Technical Documentation Center

8-(4-t-Butylphenyl)-8-oxooctanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-(4-t-Butylphenyl)-8-oxooctanoic acid
  • CAS: 898791-47-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-(4-t-Butylphenyl)-8-oxooctanoic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 8-(4-t-Butylphenyl)-8-oxooctanoic acid is a substituted aromatic ketoacid with potential applications in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(4-t-Butylphenyl)-8-oxooctanoic acid is a substituted aromatic ketoacid with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed theoretical synthesis protocol, and an exploration of its potential applications, particularly in the realm of drug development. Due to the limited availability of published experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to provide a predictive and practical resource for researchers.

Introduction

Aryl ketoacids are a class of organic compounds characterized by a carboxylic acid function and a ketone group attached to an aromatic ring system. This structural motif is of significant interest in medicinal chemistry as it is present in a variety of biologically active molecules. The combination of a lipophilic aryl group, a polar carboxylic acid, and a central keto group imparts a unique physicochemical profile that can be exploited for targeted drug design. 8-(4-t-Butylphenyl)-8-oxooctanoic acid, with its distinct t-butylphenyl moiety, presents a unique scaffold for the development of novel therapeutic agents and functional materials. This guide aims to provide a detailed technical overview for researchers interested in this compound.

Chemical Properties and Characterization

Structure and Nomenclature
  • IUPAC Name: 8-(4-tert-butylphenyl)-8-oxooctanoic acid

  • CAS Number: 898791-47-4[1]

  • Molecular Formula: C₁₈H₂₆O₃[1]

  • Molecular Weight: 290.4 g/mol []

Structure:

G A

Caption: Chemical structure of 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. These values are estimated using computational models and by analogy to similar compounds.

PropertyPredicted ValueNotes
Physical State White to off-white solidBased on typical properties of similar aromatic ketoacids.
Melting Point 120-140 °CEstimated based on the melting points of similar long-chain aryl ketoacids.
Boiling Point > 400 °C (decomposes)High boiling point expected due to molecular weight and polar functional groups.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Insoluble in water.The long alkyl chain and aromatic ring contribute to its lipophilicity.
pKa 4.5 - 5.0Typical range for a carboxylic acid.
Spectroscopic Data (Predicted)

The following are the predicted key spectroscopic features for 8-(4-t-Butylphenyl)-8-oxooctanoic acid, which are crucial for its identification and characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • ~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

    • ~7.9 ppm (doublet, 2H): Aromatic protons ortho to the carbonyl group.

    • ~7.5 ppm (doublet, 2H): Aromatic protons meta to the carbonyl group.

    • ~2.9 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂-CO-).

    • ~2.3 ppm (triplet, 2H): Methylene protons alpha to the carboxylic acid group (-CH₂-COOH).

    • ~1.7-1.3 ppm (multiplet, 8H): Methylene protons of the octanoic acid chain.

    • ~1.3 ppm (singlet, 9H): Protons of the t-butyl group (-C(CH₃)₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • ~200 ppm: Carbonyl carbon of the ketone.

    • ~175 ppm: Carbonyl carbon of the carboxylic acid.

    • ~155 ppm: Aromatic carbon attached to the t-butyl group.

    • ~135-125 ppm: Aromatic carbons.

    • ~38 ppm: Methylene carbon alpha to the ketone.

    • ~35 ppm: Carbon of the t-butyl group.

    • ~34 ppm: Methylene carbon alpha to the carboxylic acid.

    • ~31 ppm: Carbons of the t-butyl methyl groups.

    • ~29-24 ppm: Methylene carbons of the octanoic acid chain.

  • IR (Infrared) Spectroscopy:

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1680 cm⁻¹: C=O stretch of the aryl ketone.

    • ~1600, 1480 cm⁻¹: C=C stretches of the aromatic ring.

  • MS (Mass Spectrometry):

    • [M]+•: 290.1882 (calculated for C₁₈H₂₆O₃).

    • Key Fragmentation Patterns: Loss of the t-butyl group, cleavage of the alkyl chain.

Synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid

A plausible and efficient method for the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid is through the Friedel-Crafts acylation of t-butylbenzene with a derivative of suberic acid (octanedioic acid).

Reaction Principle

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[3] In this case, t-butylbenzene serves as the nucleophilic aromatic compound, and a mono-acyl halide derivative of suberic acid acts as the electrophile. The t-butyl group is an ortho-, para-directing activator, and due to steric hindrance, the acylation will predominantly occur at the para position.

Proposed Synthetic Workflow

G cluster_0 Step 1: Preparation of the Acylating Agent cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Work-up and Purification A Suberic Acid C 8-Oxo-8-(chloro)octanoic acid A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent F 8-(4-t-Butylphenyl)-8-oxooctanoic acid C->F Reactant D t-Butylbenzene D->F Reactant E Aluminum Chloride (AlCl₃) E->F Catalyst G Quenching with HCl F->G H Extraction with Ethyl Acetate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Proposed synthetic workflow for 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Detailed Experimental Protocol (Theoretical)

Materials:

  • Suberic acid

  • Thionyl chloride

  • t-Butylbenzene

  • Anhydrous aluminum chloride

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Preparation of 8-Chloro-8-oxooctanoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add suberic acid (1 equivalent).

  • Slowly add thionyl chloride (2-3 equivalents) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 8-chloro-8-oxooctanoic acid can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 8-chloro-8-oxooctanoic acid (1 equivalent) in anhydrous dichloromethane to the suspension while maintaining the temperature at 0 °C.

  • After the addition is complete, add t-butylbenzene (1 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Stir the mixture until the aluminum salts are dissolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Potential Applications in Drug Development

While specific biological activities of 8-(4-t-Butylphenyl)-8-oxooctanoic acid have not been reported, its structural features suggest several potential applications in drug discovery and development.

As a Scaffold for Novel Therapeutics

The aryl ketoacid moiety is a known pharmacophore in several classes of drugs. The presence of the lipophilic t-butyl group can enhance membrane permeability and binding to hydrophobic pockets of target proteins. The carboxylic acid provides a handle for salt formation to improve solubility or for further chemical modification to create prodrugs or linkers for drug delivery systems.

Potential as an Anti-inflammatory Agent

Some aryl alkanoic acids are known to possess anti-inflammatory properties. The synthesis of a series of 6-aryl-4-oxohexanoic acids has been described for their potential as anti-inflammatory agents.[4] The structure of 8-(4-t-Butylphenyl)-8-oxooctanoic acid shares similarities with these compounds, suggesting it could be investigated for similar activities.

Role in Targeted Drug Delivery

The carboxylic acid group can be used to conjugate the molecule to targeting ligands, polymers, or nanoparticles for targeted drug delivery to specific tissues or cells, such as in cancer therapy. Metal-Organic Frameworks (MOFs), for instance, can be synthesized with drugs containing acidic groups for targeted release.

Conclusion

8-(4-t-Butylphenyl)-8-oxooctanoic acid is a chemical compound with interesting structural features that suggest its potential utility in medicinal chemistry and materials science. While there is a notable lack of published experimental data for this specific molecule, this technical guide provides a solid foundation for researchers by offering a detailed, theoretically sound synthesis protocol, predicted physicochemical and spectroscopic properties, and an overview of its potential applications. Further experimental investigation is warranted to fully characterize this compound and explore its biological activities.

References

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • ResearchGate. (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. [Link]

Sources

Exploratory

8-(4-t-Butylphenyl)-8-oxooctanoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 8-(4-t-Butylphenyl)-8-oxooctanoic acid Abstract This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 8-(4-t-Butylphenyl)-8-oxooctanoic acid

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. Designed for researchers, analytical scientists, and professionals in drug development, this document outlines the logical workflow, from synthesis considerations to the integration of multi-technique spectroscopic data. We delve into the causality behind experimental choices and present detailed protocols for mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. By synthesizing predictive data with established chemical principles, this guide serves as a robust framework for the unambiguous structural confirmation of the target molecule and similar chemical entities.

Introduction and Strategic Overview

8-(4-t-Butylphenyl)-8-oxooctanoic acid is a bifunctional molecule featuring an aryl ketone and a terminal carboxylic acid. Such structures are valuable intermediates in medicinal chemistry and materials science, serving as scaffolds for more complex molecular architectures. The precise confirmation of its covalent structure is paramount to ensure the integrity of subsequent research and development. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies and wasted resources.

The elucidation process is a systematic investigation that combines several analytical techniques to build a complete and self-consistent picture of the molecule. Our strategy involves three core stages:

  • Synthesis and Sample Preparation: Understanding the synthetic route provides context for potential isomers and impurities.

  • Multi-Spectroscopic Analysis: Employing a suite of techniques (MS, IR, NMR) to determine the molecular formula, identify functional groups, and map the atomic connectivity.[1][2]

  • Data Integration and Verification: Assembling the pieces of spectroscopic evidence to construct and confirm the final structure, ensuring all data points are in agreement.

This guide will walk through this process, emphasizing the "why" behind each step and providing the technical details necessary for replication.

Plausible Synthetic Route: Friedel-Crafts Acylation

A logical and efficient synthesis for 8-(4-t-Butylphenyl)-8-oxooctanoic acid involves the Friedel-Crafts acylation of tert-butylbenzene with a derivative of octanedioic acid (suberic acid).[3][4] This electrophilic aromatic substitution is a cornerstone of C-C bond formation to aromatic rings.[5]

Reaction: tert-Butylbenzene + Suberoyl Chloride → 8-(4-t-Butylphenyl)-8-oxooctanoyl chloride (followed by hydrolysis)

The reaction is catalyzed by a Lewis acid, typically aluminum trichloride (AlCl₃), which generates a highly electrophilic acylium ion.[6][7]

Reaction Mechanism Insights
  • Formation of the Acylium Ion: The Lewis acid catalyst abstracts a chloride ion from suberoyl chloride, forming a resonance-stabilized acylium ion.[7]

  • Electrophilic Attack: The electron-rich tert-butylbenzene ring acts as a nucleophile, attacking the acylium ion. The bulky tert-butyl group is an ortho, para-director; however, due to significant steric hindrance at the ortho positions, the reaction overwhelmingly yields the para-substituted product. This regioselectivity is a key advantage, simplifying purification.

  • Aromatization: A base (like AlCl₄⁻) removes a proton from the intermediate arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product after aqueous workup.[6]

Understanding this mechanism is crucial for elucidation, as it strongly predicts the 1,4-disubstitution pattern on the aromatic ring, a hypothesis that must be confirmed by NMR spectroscopy.

The Elucidation Workflow: A Step-by-Step Approach

The confirmation of the synthesized product's structure follows a logical and hierarchical workflow. Each step provides a piece of the puzzle, with the final structure being a culmination of all congruent data.

G Figure 1: Logical Workflow for Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation Synthesis Synthesized Compound (Crude Product) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Map C-H Framework Purification->NMR Integration Integrate All Spectroscopic Data MS->Integration IR->Integration NMR->Integration Final_Structure Propose Final Structure Integration->Final_Structure Confirmation Confirm Unambiguous Structure (Consistency Check) Final_Structure->Confirmation

Caption: Figure 1: A structured workflow illustrating the sequential process from synthesis to final structural confirmation.

Spectroscopic Data Analysis and Interpretation

This section details the predicted spectroscopic data for 8-(4-t-Butylphenyl)-8-oxooctanoic acid. The interpretation of this data is the core of the elucidation process.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight (MW) and, with high resolution, the molecular formula of the compound.

  • Expected Molecular Ion (M⁺•): For the molecular formula C₁₈H₂₆O₃, the calculated monoisotopic mass is 290.1882 g/mol . A high-resolution mass spectrometry (HRMS) analysis should confirm this value, providing strong evidence for the elemental composition.

  • Key Fragmentation Patterns: Electron Impact (EI) ionization would induce characteristic fragmentation, offering clues about the molecule's structure.[8]

    • Alpha-Cleavage (Acylium Ion): The most prominent fragmentation for aromatic ketones is the cleavage of the bond between the carbonyl carbon and the alkyl chain. This would result in the loss of the C₇H₁₃O₂ radical, generating a stable acylium ion at m/z = 161 . This peak, corresponding to the [C₁₁H₁₃O]⁺ fragment, is highly diagnostic.

    • Loss of tert-Butyl Group: Cleavage of the tert-butyl group (loss of 57 Da) from the molecular ion or the acylium ion can occur.

    • McLafferty Rearrangement: The long alkyl chain allows for a McLafferty rearrangement, where a gamma-hydrogen from the chain is transferred to the carbonyl oxygen, leading to the cleavage of the Cα-Cβ bond. This would result in a neutral enol fragment and a charged alkene radical.

    • Carboxylic Acid Fragmentation: Carboxylic acids can exhibit characteristic losses of H₂O (M-18) and the COOH group (M-45).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups present in the molecule. The spectrum is expected to show strong, characteristic absorption bands.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comments
~3300-2500 (very broad)O-H stretchCarboxylic AcidThe broadness is due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers.[9]
~2960-2850C-H stretchAliphatic (Alkyl Chain & t-Bu)Characteristic absorptions for sp³ C-H bonds.
~1710C=O stretchCarboxylic AcidA strong, sharp absorption. The position is typical for saturated aliphatic carboxylic acids.[9]
~1685C=O stretchAryl KetoneThis absorption is at a slightly lower frequency than a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O double bond.[10]
~1605, ~1500C=C stretchAromatic RingTwo distinct bands are characteristic of the aromatic ring itself.
~840C-H bend (out-of-plane)1,4-disubstituted AromaticA strong band in this region is highly indicative of a para-substituted benzene ring.

The simultaneous presence of the very broad O-H stretch and two distinct carbonyl peaks is powerful evidence for the proposed keto-acid structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon-hydrogen framework.[11]

The ¹H NMR spectrum will show distinct signals for each unique proton environment. The predicted chemical shifts (in ppm, relative to TMS), integration, and splitting patterns are summarized below.

LabelChemical Shift (δ, ppm)IntegrationMultiplicityAssignmentJustification
a~12.01HBroad Singlet-COOHThe acidic proton is highly deshielded and often appears as a broad signal that is exchangeable with D₂O.
b~7.902HDoubletAromatic H (ortho to C=O)Deshielded by the adjacent electron-withdrawing carbonyl group. Coupled to protons 'c'.
c~7.502HDoubletAromatic H (ortho to t-Bu)Less deshielded than 'b'. Coupled to protons 'b', confirming the para-substitution.
d~2.952HTriplet-CO-CH ₂-Alpha to the ketone carbonyl group, leading to significant deshielding.
e~2.352HTriplet-CH ₂-COOHAlpha to the carboxylic acid carbonyl group, also deshielded.
f~1.702HMultiplet-CO-CH₂-CH ₂-Beta to the ketone carbonyl.
g~1.622HMultiplet-CH ₂-CH₂-COOHBeta to the carboxylic acid carbonyl.
h~1.354HMultiplet-CH₂-CH ₂-CH ₂-CH₂-The central, more shielded methylene groups of the alkyl chain.
i1.339HSinglet-C(CH ₃)₃The nine equivalent protons of the tert-butyl group show a characteristic sharp singlet.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the molecule's symmetry, 14 distinct carbon signals are predicted.

Chemical Shift (δ, ppm)Carbon TypeAssignmentJustification
~200.0C=OKetone CarbonylKetone carbonyls are highly deshielded and appear far downfield.
~179.0C=OCarboxylic Acid CarbonylCarboxylic acid carbonyls are also far downfield but typically more shielded than ketones.[12]
~157.0C (Quaternary)Aromatic C-t-BuThe aromatic carbon attached to the tert-butyl group.
~134.0C (Quaternary)Aromatic C-C=OThe aromatic carbon attached to the acyl group.
~128.5CHAromatic CH (ortho to C=O)Aromatic carbons directly bonded to hydrogen.
~125.5CHAromatic CH (ortho to t-Bu)
~38.5CH₂-C H₂-CO- (Ketone)Alpha to the ketone carbonyl.
~35.0C (Quaternary)-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~34.0CH₂-C H₂-COOHAlpha to the carboxylic acid carbonyl.
~31.0CH₃-C(C H₃)₃The methyl carbons of the tert-butyl group.
~29.0CH₂Alkyl ChainThe central methylene carbons. Two signals may be observed.
~24.5CH₂Alkyl ChainMethylene carbons beta to the carbonyls. Two signals may be observed.

Detailed Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Data Processing: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the most probable elemental composition.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal. Integrate the ¹H signals and determine the chemical shifts and coupling constants.

Conclusion

The structural elucidation of 8-(4-t-Butylphenyl)-8-oxooctanoic acid is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. The predicted data from mass spectrometry (MW 290.1882), IR spectroscopy (characteristic O-H and two C=O bands), and NMR spectroscopy (distinctive aromatic, aliphatic, and tert-butyl signals) form a unique and self-consistent fingerprint for the target structure. By following the logical workflow and rigorous experimental protocols outlined in this guide, researchers can confidently verify the identity and purity of this compound, establishing a solid foundation for its application in further scientific discovery.

References

  • Wikipedia contributors. (2023). Clemmensen reduction. Wikipedia, The Free Encyclopedia. [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]

  • Allen Digital. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. [Link]

  • Unknown Author. (n.d.). CLEMMENSEN REDUCTION. [Link]

  • Wikipedia contributors. (2023). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Barnes & Noble. [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. [Link]

  • Analytical Sciences Digital Library. (n.d.). Organic Structure Elucidation Workbook. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ChemWonders. (2020). structure elucidation | Interactive session | Spectral analysis. YouTube. [Link]

  • Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

  • Unknown Author. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed.. Wiley. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Unknown Author. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

Foundational

An In-depth Technical Guide to 8-(4-t-Butylphenyl)-8-oxooctanoic Acid: A Versatile Keto-Acid Building Block for Drug Discovery

Introduction: In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Keto-acids, a class of bifunctional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Keto-acids, a class of bifunctional molecules, represent a cornerstone in the synthetic chemist's toolbox, offering dual reactivity that allows for the construction of diverse and complex molecular architectures. This guide provides a comprehensive technical overview of 8-(4-t-Butylphenyl)-8-oxooctanoic acid (CAS Number: 898791-47-4), a promising, yet under-documented, building block for the generation of compound libraries aimed at identifying new drug candidates. We will delve into its synthesis, characterization, and potential applications, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this molecule in their discovery workflows.

Molecular Profile and Physicochemical Properties

8-(4-t-Butylphenyl)-8-oxooctanoic acid is a long-chain aromatic keto-acid. The presence of a lipophilic tert-butylphenyl group at one end and a hydrophilic carboxylic acid at the other imparts an amphipathic character to the molecule. This structural feature can be advantageous in modulating the pharmacokinetic properties of its derivatives.

Table 1: Physicochemical Properties of 8-(4-t-Butylphenyl)-8-oxooctanoic acid

PropertyValueSource
CAS Number 898791-47-4[1][2]
Molecular Formula C₁₈H₂₆O₃[1][2]
Molecular Weight 290.4 g/mol [1][2]
IUPAC Name 8-(4-tert-butylphenyl)-8-oxooctanoic acid[1][2]
Physical Form White solid[2]
InChI Key HFMXUKCCGWBZSS-UHFFFAOYSA-N[1][2]

Synthesis Strategy: The Friedel-Crafts Acylation Approach

The most logical and established synthetic route to 8-(4-t-Butylphenyl)-8-oxooctanoic acid is through a Friedel-Crafts acylation reaction.[3][4] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, tert-butylbenzene, with an acylating agent derived from a dicarboxylic acid.

Rationale for Reagent Selection
  • tert-Butylbenzene: The choice of tert-butylbenzene as the aromatic starting material is strategic. The bulky tert-butyl group is an ortho-, para-directing activator. Due to steric hindrance, the acylation reaction will predominantly occur at the para position, leading to a high regioselectivity for the desired product.[5]

  • Suberic Acid Derivative: Suberic acid (octanedioic acid) provides the eight-carbon backbone. For the Friedel-Crafts reaction, it needs to be activated. The most common approach is to use the corresponding acyl chloride, suberoyl chloride. Alternatively, suberic anhydride can be used.[6]

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a robust, self-validating procedure designed for high yield and purity.

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) to a solution of tert-butylbenzene (1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

Step 2: Acylation

  • Dissolve suberoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

  • Add the suberoyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C. Hydrogen chloride (HCl) gas will be evolved.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for 2-4 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 50 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (to remove unreacted suberic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 8-(4-t-Butylphenyl)-8-oxooctanoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Friedel_Crafts_Synthesis tert_butylbenzene tert-Butylbenzene product 8-(4-t-Butylphenyl)-8-oxooctanoic acid tert_butylbenzene->product suberoyl_chloride Suberoyl Chloride intermediate_complex Acylium Ion Intermediate suberoyl_chloride->intermediate_complex AlCl3 AlCl₃ (Catalyst) AlCl3->intermediate_complex activates intermediate_complex->product reacts with HCl HCl (byproduct)

Caption: Friedel-Crafts acylation of tert-butylbenzene.

Analytical Characterization: Ensuring Purity and Structural Integrity

Thorough characterization of the synthesized 8-(4-t-Butylphenyl)-8-oxooctanoic acid is crucial to ensure its suitability for subsequent use in drug discovery workflows. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Methods for Characterization

TechniqueExpected ObservationsPurpose
¹H NMR Aromatic protons in the para-substituted pattern, a singlet for the tert-butyl group, and aliphatic protons of the octanoic acid chain. The carboxylic acid proton will be a broad singlet.Structural elucidation and confirmation.
¹³C NMR Resonances for the carbonyl carbon, carboxylic acid carbon, aromatic carbons (including the quaternary carbon attached to the tert-butyl group), the quaternary carbon of the tert-butyl group, and the aliphatic carbons.Confirmation of the carbon skeleton.
FT-IR Characteristic peaks for the C=O stretch of the ketone, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the carboxylic acid.Identification of key functional groups.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (290.4 g/mol ).Confirmation of molecular weight.
HPLC A single major peak, indicating the purity of the compound.Purity assessment and quantification.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity can be calculated based on the area of the main peak relative to the total peak area.

Applications in Drug Discovery: A Gateway to Novel Chemical Entities

The true value of 8-(4-t-Butylphenyl)-8-oxooctanoic acid lies in its potential as a versatile intermediate for the synthesis of a wide array of derivatives. The presence of both a ketone and a carboxylic acid functional group allows for a multitude of chemical transformations, making it an ideal starting point for generating compound libraries for high-throughput screening.

Derivatization Strategies

The dual functionality of this keto-acid opens up numerous avenues for chemical modification.

  • Amide Formation: The carboxylic acid can be readily converted to a wide range of amides by coupling with a diverse library of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU).[] This allows for the introduction of various pharmacophores and the modulation of physicochemical properties.

  • Heterocycle Synthesis: Keto-acids are well-established precursors for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs.[8][9] For instance, condensation reactions with hydrazines, hydroxylamines, or other binucleophiles can lead to the formation of pyrazoles, isoxazoles, and other important heterocyclic scaffolds.

  • Reductive Amination: The ketone functionality can be converted to an amine via reductive amination, providing another point of diversification.[10][11] This introduces a basic center, which can be crucial for target engagement and improving solubility.

  • Wittig Reaction: The ketone can undergo a Wittig reaction to introduce a carbon-carbon double bond, allowing for the extension of the carbon skeleton and the introduction of new functionalities.[12][13][14][15][16]

Derivatization_Strategies start_mol 8-(4-t-Butylphenyl)-8-oxooctanoic acid amide Amide Derivatives start_mol->amide Amide Coupling heterocycle Heterocyclic Scaffolds start_mol->heterocycle Condensation Reactions amine Amine Derivatives start_mol->amine Reductive Amination alkene Alkene Derivatives start_mol->alkene Wittig Reaction

Caption: Potential derivatization pathways.

Potential Therapeutic Areas

While the specific biological activity of 8-(4-t-Butylphenyl)-8-oxooctanoic acid is not yet defined in the public domain, its structural motifs suggest potential applications in several therapeutic areas:

  • Oncology: Aberrant fatty acid metabolism is a hallmark of many cancers.[6][8][9][17][18] Long-chain fatty acid derivatives can be designed to interfere with these pathways.

  • Metabolic Diseases: Keto-acids and their derivatives are known to play roles in metabolic regulation.[13]

  • Inflammation: Phenylalkanoic acid derivatives have been explored as anti-inflammatory agents.[19]

Conclusion and Future Perspectives

8-(4-t-Butylphenyl)-8-oxooctanoic acid represents a valuable, yet underexplored, building block in medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two orthogonal functional groups make it an ideal starting point for the creation of diverse compound libraries. The strategic derivatization of its carboxylic acid and ketone moieties can lead to the discovery of novel chemical entities with potential therapeutic applications in oncology, metabolic disorders, and inflammation. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and strategically utilize this versatile keto-acid in their drug discovery endeavors, paving the way for the development of next-generation therapeutics.

References

  • Chen, B. (2018). Synthesis of Heterocyclic Compounds Using ketoacids-based Multicomponent Reactions and Evaluation of Their Anti-prion Activities. University of Sheffield.
  • Li, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • Kuhajda, F. P. (2007).
  • Snaebjornsson, M. T., et al. (2020). Targeting Dysregulated Lipid Metabolism in Cancer with Pharmacological Inhibitors. MDPI.
  • VIB. (2019). A hidden route for fatty acids can make cancers resistant to therapy. ScienceDaily.
  • Nicholson, J. S., & Adams, S. S. (1968). Phenyl propionic acids. U.S.
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254.
  • O'Brien, C. J., et al. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction.
  • Wang, Z., et al. (2001). PhCH=P(MeNCH2CH2)3N: A Novel Ylide for Quantitative E Selectivity in the Wittig Reaction. The Journal of Organic Chemistry, 66(10), 3521-3524.
  • Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Ratto, A., & Honek, J. (n.d.). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Bentham Science.
  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes.
  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • Nicholson, J. S., & Adams, S. S. (1966). Compositions and method for treating symptoms of inflammation, pain and fever. U.S.
  • BOC Sciences. (n.d.). CAS 898791-47-4 8-(4-T-BUTYLPHENYL)-8-OXOOCTANOIC ACID.
  • Sigma-Aldrich. (n.d.). 8-(4-t-Butylphenyl)-8-oxooctanoic acid.
  • PubChem. (n.d.). 8-Oxo-8-phenyloctanoic acid.
  • Sciencemadness.org. (2014). t-butyl benzene by Friedel-Crafts: some questions...
  • Kumar, S., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry.
  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.).
  • Sankyo Company, Limited. (1986). Phenylalkanoic acid derivatives and their use. U.S.
  • Movassaghi, M., & Schmidt, M. A. (2007). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
  • Fujisawa Pharmaceutical Co., Ltd. (1980). Substituted phenylacetic acid compounds and process for preparation thereof. U.S.
  • Khan Academy. (n.d.).
  • BOC Sciences. (2024).
  • Dunayev, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11668-11731.
  • Wikipedia. (n.d.). Ketone.
  • Janssen Pharmaceutica NV. (2012). Synthesis of fentanyl analogs.
  • Boots Pure Drug Company Limited. (1968). Phenyl propionic acids. U.S.
  • Atherton, E., & Sheppard, R. C. (1989). Solid-Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Organic Chemistry Portal. (n.d.).
  • Coin, I., et al. (2013). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 9, 2347-2356.
  • Kumar, S., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances.
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Góngora-Benítez, M., et al. (2013). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Molecules, 18(4), 4364-4387.
  • Ferrazzano, L., et al. (2022). Replacing DMF in solid-phase peptide synthesis: Varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 24(1), 263-273.
  • ChemicalBook. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid.

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Biological Activity of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted biological activity of 8-(4-t-butylphenyl)-8-oxooctanoic acid. In the absen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 8-(4-t-butylphenyl)-8-oxooctanoic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds to build a robust scientific hypothesis for its mechanism of action. Based on its structural features—a substituted phenyl ring coupled to a fatty acid chain—8-(4-t-butylphenyl)-8-oxooctanoic acid is predicted to function as a modulator of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). This guide will delve into the rationale behind this prediction, its potential therapeutic implications, and provide detailed experimental protocols for validation.

Introduction: Unveiling a Potential Metabolic Modulator

8-(4-t-butylphenyl)-8-oxooctanoic acid is a synthetic compound featuring a lipophilic 4-tert-butylphenyl group attached to an eight-carbon carboxylic acid chain via a ketone linkage. While this specific molecule is not extensively characterized in scientific literature, its constituent parts are well-known pharmacophores. The tert-butylphenyl group is found in various biologically active compounds, and the octanoic acid backbone is a medium-chain fatty acid with known metabolic roles.[1] The combination of these moieties in a single molecule suggests a potential for interaction with biological systems, particularly those involved in metabolic regulation.

Core Hypothesis: A Putative PPAR Agonist

The primary hypothesis for the biological activity of 8-(4-t-butylphenyl)-8-oxooctanoic acid is its function as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are a group of ligand-activated nuclear transcription factors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[2] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[2]

The structural rationale for this hypothesis is based on the well-established characteristics of known PPAR agonists, which typically consist of a hydrophobic head group and a carboxylic acid tail. Structurally similar compounds, such as 8-(3-Chlorophenyl)-8-oxooctanoic acid, are also predicted to act as PPAR agonists.[3] The 4-t-butylphenyl group of the molecule of interest can be envisioned to bind within the ligand-binding pocket of PPARs, while the octanoic acid chain would interact with other residues, leading to receptor activation.

The PPAR Signaling Pathway

Upon ligand binding, PPARs undergo a conformational change, leading to the recruitment of co-activator proteins and the dissociation of co-repressors.[3] The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.[3]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 8-(4-t-Butylphenyl)- 8-oxooctanoic acid PPAR PPAR Ligand->PPAR Binds CoRepressor Co-Repressor PPAR->CoRepressor Dissociates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerizes with RXR RXR RXR CoActivator Co-Activator PPAR_RXR->CoActivator Recruits PPRE PPRE (DNA) PPAR_RXR->PPRE Binds CoActivator->PPAR_RXR TargetGene Target Gene Transcription PPRE->TargetGene Initiates In_Vitro_Workflow cluster_binding Binding & Activation cluster_functional Functional Assays Compound 8-(4-t-Butylphenyl)- 8-oxooctanoic acid BindingAssay Radioligand Binding (PPARα, γ, β/δ) Compound->BindingAssay ReporterAssay Reporter Gene Assay (HEK293T cells) Compound->ReporterAssay Adipogenesis Adipocyte Differentiation (3T3-L1 cells) ReporterAssay->Adipogenesis If PPARγ active AntiInflammatory Anti-inflammatory Assay (RAW 264.7 cells) ReporterAssay->AntiInflammatory If PPAR active

Experimental workflow for in vitro characterization.

In Vivo Studies

Should in vitro results be promising, in vivo studies in appropriate animal models would be the next logical step.

4.2.1. Metabolic Studies in a Diet-Induced Obesity Model

  • Objective: To assess the effects of the compound on metabolic parameters in an in vivo model of metabolic disease.

  • Methodology:

    • Use a mouse model of diet-induced obesity (e.g., C57BL/6J mice on a high-fat diet).

    • Administer the compound orally for a defined period.

    • Monitor body weight, food intake, and perform glucose and insulin tolerance tests.

    • At the end of the study, collect blood and tissues for analysis of plasma lipids, glucose, and gene expression in relevant tissues (liver, adipose, muscle).

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the types of quantitative data that would be generated from the proposed experiments to characterize the biological activity of 8-(4-t-butylphenyl)-8-oxooctanoic acid.

ParameterAssayExpected Outcome for an Active Compound
Binding Affinity (Ki) Radioligand Binding AssayLow nanomolar to micromolar range
EC50 Reporter Gene AssayPotent activation in the nanomolar to low micromolar range
Adipocyte Differentiation Oil Red O StainingDose-dependent increase in lipid accumulation
NO Production Griess AssaySignificant reduction in LPS-induced NO production
Plasma Triglycerides In vivo metabolic studyReduction compared to vehicle-treated controls
Glucose Tolerance In vivo metabolic studyImprovement in glucose clearance

Conclusion

While direct experimental evidence for the biological activity of 8-(4-t-butylphenyl)-8-oxooctanoic acid is currently lacking, a strong scientific rationale exists to predict its function as a Peroxisome Proliferator-Activated Receptor agonist. This hypothesis is built upon the known pharmacological properties of its structural components and parallels with analogous molecules. The potential for this compound to modulate key metabolic and inflammatory pathways makes it an intriguing candidate for further investigation in the context of metabolic diseases and inflammatory disorders. The experimental framework provided in this guide offers a clear path for the scientific community to validate these predictions and unlock the therapeutic potential of this novel chemical entity.

References

  • Kowalski, J. P., Pelletier, R. D., McDonald, M. G., Kelly, E. J., & Rettie, A. E. (2021). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H-benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. Xenobiotica, 51(8), 901–915.
  • ResearchGate. (n.d.). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H-benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (2023). Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis. PubMed Central.
  • MDPI. (n.d.). Octanoic Acid—An Insecticidal Metabolite of Conidiobolus coronatus (Entomopthorales) That Affects Two Majors Antifungal Protection Systems in Galleria mellonella (Lepidoptera): Cuticular Lipids and Hemocytes. MDPI.
  • BenchChem. (2025). The Biological Activity of 8-(3-Chlorophenyl)-8-oxooctanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Google Patents. (n.d.). EP0318090A2 - Tert-butyl phenyl compounds as anti-inflammatory agents.
  • PubChem. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (n.d.). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays.
  • ResearchGate. (2008). (4-tert-Butylphenyl)acetic acid.
  • PubMed. (2009). Synthesis and Biological Evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: A Class of Potent aggrecanase-1 Inhibitors. PubMed.
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. MDPI.
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central.
  • National Institutes of Health. (n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications.
  • PubMed. (n.d.). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). PubMed.
  • PubMed. (n.d.).
  • National Institutes of Health. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists.
  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Ketoprofen Conjugated To RGD/NGR for Targeted Cancer Therapy.
  • PubMed. (n.d.).
  • ResearchGate. (2023). Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis.
  • Semantic Scholar. (2025). Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induce. Semantic Scholar.
  • PubMed. (2021).
  • (2022).
  • BenchChem. (2025).

Sources

Foundational

The Enigmatic Mechanism of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid: A Technical Guide to a Hypothesized Mode of Action

DISCLAIMER: As of the latest literature review, there is no direct scientific research published on the specific mechanism of action of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. This technical guide, therefore, presents a...

Author: BenchChem Technical Support Team. Date: January 2026

DISCLAIMER: As of the latest literature review, there is no direct scientific research published on the specific mechanism of action of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. This technical guide, therefore, presents a hypothesized mechanism based on the known biological activities of its core structural components: the octanoic acid backbone and the 4-t-butylphenyl moiety. The experimental protocols detailed herein are designed to serve as a roadmap for researchers to investigate and validate these hypotheses.

Introduction

8-(4-t-Butylphenyl)-8-oxooctanoic acid is a synthetic organic compound characterized by an eight-carbon fatty acid chain (octanoic acid) and a bulky, lipophilic 4-t-butylphenyl group attached to the carbonyl carbon. The unique combination of a medium-chain fatty acid and a substituted aromatic ring suggests a potential for diverse biological activities. This guide will explore a theoretical framework for its mechanism of action, drawing parallels from the known pharmacology of related molecules. We will delve into its potential metabolic fate, cellular targets, and proposed experimental workflows to elucidate its true biological function.

Part 1: Deconstructing the Molecule: A Tale of Two Moieties

The foundation of our hypothesized mechanism lies in the individual contributions of the octanoic acid chain and the 4-t-butylphenyl group.

The Octanoic Acid Backbone: More Than Just a Fatty Acid

Octanoic acid, a medium-chain fatty acid (MCFA), is readily absorbed and transported into the mitochondria for β-oxidation, a key process in cellular energy metabolism.[1] Beyond its metabolic role, octanoic acid has demonstrated a range of biological effects:

  • Antimicrobial and Biofilm Disruption: Octanoic acid exhibits bactericidal action against various pathogens, including Staphylococcus aureus, and can eradicate biofilms.[2]

  • Insecticidal Properties: It has shown toxic effects on insects, impacting their cuticle and hemocytes.[3]

  • Metabolic Modulation in Cancer Cells: In glioblastoma cells, octanoic acid has been shown to affect mitochondrial metabolism and increase ketone body production.[1]

  • Bone Health: Some studies suggest that high levels of octanoic acid may have detrimental effects on bone microarchitecture.[4]

The presence of the octanoic acid chain in 8-(4-t-Butylphenyl)-8-oxooctanoic acid suggests that the compound could be a substrate for fatty acid metabolism, potentially influencing cellular energy homeostasis.

The 4-t-Butylphenyl Group: A Lipophilic Anchor with Potential for Specific Interactions

The 4-t-butylphenyl group is a bulky, non-polar moiety that significantly increases the lipophilicity of the molecule. This feature can influence its absorption, distribution, and interaction with biological targets. While the direct pharmacological effects of this group in the context of our target molecule are unknown, we can draw inferences from related compounds:

  • Endocrine Disruption: 4-t-butylphenol, a related compound, has been identified as a potential endocrine disruptor.[5]

  • Anti-inflammatory Potential: A broad class of tert-butyl phenyl compounds has been patented for their anti-inflammatory properties.

  • Modulation of Protein-Protein Interactions: The bulky nature of the t-butyl group could facilitate interactions with hydrophobic pockets in enzymes or receptors, potentially modulating their activity.

Part 2: A Hypothesized Mechanism of Action: The "Metabolic Trojan Horse" Theory

We propose a "Metabolic Trojan Horse" mechanism for 8-(4-t-Butylphenyl)-8-oxooctanoic acid. In this model, the octanoic acid portion of the molecule facilitates its entry into cells and potentially into mitochondria via fatty acid transport mechanisms. Once inside, the bulky 4-t-butylphenyl group could exert specific biological effects that are distinct from those of octanoic acid alone.

This hypothesis is predicated on two key possibilities:

  • Metabolic Activation/Interference: The compound may be metabolized by cellular enzymes, leading to the formation of active metabolites that exert downstream effects. Alternatively, it could act as a competitive inhibitor of enzymes involved in fatty acid metabolism.

  • Direct Target Engagement: The intact molecule, or a metabolite, may directly bind to and modulate the activity of specific protein targets, such as nuclear receptors, enzymes, or signaling proteins.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized cellular entry and potential downstream effects of 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Hypothesized_Mechanism cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion cluster_nucleus Nucleus Compound 8-(4-t-Butylphenyl)- 8-oxooctanoic acid Compound_cyto Compound Compound->Compound_cyto Fatty Acid Transporter Metabolism Fatty Acid Metabolism Enzymes Compound_cyto->Metabolism Target_cyto Cytoplasmic Target (e.g., Signaling Proteins) Compound_cyto->Target_cyto Compound_mito Compound Compound_cyto->Compound_mito Transport Metabolite Active Metabolite(s) Metabolism->Metabolite Metabolite->Target_cyto Target_nuclear Nuclear Receptor (e.g., PPARs) Metabolite->Target_nuclear Gene_exp Altered Gene Expression Target_cyto->Gene_exp Beta_Ox β-Oxidation Compound_mito->Beta_Ox Interference or Substrate Energy Altered Energy Metabolism Beta_Ox->Energy Target_nuclear->Gene_exp In_Vitro_Workflow cluster_assays Cellular Assays start Cell Culture (e.g., Cancer cell lines, primary cells) treat Treat with 8-(4-t-Butylphenyl)-8-oxooctanoic acid (Dose-response and time-course) start->treat viability Cell Viability Assay (MTT, CellTiter-Glo) treat->viability metabolism Metabolic Assays (Seahorse XF Analyzer, Metabolomics) treat->metabolism gene_exp Gene Expression Analysis (qRT-PCR, RNA-seq) treat->gene_exp protein Protein Expression Analysis (Western Blot, Proteomics) treat->protein data Data Analysis and Interpretation viability->data metabolism->data gene_exp->data protein->data

Caption: Experimental workflow for in vitro characterization.

Detailed Protocols:

1. Cell Viability Assay:

  • Cell Lines: A panel of cell lines relevant to the suspected therapeutic area (e.g., cancer, inflammatory diseases).

  • Method: Seed cells in 96-well plates. After 24 hours, treat with a serial dilution of 8-(4-t-Butylphenyl)-8-oxooctanoic acid (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Assess cell viability using a standard MTT or CellTiter-Glo assay.

  • Rationale: To determine the cytotoxic or cytostatic potential of the compound.

2. Metabolic Flux Analysis:

  • Instrument: Seahorse XF Analyzer.

  • Method: Seed cells in a Seahorse XF plate. Treat with the compound at a non-toxic concentration determined from the viability assay. Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

  • Rationale: To determine if the compound alters cellular energy metabolism, consistent with an effect on fatty acid oxidation.

3. Gene Expression Profiling:

  • Method: Treat cells with the compound for a defined period. Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) for genes involved in fatty acid metabolism (e.g., CPT1A, ACADVL), inflammation (e.g., NFKB, TNF), and apoptosis (e.g., CASP3, BCL2). For a broader view, perform RNA-sequencing (RNA-seq).

  • Rationale: To identify the downstream signaling pathways modulated by the compound.

Target Identification: Finding the Molecular Binding Partner

Objective: To identify the direct molecular targets of 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Experimental Workflow:

Target_ID_Workflow start Synthesize a tagged version of the compound (e.g., biotinylated, clickable alkyne) pull_down Affinity Pull-down Assay using cell lysates start->pull_down mass_spec Mass Spectrometry (LC-MS/MS) to identify bound proteins pull_down->mass_spec validation Target Validation (e.g., SPR, ITC, enzymatic assays) mass_spec->validation

Caption: Workflow for identifying direct molecular targets.

Detailed Protocols:

1. Affinity Pull-down Assay:

  • Probe Synthesis: Synthesize a derivative of 8-(4-t-Butylphenyl)-8-oxooctanoic acid with a tag (e.g., biotin) at a position that is unlikely to interfere with its biological activity.

  • Method: Incubate the biotinylated probe with cell lysates. Use streptavidin-coated beads to pull down the probe and any interacting proteins. Elute the bound proteins and identify them by mass spectrometry.

  • Rationale: To isolate and identify proteins that directly bind to the compound.

2. Surface Plasmon Resonance (SPR):

  • Method: Immobilize a purified candidate target protein on an SPR sensor chip. Flow different concentrations of 8-(4-t-Butylphenyl)-8-oxooctanoic acid over the chip and measure the binding kinetics (association and dissociation rates).

  • Rationale: To confirm and quantify the direct binding interaction between the compound and a putative target.

Part 4: In Vivo Evaluation: From Bench to Biological System

Objective: To assess the in vivo efficacy, pharmacokinetics, and safety of 8-(4-t-Butylphenyl)-8-oxooctanoic acid in a relevant animal model.

Experimental Workflow:

In_Vivo_Workflow start Select an appropriate animal model (e.g., tumor xenograft, inflammatory model) pk_pd Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies start->pk_pd efficacy Efficacy Studies (Dose-ranging, treatment schedule) pk_pd->efficacy toxicology Toxicology and Safety Assessment efficacy->toxicology

Caption: Workflow for in vivo evaluation.

Detailed Protocols:

1. Pharmacokinetic (PK) Studies:

  • Method: Administer a single dose of the compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous). Collect blood samples at various time points and measure the concentration of the compound and its potential metabolites using LC-MS/MS.

  • Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

2. Efficacy Studies:

  • Model: Based on the in vitro findings, select a relevant animal model. For example, if the compound shows anti-cancer activity in vitro, use a tumor xenograft model.

  • Method: Treat the animals with different doses of the compound and monitor the disease progression (e.g., tumor growth, inflammatory markers).

  • Rationale: To determine if the compound has a therapeutic effect in a living organism.

Conclusion

While the precise mechanism of action of 8-(4-t-Butylphenyl)-8-oxooctanoic acid remains to be elucidated, this technical guide provides a scientifically grounded framework for its investigation. The proposed "Metabolic Trojan Horse" hypothesis, centered on the dual roles of its octanoic acid and 4-t-butylphenyl components, offers a compelling starting point for research. The detailed experimental protocols outlined herein will enable scientists to systematically unravel the biological activities of this intriguing molecule and assess its potential as a novel therapeutic agent. The journey to understanding 8-(4-t-Butylphenyl)-8-oxooctanoic acid has just begun, and the path forward is paved with exciting opportunities for discovery.

References

  • University of Salento. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Frontiers in Molecular Biosciences. [Link]

  • ResearchGate. (2023). Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis. Biofilm. [Link]

  • MDPI. (2021). Octanoic Acid—An Insecticidal Metabolite of Conidiobolus coronatus (Entomopthorales) That Affects Two Majors Antifungal Protection Systems in Galleria mellonella (Lepidoptera): Cuticular Lipids and Hemocytes. Molecules. [Link]

  • PubChem. (n.d.). Octanoic Acid. National Center for Biotechnology Information. [Link]

  • Nature. (2021). Octanoic acid a major component of widely consumed medium-chain triglyceride ketogenic diet is detrimental to bone. Scientific Reports. [Link]

  • PubChem. (n.d.). 4-tert-Butylphenol. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl phenol. [Link]

  • Google P
  • Wikipedia. (n.d.). 4-tert-Butylphenol. [Link]

  • PubChem. (n.d.). (4-tert-Butylphenyl)acetonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,4-Di-tert-butylphenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules. [Link]

  • National Center for Biotechnology Information. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules. [Link]

  • Google Patents. (n.d.). Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • Google Patents. (n.d.). Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f]t[1][2][6]riazolo[4,3-a]d[1][6]iazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.

  • MDPI. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules. [Link]

  • ResearchGate. (2008). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. [Link]

  • Synthonix. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid. [Link]

  • PubChem. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Semifluorinated compounds. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 8-(4-t-Butylphenyl)-8-oxooctanoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Molecular Structure 8-(4-t-Butylphenyl)-8-oxooctanoic acid is a bifunctional molecule featuring a para-substitute...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure

8-(4-t-Butylphenyl)-8-oxooctanoic acid is a bifunctional molecule featuring a para-substituted aryl ketone at one end of a C8 aliphatic chain and a carboxylic acid at the other. This unique architecture makes it a valuable synthon, potentially imparting properties of both rigid aromatic systems and flexible aliphatic linkers. Understanding its precise structure through spectroscopic analysis is paramount for its application in drug development and materials science. The structural features—a p-substituted aromatic ring, a ketone, a long methylene chain, and a carboxylic acid—each give rise to distinct and predictable spectroscopic signatures.

To facilitate a clear discussion of the NMR data, the atoms in the molecule are systematically numbered as shown in the diagram below.

fragmentation M [M]⁺• m/z = 290 F161 4-t-butylbenzoyl cation m/z = 161 (Base Peak) M->F161 α-Cleavage F60 McLafferty Rearrangement Product m/z = 60 M->F60 McLafferty Rearrangement F146 [m/z 161 - CH₃]⁺ m/z = 146 F161->F146 - CH₃• F57 t-butyl cation m/z = 57 F161->F57 Rearrangement

Caption: Predicted major fragmentation pathways for 8-(4-t-Butylphenyl)-8-oxooctanoic acid in EI-MS.

Conclusion

The spectroscopic data for 8-(4-t-Butylphenyl)-8-oxooctanoic acid can be confidently predicted by analyzing its constituent functional groups. The ¹H and ¹³C NMR spectra will clearly resolve the aromatic, aliphatic, and t-butyl components. The IR spectrum will be characterized by strong, distinct absorptions for the two carbonyl groups and the broad O-H stretch of the carboxylic acid. Finally, mass spectrometry is expected to show a dominant fragment at m/z 161 resulting from the highly favored alpha-cleavage of the aryl ketone. This comprehensive guide provides a reliable spectroscopic blueprint for researchers engaged in the synthesis, characterization, and application of this compound.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • JoVE (Journal of Visualized Experiments). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • JoVE (Journal of Visualized Experiments). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. [Link]

  • NPTEL. Lecture 25 : Mass and Infrared Spectroscopies. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Ketones. [Link]

  • Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Link]

Foundational

An In-depth Technical Guide to the Solubility and Stability of 8-(4-t-Butylphenyl)-8-oxooctanoic acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the solubility and stability of the novel compound, 8-(4-t-Butylphenyl)-8-oxooctano...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the solubility and stability of the novel compound, 8-(4-t-Butylphenyl)-8-oxooctanoic acid. Given the limited publicly available data on this specific molecule (CAS Number: 898791-47-4, Molecular Formula: C18H26O3), this document serves as a first-principles guide to establishing a robust physicochemical profile. We will delve into the theoretical considerations based on its structure and provide detailed, field-proven methodologies for empirical determination.

Molecular Structure and Physicochemical Implications

Understanding the structure of 8-(4-t-Butylphenyl)-8-oxooctanoic acid is paramount to predicting its behavior. The molecule possesses distinct regions that govern its solubility and stability:

  • Aromatic Ketone Moiety: The 4-t-butylphenyl ketone group is largely hydrophobic. The bulky t-butyl group further contributes to this lipophilicity.

  • Octanoic Acid Chain: The C8 aliphatic chain is also hydrophobic, contributing to poor aqueous solubility.

  • Carboxylic Acid Group: This is the primary hydrophilic and ionizable center of the molecule. Its protonation state, dictated by the pH of the medium, will be a critical determinant of aqueous solubility.

Based on these features, we can hypothesize that 8-(4-t-Butylphenyl)-8-oxooctanoic acid is a weak acid with low intrinsic aqueous solubility, likely classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[1] Its solubility is expected to be highly pH-dependent.

Solubility Determination: A Multipronged Approach

A thorough understanding of a compound's solubility is crucial for formulation development, bioavailability, and overall therapeutic efficacy.[2] We recommend a tiered approach to solubility assessment, starting with kinetic solubility for high-throughput screening and progressing to thermodynamic solubility for in-depth characterization.[3]

Kinetic Solubility Assessment

Kinetic solubility provides a rapid assessment of how much of a compound will dissolve under non-equilibrium conditions, which is often reflective of early-stage experimental settings. A common high-throughput method is nephelometry, which measures the turbidity of a solution as the compound precipitates.[2]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 8-(4-t-Butylphenyl)-8-oxooctanoic acid in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into an aqueous buffer system.[4]

  • Precipitation Induction: Introduce the compound to the aqueous buffer, which will cause it to precipitate.[4]

  • Turbidity Measurement: Use a laser nephelometer to measure the scattered light at a 90° angle.[2] The concentration at which significant light scattering is observed is the kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent and is the "gold standard" for solubility measurement.[5] The shake-flask method is the most reliable for determining thermodynamic solubility.[3][6]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid 8-(4-t-Butylphenyl)-8-oxooctanoic acid to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.[4]

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Data Presentation: Expected pH-Dependent Solubility Profile

pHExpected SolubilityRationale
< 2LowThe carboxylic acid group will be fully protonated, rendering the molecule in its least soluble, neutral form.
3-6IncreasingAs the pH approaches and surpasses the pKa of the carboxylic acid, an increasing fraction of the molecule will be in its more soluble, ionized (carboxylate) form.
> 7HighThe carboxylic acid will be predominantly deprotonated, maximizing the electrostatic interactions with water and leading to the highest aqueous solubility.

Stability Assessment: Ensuring Molecular Integrity

Evaluating the chemical stability of 8-(4-t-Butylphenyl)-8-oxooctanoic acid is critical to determine its shelf-life and identify potential degradation pathways.[7] A stability-indicating HPLC method is essential for separating the parent compound from any degradation products.[8][9]

Development of a Stability-Indicating HPLC Method

A robust HPLC method should be able to resolve the parent peak from all potential impurities and degradants.

Recommended HPLC Parameters:

  • Column: A reversed-phase C18 column is a suitable starting point due to the non-polar nature of the molecule.[8]

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape for the carboxylic acid.[10]

  • Detection: UV detection at a wavelength where the phenyl ketone chromophore has maximum absorbance (likely around 260-280 nm).[11]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation pathways and validating the stability-indicating nature of the analytical method.[8][12]

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of 8-(4-t-Butylphenyl)-8-oxooctanoic acid in various stress conditions.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature. The keto-acid linkage may be susceptible to hydrolysis under basic conditions.

    • Oxidative Degradation: 3% H2O2 at room temperature. The aliphatic chain could be a site of oxidation.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photostability: Expose the solution to UV light according to ICH Q1B guidelines.

  • Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using the developed stability-indicating HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.

Logical Flow of Stability Assessment

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Analysis & Validation Dev Develop Stability-Indicating HPLC Method Acid Acidic Hydrolysis Dev->Acid Apply Method Base Basic Hydrolysis Dev->Base Apply Method Ox Oxidation Dev->Ox Apply Method Thermal Thermal Stress Dev->Thermal Apply Method Photo Photostability Dev->Photo Apply Method Analyze Analyze Samples at Time Points Acid->Analyze Base->Analyze Ox->Analyze Thermal->Analyze Photo->Analyze Validate Validate Method (Specificity, etc.) Analyze->Validate Assess Degradation & Peak Purity

Caption: Workflow for stability assessment of 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Summary and Forward Outlook

This guide has outlined a comprehensive strategy for the elucidation of the solubility and stability of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. By systematically applying the described methodologies, researchers can generate the critical data necessary for informed decisions in the drug development pipeline. The inherent properties of the molecule suggest a pH-dependent solubility profile and potential susceptibility to hydrolytic and oxidative degradation, which should be the focus of initial investigations. The protocols provided herein serve as a robust starting point for these essential characterization studies.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Vertex AI Search.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Technical Support Center: Stability of α-Keto-β-methylvaleric Acid in Aqueous Solutions. (n.d.). Benchchem.
  • Application Notes and Protocols for Long-Chain Alpha-Keto Acids. (n.d.). Benchchem.
  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. (n.d.). PubMed.
  • Stability assessment of ketoconazole in aqueous formulations. (2025).
  • A stability-indicating assay HPLC method of ketoprofen. (1995). Journal of Food and Drug Analysis.
  • Stability Indicating HPLC Method Development: A Review. (2023). IJPPR.
  • Physical stability and dissolution of ketoprofen nanosuspension formulation: Polyvinylpyrrolidone and Tween 80 as stabilizers. (2023). Pharmacia.

Sources

Exploratory

Unveiling the Therapeutic Potential of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid: A Strategic Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The identification of novel therapeutic targets is a cornerstone of modern drug discovery. For a novel chemical entity...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of novel therapeutic targets is a cornerstone of modern drug discovery. For a novel chemical entity such as 8-(4-t-Butylphenyl)-8-oxooctanoic acid, a systematic and multi-faceted approach is paramount to elucidating its mechanism of action and unlocking its therapeutic potential. This guide presents a comprehensive, technically-grounded workflow for the identification, validation, and characterization of potential protein targets for this compound. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for unbiased target discovery and rigorous biophysical validation. This document is intended to serve as a strategic manual for researchers and drug development professionals embarking on the early-stage characterization of novel small molecules.

Introduction: The Enigma of a Novel Chemical Entity

8-(4-t-Butylphenyl)-8-oxooctanoic acid is a synthetic small molecule with structural features that suggest potential biological activity. The presence of a lipophilic t-butylphenyl group and a flexible octanoic acid chain hints at the possibility of interactions with various protein classes, including enzymes, receptors, and signaling proteins. However, in the absence of established biological data, a systematic and unbiased approach to target identification is essential. This guide outlines a strategic workflow to deorphanize this compound, moving from broad, proteome-wide screening to specific, high-confidence target validation.

Strategic Workflow for Target Identification and Validation

The journey from a novel compound to a validated therapeutic target involves a multi-step process. Our proposed workflow is designed to maximize the chances of identifying physiologically relevant targets while minimizing the risk of pursuing false positives.

Target Identification Workflow cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Validation & Engagement cluster_2 Phase 3: Functional Validation Chemical_Proteomics Chemical Proteomics (e.g., Kinobeads) CETSA Cellular Thermal Shift Assay (CETSA) Chemical_Proteomics->CETSA Candidate Targets Phosphoproteomics Phosphoproteomics Phosphoproteomics->CETSA Candidate Pathways SPR Surface Plasmon Resonance (SPR) CETSA->SPR Validated Hits Genetic_Modulation Genetic Modulation (siRNA, CRISPR) SPR->Genetic_Modulation Confirmed Binders Phenotypic_Assays Phenotypic Assays Genetic_Modulation->Phenotypic_Assays Functionally Validated Target

Caption: A strategic workflow for target identification and validation.

Phase 1: Unbiased Target Discovery

The initial phase focuses on identifying a pool of potential protein targets without prior bias. We will employ two complementary mass spectrometry-based proteomics approaches to cast a wide net across the proteome.

Chemical Proteomics for Direct Target Identification: The Kinobead Approach

Given that a significant portion of the "druggable" genome consists of kinases, a kinome-wide screen is a logical starting point.[1][2][3] The kinobeads technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a cell lysate.[1][2] By incubating the lysate with our compound of interest prior to the kinobead pulldown, we can identify kinases that are "competed off" the beads, indicating a direct binding interaction.[1]

  • Cell Culture and Lysis:

    • Culture a relevant human cell line (e.g., a cancer cell line if pursuing an oncology indication) to ~80-90% confluency.

    • Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.[4]

    • Quantify protein concentration using a BCA assay.

  • Compound Incubation:

    • Aliquot the cell lysate and incubate with varying concentrations of 8-(4-t-Butylphenyl)-8-oxooctanoic acid (e.g., 0.1, 1, 10, 100 µM) or a DMSO vehicle control for 1 hour at 4°C.

  • Kinobead Pulldown:

    • Add the kinobead affinity resin to the lysates and incubate for 1-2 hours at 4°C to allow for kinase binding.[1][2]

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Elute the bound proteins and perform in-solution or on-bead trypsin digestion to generate peptides.[5]

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

  • Data Analysis:

    • Quantify the relative abundance of each identified kinase in the compound-treated samples versus the vehicle control.

    • Kinases that show a dose-dependent decrease in abundance in the pulldown are considered potential direct targets.

Phosphoproteomics for Pathway-Level Insights

To complement the direct binding approach, phosphoproteomics can reveal how 8-(4-t-Butylphenyl)-8-oxooctanoic acid modulates cellular signaling pathways.[4][7] Changes in the phosphorylation status of key signaling proteins can implicate upstream kinases or phosphatases as potential targets.[7][8]

  • Cell Culture and Treatment:

    • Culture cells as described above.

    • Treat cells with a biologically active concentration of 8-(4-t-Butylphenyl)-8-oxooctanoic acid (determined from preliminary cell viability assays) or DMSO for a relevant time course (e.g., 1, 6, 24 hours).

  • Lysis and Protein Digestion:

    • Lyse the cells in a denaturing buffer containing phosphatase and protease inhibitors.[4]

    • Digest the proteins into peptides using trypsin.[7]

  • Phosphopeptide Enrichment:

    • Enrich for phosphorylated peptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[9]

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides using a high-resolution mass spectrometer.[4][9]

  • Data Analysis:

    • Identify and quantify changes in phosphosite abundance between treated and control samples.[8]

    • Perform pathway analysis and kinase substrate enrichment analysis to identify signaling networks and upstream kinases that are significantly affected by the compound.

Phase 2: Target Validation and Engagement

Once a list of candidate targets is generated, the next critical step is to validate these interactions and confirm direct engagement in a cellular context.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its target in intact cells.[10][11] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[11]

  • Cell Treatment:

    • Treat intact cells with the compound or DMSO vehicle control and incubate to allow for cell penetration and target binding.[11]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into a PCR plate and heat them across a temperature gradient (e.g., 40-70°C) using a thermal cycler.[10][11]

  • Lysis and Separation:

    • Lyse the cells by freeze-thawing.[10]

    • Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.[10]

  • Protein Quantification:

    • Quantify the amount of soluble target protein remaining at each temperature using a specific detection method, such as Western blotting, ELISA, or an AlphaScreen assay.[11]

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the compound-treated sample compared to the control indicates target stabilization and engagement.[12]

Surface Plasmon Resonance (SPR) for Biophysical Characterization

SPR is a label-free optical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a drug-target interaction.[13][14][15]

  • Protein Immobilization:

    • Immobilize the purified recombinant target protein onto a sensor chip.[15][16]

  • Analyte Injection:

    • Inject a series of concentrations of 8-(4-t-Butylphenyl)-8-oxooctanoic acid over the sensor surface.[16]

  • Data Acquisition:

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound. This generates a sensorgram showing the association and dissociation phases of the interaction.[15]

  • Data Analysis:

    • Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]

Parameter Description Significance
ka (on-rate) The rate at which the compound binds to the target.A faster on-rate can contribute to a more rapid onset of action.
kd (off-rate) The rate at which the compound dissociates from the target.A slower off-rate (longer residence time) is often correlated with better clinical efficacy.[15]
KD (affinity) The equilibrium dissociation constant (kd/ka), a measure of binding strength.A lower KD indicates a higher affinity of the compound for its target.

Phase 3: Functional Validation

The final phase is to demonstrate that modulating the validated target with the compound leads to a desired biological effect, confirming its functional role in a disease context.[17][18]

Genetic Modulation

Techniques such as RNA interference (siRNA) or CRISPR-Cas9 gene editing can be used to reduce or eliminate the expression of the target protein.[17][19] If the phenotypic effects of target knockdown mimic the effects of treatment with 8-(4-t-Butylphenyl)-8-oxooctanoic acid, it provides strong evidence that the compound's activity is mediated through this target.[17]

Functional Validation Logic Compound 8-(4-t-Butylphenyl)-8-oxooctanoic acid Phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation) Compound->Phenotype Induces Target_Knockdown Target Knockdown (siRNA/CRISPR) Target_Knockdown->Phenotype Mimics

Caption: Logic for functional validation via genetic modulation.

Conclusion

The journey of characterizing a novel chemical entity like 8-(4-t-Butylphenyl)-8-oxooctanoic acid is a complex but systematic endeavor. By integrating unbiased proteomics-based discovery methods with rigorous biophysical and cellular validation techniques, we can confidently identify and validate its therapeutic targets. The workflow presented in this guide provides a robust framework for deorphanizing novel compounds, a critical step in the path toward developing new and effective medicines.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]

  • PubMed Central. (n.d.). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Retrieved from [Link]

  • ACS Publications. (2020, February 10). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research. Retrieved from [Link]

  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. Retrieved from [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? Retrieved from [Link]

  • Sartorius. (2020, December 9). Surface Plasmon Resonance (SPR) Analysis for Drug Development. Retrieved from [Link]

  • National Institutes of Health. (2023, April 24). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ACS Publications. (2024, July 22). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research. Retrieved from [Link]

  • PubMed Central. (n.d.). A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. Retrieved from [Link]

  • LinkedIn. (n.d.). How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools. Retrieved from [Link]

  • YouTube. (2025, June 2). How Is Surface Plasmon Resonance Used In Drug Discovery? Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Target Validation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. Retrieved from [Link]

  • Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, May 2). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]

Sources

Foundational

In vitro studies involving 8-(4-t-Butylphenyl)-8-oxooctanoic acid

An In-Depth Technical Guide to the In Vitro Evaluation of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid This guide provides a comprehensive framework for the in vitro investigation of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, a s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid

This guide provides a comprehensive framework for the in vitro investigation of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, a synthetic compound with potential pharmacological activity. Given its structural characteristics, featuring a substituted phenyl ring and an octanoic acid chain, a primary hypothesis is its interaction with the Peroxisome Proliferator-Activated Receptors (PPARs). This document outlines a logical, multi-stage experimental approach to characterize its biological activity, focusing on its potential as a PPAR agonist. The protocols described herein are designed to ensure scientific rigor and data integrity, providing researchers in drug development with a robust investigational blueprint.

Introduction to 8-(4-t-Butylphenyl)-8-oxooctanoic Acid

8-(4-t-Butylphenyl)-8-oxooctanoic acid (CAS No. 898791-47-4) is a carboxylic acid derivative with a molecular formula of C18H26O3[1]. Structurally, it is an analog of other fatty acids and synthetic compounds known to be ligands for nuclear receptors. The PPARs (α, β/δ, and γ) are a family of ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation[2]. Many natural fatty acids and their derivatives are endogenous PPAR ligands[3]. The structural similarity of 8-(4-t-Butylphenyl)-8-oxooctanoic acid to these molecules suggests it may also function as a PPAR modulator.

This guide will detail the necessary in vitro studies to:

  • Establish a preliminary safety and activity profile.

  • Determine its ability to bind and activate PPAR isoforms.

  • Characterize its functional effects on downstream cellular pathways.

Part 1: Foundational Analysis: Cytotoxicity and Solubility

Before investigating the specific mechanisms of action, it is critical to determine the compound's cytotoxic profile and solubility in culture media. This ensures that subsequent functional assays are conducted at non-toxic concentrations, where observed effects can be attributed to specific biological activity rather than cellular stress or death.

In Vitro Cytotoxicity Assessment

A panel of cytotoxicity assays with different endpoints should be employed to obtain a comprehensive understanding of the compound's effect on cell viability.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A well-established model for liver toxicity and metabolism studies, expressing high levels of PPARα[4].

  • 3T3-L1 (Mouse Preadipocytes): Commonly used to study adipogenesis, a process regulated by PPARγ[5].

  • HEK293T (Human Embryonic Kidney): A versatile cell line for transfection-based assays, such as reporter gene studies[4].

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 8-(4-t-Butylphenyl)-8-oxooctanoic acid in the appropriate cell culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM). Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical Cytotoxicity Data

Concentration (µM)HepG2 (% Viability)3T3-L1 (% Viability)HEK293T (% Viability)
0 (Vehicle)100100100
0.198.599.1101.2
197.298.599.8
1095.896.398.1
5085.388.190.4
10060.165.470.2

This table presents hypothetical data for illustrative purposes.

Part 2: Elucidating the Mechanism: PPAR Engagement and Activation

This section focuses on determining whether 8-(4-t-Butylphenyl)-8-oxooctanoic acid directly interacts with and activates PPARs.

PPAR Ligand Binding Assay

A competitive binding assay is essential to determine if the compound can physically displace a known ligand from the PPAR ligand-binding domain (LBD). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for this purpose.

Experimental Protocol: TR-FRET Competitive Binding Assay

  • Reagents: Recombinant human PPARα, γ, and β/δ LBDs, a fluorescently labeled PPAR ligand (tracer), and an antibody against the LBD tag (e.g., anti-GST or anti-His).

  • Assay Setup: In a 384-well plate, combine the PPAR LBD, the tracer, and varying concentrations of 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

  • Incubation: Incubate the plate at room temperature for 1-4 hours to allow for binding equilibrium.

  • Antibody Addition: Add the fluorescently labeled antibody.

  • Signal Detection: Measure the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that displaces 50% of the tracer.

PPAR Transcriptional Activation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate the transcriptional activity of a PPAR isoform. It typically uses a chimeric receptor system where the PPAR LBD is fused to a GAL4 DNA-binding domain.[3][4]

Experimental Protocol: GAL4-PPAR LBD Luciferase Reporter Assay

  • Cell Transfection: Co-transfect HEK293T cells with two plasmids: one expressing the GAL4-PPAR LBD (α, γ, or β/δ) and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).

  • Cell Plating and Treatment: Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours. Then, treat the cells with a range of concentrations of 8-(4-t-Butylphenyl)-8-oxooctanoic acid for another 24 hours. Include a known PPAR agonist as a positive control (e.g., WY14643 for PPARα, Rosiglitazone for PPARγ)[3][6].

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. Calculate the EC50 value, the concentration at which the compound elicits 50% of its maximal response.

Data Presentation: Hypothetical PPAR Activation Data

CompoundPPARα EC50 (µM)PPARγ EC50 (µM)PPARβ/δ EC50 (µM)
8-(4-t-Butylphenyl)-8-oxooctanoic acid5.225.8>100
WY14643 (Control)0.5>100>100
Rosiglitazone (Control)>1000.1>100

This table presents hypothetical data for illustrative purposes.

Workflow Visualization

G cluster_0 PPAR Reporter Assay Workflow start Co-transfect HEK293T cells with GAL4-PPAR LBD and Luciferase Reporter Plasmids plate Plate transfected cells in 96-well plates start->plate 24h recovery treat Treat with 8-(4-t-Butylphenyl)-8-oxooctanoic acid plate->treat 24h treatment lyse Lyse cells and measure luciferase activity treat->lyse analyze Analyze data and determine EC50 lyse->analyze

Caption: Workflow for the PPAR transcriptional activation reporter assay.

Part 3: Assessing Downstream Functional Effects

Following the confirmation of PPAR activation, the next step is to investigate the compound's effect on the expression of endogenous PPAR target genes.

Gene Expression Analysis via qPCR

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive method to measure changes in mRNA levels of specific genes.

Experimental Protocol: qPCR for PPAR Target Genes

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 for PPARγ) and treat with 8-(4-t-Butylphenyl)-8-oxooctanoic acid at concentrations determined to be non-toxic and active in the reporter assay.

  • RNA Extraction and cDNA Synthesis: After 24-48 hours of treatment, harvest the cells, extract total RNA, and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers specific for known PPAR target genes.

    • PPARα targets (in HepG2): CPT1A, MCAD, VLCAD, CD36[4].

    • PPARγ targets (in 3T3-L1): aP2 (FABP4), LPL, AdipoQ.

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.

Signaling Pathway Visualization

G compound 8-(4-t-Butylphenyl)-8-oxooctanoic acid ppar PPARα/RXR Heterodimer compound->ppar Binds and Activates ppre PPRE in DNA ppar->ppre Binds to genes Target Gene Transcription (e.g., CPT1A, CD36) ppre->genes mrna mRNA genes->mrna protein Protein Synthesis mrna->protein effect Increased Fatty Acid Oxidation protein->effect

Caption: Simplified PPARα signaling pathway upon agonist binding.

Part 4: Data Interpretation and Advanced Considerations

The collective data from these assays will provide a comprehensive profile of 8-(4-t-Butylphenyl)-8-oxooctanoic acid's in vitro activity.

  • Partial vs. Full Agonism: The maximal activation achieved in the reporter assay compared to a known full agonist can indicate whether the compound is a full or partial agonist. Partial agonists may offer therapeutic advantages by having a lower risk of side effects associated with full PPAR activation[5][7].

  • Selectivity: Comparing the EC50 values across the three PPAR isoforms will reveal the compound's selectivity. A compound with high selectivity for one isoform (e.g., PPARα) would be a valuable tool for studying the specific functions of that receptor[8].

  • Off-Target Effects: It is important to consider that the compound may have off-target effects. Further studies, such as broad kinase screening or counter-screening against other nuclear receptors, may be warranted depending on the initial findings.

  • In Vitro ADME/Tox: For compounds showing promising activity, preliminary in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity studies, such as Caco-2 permeability assays and microsomal stability assays, can provide early insights into its drug-like properties[9].

Conclusion

This technical guide outlines a systematic and robust approach for the in vitro characterization of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, with a primary focus on its potential as a PPAR agonist. By following these logically structured experimental plans, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action and inform future drug development efforts. The integration of binding, transcriptional activation, and functional downstream assays provides a comprehensive understanding of the compound's biological activity at the cellular level.

References

  • Belew, G. D., et al. (2018). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 126(1), 017005. [Link]

  • INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. [Link]

  • de la M-d-R, M., et al. (2012). Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. PLoS ONE, 7(12), e50816. [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Chemical Information and Modeling, 60(3), 1215-1227. [Link]

  • Li, J., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. Molecules, 29(20), 4758. [Link]

  • Xu, H. E., et al. (2002). Identification of a subtype selective human PPARalpha agonist through parallel-array synthesis. Journal of Medicinal Chemistry, 45(10), 2014-2024. [Link]

  • Li, Y., et al. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLoS ONE, 7(5), e36297. [Link]

  • Di Pasquale, A., et al. (2023). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 24(3), 2531. [Link]

  • Galli, A., et al. (2003). Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice. Journal of Biological Chemistry, 278(28), 25433-25440. [Link]

  • Festa, C., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 92. [Link]

  • Kowalski, J. P., et al. (2021). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H-benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. Xenobiotica, 51(8), 901-915. [Link]

  • Al-Sanea, M. M., et al. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 63(7), 3567-3587. [Link]

Sources

Exploratory

An In-depth Technical Guide to 8-(4-t-Butylphenyl)-8-oxooctanoic acid: Synthesis, Properties, and Potential Applications

This whitepaper provides a comprehensive technical overview of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, a molecule of interest in medicinal chemistry and drug development. Drawing from established chemical principles and...

Author: BenchChem Technical Support Team. Date: January 2026

This whitepaper provides a comprehensive technical overview of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, a molecule of interest in medicinal chemistry and drug development. Drawing from established chemical principles and data on analogous compounds, this guide will delve into its synthesis, physicochemical properties, and potential therapeutic applications, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.

Part 1: Genesis of a Molecule: Discovery and Synthesis

The specific discovery of 8-(4-t-Butylphenyl)-8-oxooctanoic acid is not prominently documented in scientific literature, suggesting it likely emerged from systematic chemical synthesis efforts rather than a singular breakthrough. Its creation can be logically attributed to the exploration of lipophilic acid derivatives as potential modulators of biological pathways, a common strategy in drug discovery. The presence of the bulky tert-butyl group and the keto-acid chain suggests a design aimed at specific interactions with biological targets.

Proposed Synthesis Pathway: A Logical Approach

A plausible and efficient method for the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid is through a Friedel-Crafts acylation reaction. This well-established method in organic chemistry allows for the attachment of an acyl group to an aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

  • Reactant Preparation: Suberoyl chloride (the acid chloride of suberic acid, or octanedioic acid) is prepared by reacting suberic acid with a chlorinating agent such as thionyl chloride (SOCl₂).

  • Reaction Setup: A reaction vessel is charged with tert-butylbenzene and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (CH₂Cl₂) under anhydrous conditions.

  • Acylation: The suberoyl chloride is added dropwise to the stirred mixture at a controlled temperature, usually between 0°C and room temperature. The reaction is monitored for completion using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched by the slow addition of cold water or dilute hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Diagram of the Proposed Synthesis Workflow

Synthesis_Workflow suberic_acid Suberic Acid suberoyl_chloride Suberoyl Chloride suberic_acid->suberoyl_chloride Chlorination thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->suberoyl_chloride friedel_crafts Friedel-Crafts Acylation suberoyl_chloride->friedel_crafts tert_butylbenzene tert-Butylbenzene tert_butylbenzene->friedel_crafts alcl3 AlCl₃ (catalyst) alcl3->friedel_crafts workup Aqueous Workup & Purification friedel_crafts->workup final_product 8-(4-t-Butylphenyl)-8-oxooctanoic acid workup->final_product

Caption: Proposed synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid via Friedel-Crafts acylation.

Part 2: Physicochemical Characteristics and Data

The molecular structure of 8-(4-t-Butylphenyl)-8-oxooctanoic acid dictates its physical and chemical properties, which are crucial for its handling, formulation, and biological activity.

PropertyValueSource
Molecular Formula C₁₈H₂₆O₃[]
Molecular Weight 290.4 g/mol []
CAS Number 898791-47-4[]
Appearance Not specified, likely a solid
Purity Typically >97%
IUPAC Name 8-(4-tert-butylphenyl)-8-oxooctanoic acid
InChI Key HFMXUKCCGWBZSS-UHFFFAOYSA-N

These properties are essential for researchers in designing experiments, including solubility tests and formulation development for in vitro and in vivo studies.

Part 3: Potential Therapeutic Applications and Mechanistic Insights

While direct clinical trial data for 8-(4-t-Butylphenyl)-8-oxooctanoic acid is not publicly available[2], its structural motifs are present in compounds with known biological activities, particularly in the realm of anti-inflammatory agents and enzyme inhibitors.

Anti-inflammatory Potential

The tert-butylphenyl group is a common feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs). Patents related to tert-butyl phenyl compounds describe their potential as anti-inflammatory, analgesic, and antipyretic agents[3][4]. The carboxylic acid moiety is also a hallmark of many NSAIDs, facilitating interactions with the active sites of cyclooxygenase (COX) enzymes.

Enzyme Inhibition: A Hypothesis

A structurally related compound, 8-[(1H-1,2,3-benzotriazol-1-yl)amino]octanoic acid (8-BOA), has been identified as a potent and selective mechanism-based inactivator of cytochrome P450 4Z1 (CYP4Z1), an enzyme associated with breast cancer[5]. This suggests that the octanoic acid chain of 8-(4-t-Butylphenyl)-8-oxooctanoic acid could also serve as a scaffold for designing inhibitors of other enzymes. The keto group and the lipophilic t-butylphenyl moiety could play crucial roles in binding to the active site of target proteins.

Hypothesized Mechanism of Action Pathway

MoA_Pathway compound 8-(4-t-Butylphenyl)-8-oxooctanoic acid binding Binding to Active Site compound->binding target_enzyme Target Enzyme (e.g., COX, CYP450) target_enzyme->binding inhibition Enzyme Inhibition binding->inhibition downstream_effects Modulation of Downstream Signaling inhibition->downstream_effects therapeutic_outcome Therapeutic Effect (e.g., Anti-inflammatory) downstream_effects->therapeutic_outcome

Caption: Hypothesized mechanism of action for 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Part 4: Future Directions and Conclusion

8-(4-t-Butylphenyl)-8-oxooctanoic acid represents a molecule with significant potential for further investigation in drug discovery. Its logical synthesis and the established biological activities of its structural components make it a compelling candidate for screening in various therapeutic areas, particularly inflammation and oncology.

Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed, peer-reviewed synthesis and full spectroscopic characterization of the compound.

  • In Vitro Screening: Assessing its activity against a panel of relevant biological targets, such as COX enzymes and various cytochrome P450 isoforms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

References

  • Carr, A. A., Dolfini, J. E., & Wright, G. J. (1979). U.S. Patent No. 4,148,923. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid. In PubChem Compound Database. Retrieved from [Link]

  • Kowalski, J. P., Pelletier, R. D., McDonald, M. G., Kelly, E. J., & Rettie, A. E. (2021). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H-benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. Xenobiotica, 51(8), 901–915. [Link]

  • Google Patents. (n.d.). CN1927809A - Preparation method of t-butylphenyl acetic acid.
  • ClinicalTrials.gov. (2022). HIF-1 Alpha, VEGF and MMP-8 Levels in PICF of Smokers Versus Non Smokers. Retrieved from [Link]

  • Google Patents. (n.d.). US3228831A - Compositions and method for treating symptoms of inflammation, pain and fever.
  • Liu, B.-X., Yu, Y.-P., & Xu, D.-J. (2008). (4-tert-Butylphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2028. [Link]

  • Google Patents. (n.d.). EP0318090A2 - Tert-butyl phenyl compounds as anti-inflammatory agents.
  • Google Patents. (n.d.). WO2014150384A1 - Method of manufacture of octanedioic acid, precursors, and derivatives.
  • Synthonix. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid. In PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxooctanoic acid. In PubChem Compound Database. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid protocol

Application Note & Protocol Topic: A Validated Protocol for the Synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid via Friedel-Crafts Acylation Abstract 8-(4-t-Butylphenyl)-8-oxooctanoic acid is a keto-acid derivative w...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid via Friedel-Crafts Acylation

Abstract

8-(4-t-Butylphenyl)-8-oxooctanoic acid is a keto-acid derivative with significant potential as a versatile building block in the synthesis of novel pharmaceutical agents and advanced organic materials. This document provides a comprehensive, step-by-step protocol for its synthesis, grounded in the principles of the Friedel-Crafts acylation reaction. We detail the underlying mechanism, provide a robust experimental procedure, and offer insights into critical process parameters to ensure high yield and purity. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a self-validating framework for the reliable production of the target compound.

Scientific Principle: The Friedel-Crafts Acylation

The synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid is achieved through the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[1][2] This specific protocol involves the reaction between tert-butylbenzene and suberic anhydride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][3]

The core mechanism proceeds via three key steps:

  • Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of suberic anhydride. This polarization facilitates the cleavage of the C-O bond, generating a highly reactive and resonance-stabilized acylium ion. This ion is the potent electrophile required for the reaction.[1]

  • Electrophilic Attack: The electron-rich tert-butylbenzene ring acts as a nucleophile, attacking the acylium ion. The tert-butyl group is an activating, ortho, para-directing substituent. Due to significant steric hindrance from the bulky tert-butyl group, the acylation occurs almost exclusively at the para position.[4] This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

  • Rearomatization: A base (such as the [AlCl₃-O-R]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the ketone product complexed with AlCl₃. Subsequent hydrolysis with water breaks this complex to give the final product.[1]

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone group, which prevents further acylation of the product ring.[1][5]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Hydrolysis SA Suberic Anhydride Acylium Acylium Ion Intermediate (Electrophile) SA->Acylium + AlCl₃ TBB tert-Butylbenzene AlCl3 AlCl₃ (Lewis Acid) Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + tert-Butylbenzene Complex AlCl₃-Ketone Complex Sigma->Complex - H⁺ Product 8-(4-t-Butylphenyl)-8-oxooctanoic acid Complex->Product + H₂O (Workup)

Caption: Reaction mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments to equipment and cooling capacity.

Materials and Equipment
Reagents & Chemicals Purity CAS Number
tert-Butylbenzene≥98%98-51-1
Suberic Anhydride≥97%2561-45-7
Aluminum Chloride (Anhydrous)≥99%7446-70-0
Dichloromethane (DCM), Anhydrous≥99.8%75-09-2
Hydrochloric Acid (HCl), conc.37%7647-01-0
Ethyl AcetateACS Grade141-78-6
Sodium Sulfate (Anhydrous)ACS Grade7757-82-6
HeptaneACS Grade142-82-5
Equipment
500 mL three-neck round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser with drying tube (CaCl₂)
Addition funnel
Thermometer
Ice-water bath
Separatory funnel
Rotary evaporator
Büchner funnel and filtration flask
Standard laboratory glassware
Reagent Quantities
Compound MW ( g/mol ) Amount (g) Moles (mmol) Molar Eq.
tert-Butylbenzene134.2215.0111.81.5
Suberic Anhydride156.1811.6574.61.0
Aluminum Chloride133.3424.85186.42.5
Dichloromethane (DCM)-200 mL--

Causality Note: An excess of tert-butylbenzene is used to ensure complete consumption of the limiting reagent, suberic anhydride, and to act partially as a solvent. A significant excess of AlCl₃ is required as it complexes with both the anhydride and the final ketone product.[1]

Step-by-Step Synthesis Procedure

G start Start setup 1. Reaction Setup Assemble dry glassware under N₂. Add tert-butylbenzene and DCM. start->setup cool 2. Cool to 0°C Use an ice-water bath. setup->cool add_alcl3 3. Add AlCl₃ Add anhydrous AlCl₃ portion-wise, maintaining T < 10°C. cool->add_alcl3 add_sa 4. Add Suberic Anhydride Add anhydride solution dropwise over 30 min. add_alcl3->add_sa react 5. Reaction Stir at 0°C for 1 hr, then at room temp for 4-6 hrs. add_sa->react quench 6. Quenching Pour reaction mixture slowly onto ice/conc. HCl. react->quench extract 7. Extraction Separate layers. Extract aqueous phase with Ethyl Acetate (2x). quench->extract wash 8. Wash & Dry Combine organic layers, wash with brine, dry over Na₂SO₄. extract->wash concentrate 9. Concentrate Remove solvent using a rotary evaporator. wash->concentrate purify 10. Purification Recrystallize crude solid from heptane/ethyl acetate. concentrate->purify end End Dry pure product under vacuum. purify->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: Assemble a dry 500 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and an addition funnel. Fit the central neck with a condenser protected by a calcium chloride drying tube. Purge the entire system with dry nitrogen or argon gas.

  • Initial Charging: To the flask, add tert-butylbenzene (15.0 g, 111.8 mmol) and 150 mL of anhydrous dichloromethane (DCM). Begin stirring and cool the mixture to 0°C using an ice-water bath.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (24.85 g, 186.4 mmol) in small portions over 20-30 minutes. CAUTION: This addition is exothermic. Ensure the internal temperature does not rise above 10°C.

  • Substrate Addition: Dissolve the suberic anhydride (11.65 g, 74.6 mmol) in 50 mL of anhydrous DCM and add this solution to the addition funnel. Add the anhydride solution dropwise to the stirring reaction mixture over 30 minutes, maintaining the internal temperature at 0-5°C.

  • Reaction Progression: After the addition is complete, stir the mixture vigorously at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Quenching: Prepare a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. In a well-ventilated fume hood , slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This will hydrolyze the aluminum complexes and dissolve the aluminum salts.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 75 mL portions of ethyl acetate.

  • Washing and Drying: Combine all organic layers and wash them once with 100 mL of water, followed by 100 mL of brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be an off-white or pale yellow solid.

  • Purification: Purify the crude solid by recrystallization. A suitable solvent system is a mixture of heptane and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with cold heptane, and dry under vacuum.

Safety Precautions

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with skin and eyes.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with appropriate gloves and eye protection.

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The quenching step produces HCl gas and should be performed with extreme care in a fume hood.

Expected Results and Characterization

  • Appearance: A white to off-white crystalline solid.

  • Yield: Typical yields for this reaction range from 70% to 85% after purification.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the tert-butyl protons (singlet, ~1.3 ppm), the aromatic protons (two doublets, AA'BB' system, ~7.4 and 7.9 ppm), and the aliphatic chain protons.

    • ¹³C NMR: Expect signals for the quaternary tert-butyl carbon, the aromatic carbons, the ketone carbonyl (~200 ppm), the carboxylic acid carbonyl (~180 ppm), and the aliphatic carbons.

    • FT-IR (cm⁻¹): Look for characteristic stretches for the carboxylic acid O-H (broad, ~3000 cm⁻¹), aromatic C=C (~1600 cm⁻¹), ketone C=O (~1685 cm⁻¹), and carboxylic acid C=O (~1710 cm⁻¹).

    • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₈H₂₆O₃, MW = 290.40 g/mol ) should be observed.

References

  • NPTEL. (n.d.). Benzene and Related Compounds - II. NPTEL Archive.
  • LibreTexts Chemistry. (n.d.). Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction.
  • ChemicalBook. (2025). 8-(tert-Butoxy)-8-oxooctanoic acid.
  • Royal Society of Chemistry. (n.d.). Generic Methods for Monomer Synthesis.
  • Google Patents. (1990). Acylation of aromatics. US4895984A.
  • Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • University of California, Irvine. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.

Sources

Application

Application Notes and Protocols: Friedel-Crafts Acylation for the Synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid

Abstract This document provides a comprehensive guide for the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid via Friedel-Crafts acylation. This protocol is tailored for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid via Friedel-Crafts acylation. This protocol is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into process optimization and troubleshooting. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthesis.

Introduction: Significance and Application

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal for producing aryl ketones, which are valuable intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The target molecule, 8-(4-t-Butylphenyl)-8-oxooctanoic acid, serves as a key building block in medicinal chemistry and materials science, where the keto-acid functionality allows for diverse subsequent chemical modifications.

A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product.[2][3] This deactivation prevents the polysubstitution issues that often plague Friedel-Crafts alkylations.[2][3] The acylium ion intermediate is also resonance-stabilized and does not undergo rearrangement, leading to a single, predictable product isomer.[4][5]

Underlying Chemical Principles

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which then undergoes an electrophilic attack on the electron-rich aromatic ring of t-butylbenzene.[4]

Step 1: Generation of the Acylium Ion The reaction is initiated by the interaction of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), with the acylating agent.[4] In this synthesis, suberic anhydride (octanedioic anhydride) is proposed as the acylating agent. The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

Step 2: Electrophilic Aromatic Substitution The electron-rich t-butylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] The t-butyl group is an ortho-, para-directing activator. However, due to significant steric hindrance from the bulky t-butyl group, the acylation occurs predominantly at the para position.

Step 3: Restoration of Aromaticity A weak base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product.[4] The AlCl₃ catalyst is regenerated in this step.[4]

Catalyst Stoichiometry: Unlike a truly catalytic process, Friedel-Crafts acylation often requires a stoichiometric amount, or even an excess, of the Lewis acid.[3][6] This is because the product ketone is a moderate Lewis base and forms a stable complex with the aluminum chloride, rendering it inactive.[6] This complex is subsequently hydrolyzed during the workup to release the final product.[6][7]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
t-Butylbenzene134.22SpecifySpecifyReagent grade, anhydrous
Suberic Anhydride156.18SpecifySpecifyHigh purity
Aluminum Chloride (AlCl₃)133.34SpecifySpecifyAnhydrous, freshly opened container
Dichloromethane (CH₂Cl₂)84.93Specify-Anhydrous, reagent grade
Hydrochloric Acid (HCl)36.46Specify-Concentrated (37%)
Deionized Water18.02Specify-For workup
Saturated Sodium Bicarbonate (NaHCO₃)84.01Specify-For extraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37Specify-For drying
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Procedure

Safety First: Anhydrous aluminum chloride reacts violently with water and is corrosive.[8][9][10] Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8][9][10] The reaction generates HCl gas, which is also corrosive and toxic.[11] Ensure adequate ventilation.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while still warm under a stream of dry nitrogen or argon to prevent moisture contamination.

  • Initial Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.

  • Reagent Charging:

    • To the reaction flask, add anhydrous aluminum chloride (2.2 equivalents).

    • Add anhydrous dichloromethane to the flask to create a slurry.

    • In a separate beaker, dissolve suberic anhydride (1.0 equivalent) in anhydrous dichloromethane.

    • In another beaker, dissolve t-butylbenzene (1.0 equivalent) in anhydrous dichloromethane.

  • Reaction Execution:

    • Cool the aluminum chloride slurry in an ice-water bath.

    • Slowly add the suberic anhydride solution to the cooled slurry via the addition funnel with vigorous stirring. The formation of the acylium ion is an exothermic process.

    • After the addition of the anhydride is complete, slowly add the t-butylbenzene solution dropwise from the addition funnel. Control the addition rate to maintain a gentle reflux. This step is also exothermic.[7]

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for an additional 2-3 hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Workup and Purification
  • Quenching the Reaction:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[12] This will hydrolyze the aluminum chloride-ketone complex and dissolve the inorganic salts. This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer (dichloromethane will be the bottom layer).[7]

    • Extract the aqueous layer with two additional portions of dichloromethane.

    • Combine all organic layers.

  • Washing:

    • Wash the combined organic layers with deionized water.

    • Next, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

    • Finally, wash with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the dichloromethane using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude 8-(4-t-Butylphenyl)-8-oxooctanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization

The purified product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and carboxylic acid.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the solid product.

Process Optimization and Troubleshooting

Issue Possible Cause Suggested Solution
Low or No Product Yield Inactive catalyst due to moisture exposure.Use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a dry environment or a glove box.[13]
Insufficient catalyst.Ensure a stoichiometric amount (at least 2.2 equivalents relative to the anhydride) is used to account for complexation with the product.[13]
Low reaction temperature.While the initial addition is exothermic, the reaction may require gentle heating to proceed to completion after the initial stages.
Formation of Side Products Polysubstitution.While less common in acylation, using a large excess of t-butylbenzene can minimize this. The deactivating nature of the ketone product generally prevents further reaction.[3]
Reaction with solvent.Ensure the solvent (e.g., dichloromethane) is inert under the reaction conditions.
Difficult Workup Emulsion formation during extraction.Add brine to the aqueous layer to help break the emulsion.
Incomplete hydrolysis of the aluminum complex.Ensure sufficient ice and concentrated HCl are used during the quenching step and allow for adequate stirring.

Visualization of Workflow and Mechanism

Reaction Mechanism

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation cluster_3 Workup Suberic_Anhydride Suberic Anhydride Complex_1 Activated Complex Suberic_Anhydride->Complex_1 + AlCl₃ AlCl3_1 AlCl₃ AlCl3_1->Complex_1 Acylium_Ion Acylium Ion (Resonance Stabilized) Complex_1->Acylium_Ion AlCl3O_complex [AlCl₃(O-R)]⁻ Complex_1->AlCl3O_complex Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Ion->Sigma_Complex + t-Butylbenzene tBu_Benzene t-Butylbenzene tBu_Benzene->Sigma_Complex Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex + AlCl₄⁻ AlCl4_minus AlCl₄⁻ AlCl4_minus->Product_Complex HCl HCl Product_Complex->HCl AlCl3_2 AlCl₃ (regenerated) Product_Complex->AlCl3_2 Final_Product 8-(4-t-Butylphenyl)- 8-oxooctanoic acid Product_Complex->Final_Product + H₂O / H⁺ H2O H₂O / H⁺ H2O->Final_Product

Caption: Reaction mechanism for the Friedel-Crafts acylation.

Experimental Workflow

G Start Start: Assemble Dry Glassware Charge_Reagents Charge AlCl₃ and CH₂Cl₂ to Flask Start->Charge_Reagents Cool Cool Slurry in Ice Bath Charge_Reagents->Cool Add_Anhydride Add Suberic Anhydride Solution Cool->Add_Anhydride Add_Aromatic Add t-Butylbenzene Solution Add_Anhydride->Add_Aromatic React Stir at Room Temperature Add_Aromatic->React Quench Quench with Ice/HCl React->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Rotary Evaporation Dry->Evaporate Purify Purify (Recrystallization/Chromatography) Evaporate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End: Purified Product Characterize->End

Caption: Step-by-step experimental workflow.

References

  • Benchchem.
  • Redox. Safety Data Sheet Aluminium Chloride.
  • Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous).
  • Physics Wallah.
  • BYJU'S.
  • ACS Publications.
  • Carl ROTH.
  • Chemistry Steps.
  • Organic Chemistry Portal.
  • YouTube.
  • Wikipedia. Friedel–Crafts reaction.
  • ResearchGate.
  • Fisher Scientific. SAFETY DATA SHEET - Aluminum chloride, 0.5M aq. soln.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride.
  • University of Michigan.
  • ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid.
  • Benchchem.
  • Chemistry Steps.

Sources

Method

Application Notes and Protocols: Investigating the Inflammatory Modulating Potential of 8-(4-t-Butylphenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 8-(4-t-Butylphenyl)-8-oxooctanoic acid is a synthetic compound featuring a substituted phenyl ring and an octanoic acid chain. While direct and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-t-Butylphenyl)-8-oxooctanoic acid is a synthetic compound featuring a substituted phenyl ring and an octanoic acid chain. While direct and extensive research on the specific anti-inflammatory applications of this molecule is emerging, its structural motifs—a fatty acid chain and a substituted phenol—suggest a potential interaction with key inflammatory pathways. Octanoic acid derivatives have been explored for their roles in cellular signaling and metabolism, and substituted phenols are known to possess a range of biological activities. These notes provide a comprehensive guide for researchers to systematically investigate the potential of 8-(4-t-Butylphenyl)-8-oxooctanoic acid as a modulator of inflammation, detailing hypothesized mechanisms of action and providing robust protocols for its evaluation.

The tert-butylphenyl group, in particular, warrants a thorough investigation, as compounds like 4-tert-Butylphenol (4-tBP) have been shown to potentially induce pro-inflammatory responses and oxidative stress.[1] This duality makes it crucial to approach the study of 8-(4-t-Butylphenyl)-8-oxooctanoic acid with a comprehensive set of assays to determine its net effect on inflammatory processes. These protocols are designed to elucidate whether the compound acts as an anti-inflammatory agent, a pro-inflammatory agent, or exhibits a context-dependent dual role.

Hypothesized Mechanism of Action

Based on the structure of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, we can hypothesize its involvement in several key inflammatory pathways. Fatty acid derivatives are known to modulate the activity of enzymes central to the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[2][3] Additionally, the presence of the phenyl group suggests potential interactions with transcription factors that regulate the expression of inflammatory genes, such as Nuclear Factor-kappa B (NF-κB).[4][5]

A plausible hypothesis is that 8-(4-t-Butylphenyl)-8-oxooctanoic acid could interfere with the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, it might influence the signaling cascades that lead to the production of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukins (ILs).[4][6]

Conversely, the 4-tert-butylphenyl moiety could potentially trigger cellular stress responses that lead to the activation of inflammatory pathways.[1] Therefore, a primary research objective is to dissect these potential opposing effects.

Hypothesized_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IKK->NFκB Activation IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Compound 8-(4-t-Butylphenyl)- 8-oxooctanoic acid Compound->IKK ? Compound->NFκB ? COX2 COX-2 Compound->COX2 ? iNOS iNOS Compound->iNOS ? DNA DNA NFκB_nuc->DNA DNA->COX2 DNA->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Caption: Hypothesized signaling pathway for the modulation of inflammation by 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

In Vitro Experimental Protocols

A tiered approach, starting with in vitro assays, is recommended to efficiently screen for and characterize the bioactivity of 8-(4-t-Butylphenyl)-8-oxooctanoic acid.[2][3][7]

Protocol 1: Assessment of Cytotoxicity

Before evaluating the anti-inflammatory properties of a compound, it is essential to determine its cytotoxic profile to ensure that any observed effects are not due to cell death.

Objective: To determine the concentration range of 8-(4-t-Butylphenyl)-8-oxooctanoic acid that is non-toxic to relevant cell lines.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Human monocyte cell line (e.g., THP-1)

  • Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 or THP-1 cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours to allow for cell adherence.[8]

  • Compound Preparation: Prepare a stock solution of 8-(4-t-Butylphenyl)-8-oxooctanoic acid in DMSO. Further dilute in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours.

  • Viability Assay: Add the MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The non-toxic concentrations will be used for subsequent anti-inflammatory assays.

Protocol 2: Quantification of Nitric Oxide (NO) Production

Objective: To assess the effect of 8-(4-t-Butylphenyl)-8-oxooctanoic acid on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Sodium nitrite standard solution

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of 8-(4-t-Butylphenyl)-8-oxooctanoic acid for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels in the presence of the compound indicates potential anti-inflammatory activity.[4]

Protocol 3: Measurement of Pro-inflammatory Cytokines

Objective: To measure the effect of 8-(4-t-Butylphenyl)-8-oxooctanoic acid on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Materials:

  • Cell culture supernatant from Protocol 2

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β

Procedure:

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions for each cytokine.

  • Data Acquisition: Measure the absorbance using a microplate reader.

  • Analysis: Calculate the concentration of each cytokine from the standard curve. A dose-dependent decrease in cytokine levels suggests anti-inflammatory properties.

In Vitro Assay Parameter Measured Expected Outcome for Anti-inflammatory Activity
MTT AssayCell ViabilityDetermine non-toxic concentrations for further experiments.
Griess AssayNitric Oxide (Nitrite)Reduction in LPS-induced NO production.[4]
ELISAPro-inflammatory Cytokines (TNF-α, IL-6)Decreased secretion of cytokines in LPS-stimulated cells.[8]

In Vivo Experimental Protocols

Following promising in vitro results, in vivo studies are crucial to validate the anti-inflammatory potential of 8-(4-t-Butylphenyl)-8-oxooctanoic acid in a whole-organism context.[9][10]

Protocol 4: Carrageenan-Induced Paw Edema Model

This is a classic and widely used model for evaluating acute inflammation.[11]

Objective: To assess the in vivo acute anti-inflammatory activity of 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. Administer the compounds orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Caption: A streamlined workflow for evaluating the inflammatory modulating properties of a novel compound.

Protocol 5: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is useful for studying the systemic inflammatory response and the effects of a compound on cytokine production in vivo.[12]

Objective: To evaluate the effect of 8-(4-t-Butylphenyl)-8-oxooctanoic acid on systemic inflammation.

Materials:

  • Mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS)

  • ELISA kits for plasma cytokines

Procedure:

  • Animal Grouping and Dosing: As described in Protocol 4.

  • Induction of Systemic Inflammation: Administer a sublethal dose of LPS intraperitoneally to the mice.

  • Sample Collection: At a specified time point after LPS injection (e.g., 2 or 6 hours), collect blood samples via cardiac puncture under anesthesia.

  • Cytokine Analysis: Prepare plasma from the blood samples and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

  • Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group.

In Vivo Model Parameters Measured Expected Outcome for Anti-inflammatory Activity
Carrageenan-Induced Paw EdemaPaw VolumeReduction in paw swelling compared to the control group.[11]
LPS-Induced Systemic InflammationPlasma Cytokine Levels (TNF-α, IL-6)Decreased levels of systemic pro-inflammatory cytokines.[12]

Conclusion

The provided application notes and protocols offer a robust framework for the systematic investigation of 8-(4-t-Butylphenyl)-8-oxooctanoic acid as a potential modulator of inflammation. By starting with in vitro screening to establish a safety and activity profile and progressing to in vivo models to confirm efficacy, researchers can comprehensively characterize the biological effects of this novel compound. The dual potential for both anti- and pro-inflammatory activity, suggested by its chemical structure, underscores the importance of a thorough and multi-faceted experimental approach. These studies will be instrumental in determining the therapeutic potential, if any, of 8-(4-t-Butylphenyl)-8-oxooctanoic acid in the context of inflammatory diseases.

References

  • Umar, M.I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.
  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]

  • Pharmacology Education. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • Huang, S., et al. (2021). Guidelines for the in vitro determination of anti-inflammatory activity. Food Science & Nutrition, 9(11), 6466-6477.
  • ResearchGate. (n.d.). Guidelines for the in vitro determination of anti-inflammatory activity. Retrieved from [Link]

  • Spandidos Publications. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Retrieved from [Link]

  • MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of 4-tert-Butylphenol on Inflammation and Glycogen Metabolism in Cyprinus carpio L via the miR-363/PKCδ Axis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0318090A2 - Tert-butyl phenyl compounds as anti-inflammatory agents.
  • National Center for Biotechnology Information. (n.d.). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, inhibitors of peptidylglycine alpha-amidating monooxygenase (PAM). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the anti-inflammatory activity of sulforaphane. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 8-(4-t-Butylphenyl)-8-oxooctanoic Acid: A Key Intermediate in the Synthesis of Retinoid X Receptor (RXR) Modulators

Introduction: Strategic Importance of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that serve as versatile intermediates is of paramou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that serve as versatile intermediates is of paramount importance. 8-(4-t-Butylphenyl)-8-oxooctanoic acid (CAS No. 898791-47-4) has emerged as a significant chemical intermediate, primarily recognized for its role in the synthesis of a class of therapeutic agents known as Retinoid X Receptor (RXR) modulators. The quintessential example of an RXR modulator is Bexarotene, an FDA-approved drug for the treatment of cutaneous T-cell lymphoma[1]. The structural architecture of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, featuring a substituted aromatic ketone and a terminal carboxylic acid, provides a robust platform for the elaboration into complex, biologically active molecules.

The 4-tert-butylphenyl moiety is a common feature in a number of pharmacologically active compounds, often serving to enhance lipophilicity and modulate metabolic stability[2][3]. The keto-acid functionality, on the other hand, offers two distinct points for chemical modification, allowing for the construction of diverse molecular libraries. This guide provides a comprehensive overview of the synthesis, characterization, and application of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, with a particular focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of 8-(4-t-Butylphenyl)-8-oxooctanoic acid is presented in the table below.

PropertyValueSource
CAS Number 898791-47-4N/A
Molecular Formula C₁₈H₂₆O₃N/A
Molecular Weight 290.4 g/mol N/A
IUPAC Name 8-(4-tert-butylphenyl)-8-oxooctanoic acidN/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)N/A

Synthetic Protocol: Friedel-Crafts Acylation Approach

The most direct and industrially scalable synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid is achieved via the Friedel-Crafts acylation of tert-butylbenzene with a derivative of suberic acid (octanedioic acid). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones[4].

Reaction Mechanism: The Acylium Ion Pathway

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. In this synthesis, suberic anhydride is reacted with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate the acylium ion intermediate. This intermediate then undergoes electrophilic attack by the electron-rich tert-butylbenzene ring, followed by rearomatization to yield the final product.

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Suberic_Anhydride Suberic Anhydride Acylium_Ion_Complex Acylium Ion-AlCl₃ Complex Suberic_Anhydride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion Acylium Ion (Electrophile) Acylium_Ion_Complex->Acylium_Ion tBu_Benzene tert-Butylbenzene Sigma_Complex σ-Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + tert-Butylbenzene Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 8-(4-t-Butylphenyl)- 8-oxooctanoic acid Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

Materials:

  • tert-Butylbenzene (Reagent Grade)

  • Suberic anhydride (98%+)

  • Anhydrous Aluminum Chloride (AlCl₃) (99.9%)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a rubber septum, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent and Reactant Addition: Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve suberic anhydride (1.0 equivalent) in anhydrous dichloromethane (50 mL).

  • Formation of the Acylium Ion: Slowly add the suberic anhydride solution to the stirred AlCl₃ suspension at 0 °C via a cannula. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Friedel-Crafts Acylation: Add tert-butylbenzene (1.1 equivalents) dropwise to the reaction mixture at 0 °C over 30 minutes using a syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL). This will hydrolyze the aluminum complexes.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 8-(4-t-Butylphenyl)-8-oxooctanoic acid as a solid.

Application Notes: A Versatile Intermediate for RXR Modulator Synthesis

8-(4-t-Butylphenyl)-8-oxooctanoic acid is a pivotal intermediate in the synthesis of Bexarotene and its analogs, which are selective agonists of the Retinoid X Receptor (RXR)[5][6][7]. RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis[8]. The development of selective RXR modulators is a significant area of research in oncology and metabolic diseases[9].

The synthesis of Bexarotene and related structures from 8-(4-t-Butylphenyl)-8-oxooctanoic acid typically involves two key transformations:

  • Modification of the Carboxylic Acid: The terminal carboxylic acid can be esterified or converted to other functional groups to modulate the polarity and pharmacokinetic properties of the final compound.

  • Transformation of the Ketone: The ketone functionality is a key handle for introducing the desired pharmacophore. For Bexarotene, this involves a Wittig-type reaction or a Grignard addition followed by dehydration to form the characteristic vinyl group[6].

Synthetic_Utility_Workflow Start 8-(4-t-Butylphenyl)-8-oxooctanoic acid Step1 Esterification of Carboxylic Acid (e.g., with Methanol/Acid) Start->Step1 Intermediate_Ester Methyl 8-(4-t-butylphenyl)-8-oxooctanoate Step1->Intermediate_Ester Step2 Wittig Reaction or Grignard Addition/ Dehydration at Ketone Intermediate_Ester->Step2 Final_Compound Bexarotene Analog Precursor Step2->Final_Compound Step3 Final Modifications/ Deprotection Final_Compound->Step3 RXR_Modulator RXR Modulator (e.g., Bexarotene) Step3->RXR_Modulator

Caption: Synthetic workflow from the intermediate.

Characterization Data

The following table summarizes the expected characterization data for the synthesized 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Analytical Technique Expected Results
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~2.9 (t, 2H, -CH₂-CO-Ar), ~2.4 (t, 2H, -CH₂-COOH), ~1.7-1.3 (m, 8H, alkyl chain), 1.35 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~200 (C=O, ketone), ~180 (C=O, acid), ~156 (Ar-C), ~135 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~38 (-CH₂-), ~35 (-C(CH₃)₃), ~34 (-CH₂-), ~31 (-CH₃), ~29 (-CH₂-), ~25 (-CH₂-), ~24 (-CH₂-)
Mass Spectrometry (ESI-) m/z: 289.1 [M-H]⁻
Infrared (IR, KBr) ν (cm⁻¹): ~3300-2500 (O-H, acid), ~1705 (C=O, acid), ~1680 (C=O, ketone), ~1600, 1460 (C=C, aromatic)

Conclusion

8-(4-t-Butylphenyl)-8-oxooctanoic acid is a strategically important chemical intermediate with direct applications in the synthesis of high-value pharmaceutical compounds, particularly Retinoid X Receptor modulators. The robust and scalable synthesis via Friedel-Crafts acylation, coupled with its versatile chemical handles, makes it an attractive building block for drug discovery and development programs. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists working in this exciting field.

References

  • Boehm, M. F., Zhang, L., et al. (1994). Synthesis and Structure-Activity Relationships of Novel Retinoid X Receptor-Selective Retinoids. Journal of Medicinal Chemistry, 37(18), 2930-2941.
  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Jurutka, P. W., et al. (2013). Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: Novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254). Journal of Medicinal Chemistry, 56(21), 8432-8454.
  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bexarotene. PubChem Compound Summary for CID 82146. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid. PubChem Compound Summary for CID 21464879. Retrieved from [Link]

  • Patents, G. (n.d.). CN1429807A - Synthesis of antitumour medicine bexarotene.
  • Patents, G. (n.d.). WO2011141928A1 - Process for the preparation of highly pure bexarotene.
  • Wikipedia. (n.d.). Bexarotene. Retrieved from [Link]

  • Zhang, L., et al. (1995). Synthesis and structure-activity relationships of retinoid X receptor selective diaryl sulfide analogs of retinoic acid. Journal of Medicinal Chemistry, 38(15), 2830-2836.
  • Jurutka, P. W., et al. (2021). Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB). International Journal of Molecular Sciences, 22(22), 12371.
  • NIH. (2014). Synthesis of [11C]Bexarotene by Cu-Mediated [11C]Carbon Dioxide Fixation and Preliminary PET Imaging. ACS Medicinal Chemistry Letters, 5(6), 670-674.
  • NIH. (2012). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 3(4), 321-325.
  • NIH. (2011). The Retinoid X Receptors and Their Ligands. PPAR Research, 2011, 821729.
  • NIH. (1998). Synthesis of novel retinoid X receptor-selective retinoids. The Journal of Organic Chemistry, 63(22), 7792-7808.
  • NIH. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 12(1), 103.
  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

  • NOP. (2006). Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. Retrieved from [Link]

  • YouTube. (2022). A Friedel Crafts Reaction. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid in Biological Matrices

Introduction 8-(4-t-Butylphenyl)-8-oxooctanoic acid is a molecule of interest in pharmaceutical and metabolic research. Accurate quantification of this analyte in complex biological matrices such as plasma, urine, and ti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-(4-t-Butylphenyl)-8-oxooctanoic acid is a molecule of interest in pharmaceutical and metabolic research. Accurate quantification of this analyte in complex biological matrices such as plasma, urine, and tissue homogenates is critical for pharmacokinetic, toxicokinetic, and biomarker studies. This document provides a comprehensive guide to the analytical methodologies for the robust and reliable quantification of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.[1][2]

The structural characteristics of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, featuring a carboxylic acid group and a significant hydrophobic moiety, inform the selection of appropriate sample preparation and analytical techniques. This guide will detail a proposed LC-MS/MS method, including sample extraction, chromatographic separation, and mass spectrometric detection. Additionally, alternative and complementary techniques will be discussed.

Physicochemical Properties of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValue (Predicted/Similar Compounds)Source
Molecular FormulaC₁₈H₂₆O₃-
Molecular Weight290.40 g/mol -
pKa~4.8 (Predicted for carboxylic acid)[3]
LogP~4.5 (Predicted)[4]

Note: Experimentally determined values should be used where available.

Principle of the Primary Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantification of 8-(4-t-Butylphenyl)-8-oxooctanoic acid in biological samples.[1][2][5] This method offers high sensitivity and selectivity by coupling the separation power of high-performance liquid chromatography (HPLC) with the specific detection capabilities of tandem mass spectrometry. The analyte is first separated from matrix components on an HPLC column and then ionized, fragmented, and detected by the mass spectrometer. Quantification is typically achieved using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.

Experimental Workflow for LC-MS/MS Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Addition of IS Extraction Solid Phase Extraction (SPE) Spike->Extraction Matrix Cleanup Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentration Injection HPLC Injection Evaporation->Injection Sample Introduction Separation Chromatographic Separation Injection->Separation Analyte Isolation Ionization Electrospray Ionization (ESI) Separation->Ionization Ion Formation Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Fragment Monitoring Quantification Quantification Detection->Quantification Peak Area Ratio Reporting Reporting Quantification->Reporting Final Concentration

Caption: LC-MS/MS workflow for quantification.

Detailed Protocol: LC-MS/MS Quantification

This protocol is a recommended starting point and should be thoroughly validated according to regulatory guidelines.

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is a robust method for extracting 8-(4-t-Butylphenyl)-8-oxooctanoic acid from complex matrices, offering high recovery and efficient cleanup.[6] A mixed-mode reversed-phase/anion exchange sorbent is proposed to leverage both the hydrophobic nature and the negative charge of the analyte at appropriate pH.

Materials:

  • Mixed-mode SPE cartridges (e.g., Oasis MAX)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Internal Standard (IS): 8-(4-t-Butylphenyl)-8-oxooctanoic acid-¹³C₆ (or a suitable structural analog if unavailable)

Procedure:

  • Sample Pre-treatment: Thaw biological samples (e.g., 100 µL of plasma) and spike with the internal standard solution. Acidify the sample with 2% formic acid in water to ensure the carboxylic acid group is protonated.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities. Follow with a wash of 1 mL of 20% acetonitrile in water to remove less hydrophobic interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic pH will deprotonate the carboxylic acid, disrupting its interaction with the anion exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of the hydrophobic analyte.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 40
    2.0 95
    2.5 95
    2.6 40

    | 4.0 | 40 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid moiety is readily deprotonated.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    8-(4-t-Butylphenyl)-8-oxooctanoic acid 289.2 [To be determined] [To be determined]

    | Internal Standard (e.g., ¹³C₆-labeled) | 295.2 | [To be determined] | [To be determined] |

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.0 kV, Gas temperature: 350°C, Gas flow: 10 L/min).

Note: The specific MRM transitions and collision energies must be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation

The developed method must be validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: A calibration curve should be constructed using at least six non-zero standards. A linear range appropriate for the expected sample concentrations should be established with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and precision (CV%) should be ≤15% (≤20% for LLOQ).

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard.

  • Matrix Effect: Evaluated to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte.

  • Recovery: The efficiency of the extraction process should be determined.

  • Stability: The stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) and in the final extract should be assessed.

Alternative Analytical Techniques

While LC-MS/MS is the preferred method, other techniques can be considered depending on the specific requirements of the study and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For applications where high sensitivity is not required, HPLC with UV detection can be a cost-effective alternative.[7][8][9]

  • Principle: The aromatic ring in 8-(4-t-Butylphenyl)-8-oxooctanoic acid will exhibit UV absorbance, likely around 254 nm. Quantification is based on the peak area of the analyte compared to a calibration curve.

  • Advantages: Lower instrumentation cost and complexity compared to LC-MS/MS.

  • Limitations: Lower sensitivity and selectivity. Susceptible to interference from co-eluting compounds that also absorb UV light at the selected wavelength.

Proposed HPLC-UV Method Parameters:

  • Chromatographic Conditions: Similar to the LC-MS/MS method.

  • Detector: UV-Vis or Photodiode Array (PDA) detector.

  • Detection Wavelength: Determined by acquiring the UV spectrum of a standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the quantification of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, but it requires a derivatization step to increase the volatility of the carboxylic acid.[1]

  • Principle: The carboxylic acid is converted to a more volatile ester (e.g., by silylation or methylation). The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry.

  • Advantages: High chromatographic resolution.

  • Limitations: The mandatory derivatization step can be time-consuming and introduce variability.[1]

Data Analysis and Reporting

Quantitative analysis is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the standards against their known concentrations. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Conclusion

The quantification of 8-(4-t-Butylphenyl)-8-oxooctanoic acid in biological matrices can be reliably achieved using a validated LC-MS/MS method. The protocol outlined in this application note provides a solid foundation for method development. Proper sample preparation, utilizing techniques such as Solid Phase Extraction, is crucial for achieving accurate and precise results. While alternative methods like HPLC-UV and GC-MS exist, LC-MS/MS offers the optimal combination of sensitivity, selectivity, and throughput for demanding bioanalytical applications.

References

  • A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxypentanoic Acid. Benchchem.
  • HPLC Method for Flavourings. Food and Agriculture Organization of the United Nations.
  • Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS. Publisso.
  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group.
  • ANALYTICAL METHOD SUMMARIES. National Measurement Institute, Australia.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing.
  • A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. ACS Publications.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar.
  • Simultaneous Quantification of Bisphenol-A and 4-Tert-Octylphenol in the Live Aquaculture Feed Artemia franciscana and in Its Culture Medium Using HPLC-DAD. MDPI.
  • 8-(tert-Butoxy)-8-oxooctanoic acid. ChemScene.
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. NIH National Library of Medicine.
  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent.
  • 8-(tert-Butoxy)-8-oxooctanoic acid. ChemicalBook.

Sources

Application

Application Notes and Protocols: Handling and Storage of 8-(4-t-Butylphenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 8-(4-t-Butylphenyl)-8-oxooctanoic acid is a bifunctional molecule incorporating a keto group and a carboxylic acid. This unique structure makes...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-t-Butylphenyl)-8-oxooctanoic acid is a bifunctional molecule incorporating a keto group and a carboxylic acid. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. Its aromatic ketone moiety and the carboxylic acid terminal offer versatile reaction sites for various chemical transformations.

This document provides a comprehensive guide to the safe handling, storage, and disposal of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, ensuring the integrity of the compound and the safety of laboratory personnel. The protocols outlined below are based on established safety guidelines for handling similar chemical structures and are designed to be implemented within a standard laboratory setting.

Compound Profile and Properties

A thorough understanding of the physicochemical properties of 8-(4-t-Butylphenyl)-8-oxooctanoic acid is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 898791-47-4
Molecular Formula C₁₈H₂₆O₃N/A
Molecular Weight 290.4 g/mol
Physical State Solid[1]
Appearance White to off-white powder or crystals[1]
Melting Point Not explicitly available, but related compounds are solids at room temperature.N/A
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water.N/A

Note: Some physical properties are inferred from structurally similar compounds due to the limited availability of specific data for 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Chemical Reactivity and Stability
  • Stability : The compound is generally stable under recommended storage conditions.[2] However, prolonged exposure to heat, light, and incompatible materials should be avoided to prevent degradation.

  • Incompatible Materials : Strong oxidizing agents and strong acids are incompatible with this compound.[2]

  • Hazardous Decomposition Products : Thermal decomposition may lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[2]

  • Reactivity of Functional Groups :

    • The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction.

    • The ketone group can be reduced to a secondary alcohol or undergo various nucleophilic addition reactions.

    • The aromatic ring can participate in electrophilic substitution reactions, although the conditions required may affect the other functional groups.

Safety and Handling Protocols

Given the presence of a carboxylic acid and an aromatic ketone, 8-(4-t-Butylphenyl)-8-oxooctanoic acid should be handled with appropriate care to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3]Protects against accidental splashes that can cause serious eye irritation or damage.[4][5][6]
Hand Protection Nitrile or butyl rubber gloves.[4] Glove thickness and material should be chosen based on the solvent used and the duration of handling.Provides a barrier against skin contact, which can cause irritation.[5][6]
Body Protection A flame-resistant lab coat (e.g., Nomex®) buttoned to its full length.[3] Long pants and closed-toe shoes are also required.[3]Minimizes skin exposure to spills and prevents contamination of personal clothing.
Respiratory Protection Not typically required when handled in a well-ventilated area or a chemical fume hood.[3] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]Prevents inhalation of the compound, which may cause respiratory tract irritation.
Engineering Controls
  • Ventilation : All handling of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment : An operational safety shower and eyewash station must be readily accessible in the immediate work area.

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling the compound from receipt to use.

G cluster_0 Receiving and Inspection cluster_1 Storage cluster_2 Handling and Use cluster_3 Waste Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Verify Verify Label and SDS Inspect->Verify Log Log in Inventory Verify->Log Store Store in Designated Area Log->Store DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Prepare Prepare Solution Weigh->Prepare Segregate Segregate Waste Prepare->Segregate LabelWaste Label Waste Container Segregate->LabelWaste Dispose Dispose via EHS LabelWaste->Dispose G Start Desired Transformation? ModifyAcid Modify Carboxylic Acid? Start->ModifyAcid ModifyKetone Modify Ketone? Start->ModifyKetone Other Other Reactions Start->Other ModifyAcid->ModifyKetone No Esterification Esterification ModifyAcid->Esterification Yes Amidation Amidation ModifyAcid->Amidation AcidReduction Reduction to Alcohol ModifyAcid->AcidReduction KetoneReduction Reduction to Alcohol ModifyKetone->KetoneReduction Yes Wittig Wittig Reaction ModifyKetone->Wittig ModifyKetone->Other No

Sources

Method

Application Note: Screening for Novel Modulators of Fatty Acid Binding Protein 4 (FABP4) using 8-(4-t-Butylphenyl)-8-oxooctanoic acid

Introduction: The Rationale for Targeting FABP4 in Modern Drug Discovery Fatty Acid Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is a cytoplasmic lipid chaperone predominantly expressed in adipocytes and macro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting FABP4 in Modern Drug Discovery

Fatty Acid Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is a cytoplasmic lipid chaperone predominantly expressed in adipocytes and macrophages.[1][2] It plays a pivotal role at the intersection of metabolic and inflammatory signaling pathways.[1][2] By binding and transporting hydrophobic ligands, primarily fatty acids, FABP4 modulates intracellular lipid trafficking, gene expression, and cellular responses.[3][4] Accumulating evidence has strongly implicated elevated FABP4 levels in the pathophysiology of numerous chronic conditions, including type 2 diabetes, atherosclerosis, non-alcoholic fatty liver disease, and various cancers.[1][2][4][5][6][7] Its function as a secreted adipokine further extends its influence, linking adipose tissue biology to systemic metabolic dysregulation.[1][2][3]

The critical role of FABP4 in disease progression has rendered it an attractive therapeutic target.[2][5] The development of small-molecule inhibitors that can occupy the fatty acid-binding pocket of FABP4 is a key strategy in the pursuit of novel treatments for metabolic and inflammatory disorders.[1][8][9][10]

This application note introduces 8-(4-t-Butylphenyl)-8-oxooctanoic acid , a novel chemical entity designed for high-throughput screening campaigns against FABP4. Its structure, featuring a hydrophobic t-butylphenyl group and an octanoic acid backbone, suggests a high potential for competitive binding within the ligand-binding domain of FABP4. We present detailed protocols for a primary biochemical assay and a secondary cell-based assay to characterize the inhibitory potential of this compound.

Mechanism of Action: Competitive Inhibition of FABP4

We hypothesize that 8-(4-t-Butylphenyl)-8-oxooctanoic acid acts as a competitive inhibitor of FABP4. The long-chain fatty acid moiety is expected to anchor the molecule within the hydrophobic binding cavity of FABP4, while the bulky 4-t-butylphenyl group can establish additional interactions, potentially displacing endogenous fatty acids and disrupting the protein's chaperone function. By occupying the binding site, the compound can allosterically modulate FABP4's interaction with other proteins and prevent the sequestration and transport of lipids that trigger downstream pro-inflammatory and metabolic signaling cascades.

cluster_0 Normal Physiological State cluster_1 Inhibitory Action FA Endogenous Fatty Acids FABP4_unbound FABP4 (Apo) FA->FABP4_unbound Binding FABP4_bound FABP4-FA Complex FABP4_unbound->FABP4_bound Downstream Pro-inflammatory & Metabolic Signaling Cascades (e.g., JNK, NF-κB activation) FABP4_bound->Downstream Activation Inhibitor 8-(4-t-Butylphenyl)- 8-oxooctanoic acid FABP4_unbound_2 FABP4 (Apo) Inhibitor->FABP4_unbound_2 Competitive Binding FABP4_inhibited FABP4-Inhibitor Complex FABP4_unbound_2->FABP4_inhibited Downstream_2 Signaling Cascades (Blocked) FABP4_inhibited->Downstream_2 Inhibition

Caption: Proposed mechanism of competitive inhibition of FABP4.

Primary Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay

For primary high-throughput screening, a Homogeneous Time-Resolved Fluorescence (HTRF) assay offers a robust and sensitive method to quantify the binding of 8-(4-t-Butylphenyl)-8-oxooctanoic acid to FABP4.[11][12][13] This assay measures the displacement of a fluorescently-labeled tracer from the FABP4 binding pocket.

Principle of the HTRF Assay

The assay utilizes a recombinant His-tagged FABP4 protein and a fatty acid tracer labeled with a fluorescent acceptor (e.g., d2). An anti-His antibody conjugated to a Europium cryptate donor (Eu3+) is used to label the FABP4 protein. When the tracer is bound to FABP4, the donor and acceptor are in close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) upon excitation. A test compound that binds to FABP4 will displace the tracer, leading to a decrease in the FRET signal, which is inversely proportional to the compound's binding affinity.

cluster_0 High FRET Signal (No Inhibitor) cluster_1 Low FRET Signal (Inhibitor Present) A Eu3+ Cryptate (Donor) B His-tagged FABP4 A->B Anti-His Ab C d2-Tracer (Acceptor) A->C Energy Transfer B->C Binding E FRET Signal (665 nm) C->E D Excitation (320 nm) D->A F Eu3+ Cryptate (Donor) G His-tagged FABP4 F->G Anti-His Ab I Inhibitor I->G Binding J No FRET Signal

Caption: HTRF competitive binding assay principle.

Protocol: HTRF Assay
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4.

    • Dilute recombinant human His-tagged FABP4, Eu3+-labeled anti-His antibody, and d2-labeled fatty acid tracer in Assay Buffer to desired stock concentrations.

    • Prepare a serial dilution of 8-(4-t-Butylphenyl)-8-oxooctanoic acid (e.g., from 100 µM to 1 nM) in Assay Buffer containing a final concentration of 1% DMSO. Include a known inhibitor (e.g., BMS309403) as a positive control.[1]

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the test compound serial dilutions or controls to the wells.

    • Add 4 µL of the Eu3+-labeled anti-His antibody and His-tagged FABP4 mixture.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of the d2-labeled tracer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.[13]

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using wells with no inhibitor (0% inhibition) and wells with a saturating concentration of a known potent inhibitor (100% inhibition).

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

ParameterRecommended Concentration
His-tagged FABP45-10 nM
Eu3+-anti-His Ab1-2 nM
d2-labeled Tracer10-20 nM
Test Compound Range1 nM - 100 µM
DMSO Final Conc.≤ 1%

Secondary Screening: 3T3-L1 Adipocyte Lipolysis Assay

To validate the biological activity of hits from the primary screen, a cell-based assay is crucial. Since FABP4 is highly expressed in adipocytes and regulates lipolysis, measuring the inhibition of stimulated lipolysis in 3T3-L1 adipocytes provides a physiologically relevant context.[9]

Principle of the Lipolysis Assay

Differentiated 3T3-L1 adipocytes are treated with a lipolytic agent (e.g., isoproterenol) to stimulate the breakdown of triglycerides into glycerol and free fatty acids. FABP4 is involved in the transport and processing of these fatty acids. An effective FABP4 inhibitor is expected to reduce the amount of glycerol released into the culture medium.

Protocol: Lipolysis Assay
  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

    • Induce differentiation into mature adipocytes using a standard MDI (methyisobutylxanthine, dexamethasone, insulin) protocol. This process typically takes 8-10 days.

  • Assay Procedure:

    • Seed differentiated 3T3-L1 adipocytes in a 96-well plate.

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 60 minutes with varying concentrations of 8-(4-t-Butylphenyl)-8-oxooctanoic acid or controls in KRH buffer.

    • Stimulate lipolysis by adding isoproterenol (e.g., 10 µM final concentration) to all wells except the basal control.

    • Incubate for 2-3 hours at 37°C.

  • Glycerol Measurement:

    • Collect the supernatant (culture medium).

    • Quantify the glycerol concentration in the supernatant using a commercially available colorimetric or fluorometric glycerol assay kit.

  • Data Analysis:

    • Subtract the basal glycerol release (no isoproterenol) from all stimulated values.

    • Normalize the data, setting the stimulated control (isoproterenol only) as 100% lipolysis.

    • Plot the percentage of glycerol release against the log of the inhibitor concentration to determine the IC50 value.

ConditionDescription
Basal Control Cells + KRH Buffer (no isoproterenol, no inhibitor)
Stimulated Control Cells + Isoproterenol (no inhibitor)
Test Compound Cells + Isoproterenol + Serial Dilutions of Inhibitor
Positive Control Cells + Isoproterenol + Known Lipolysis Inhibitor

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the initial characterization of 8-(4-t-Butylphenyl)-8-oxooctanoic acid as a potential FABP4 inhibitor. The HTRF assay serves as a robust, high-throughput primary screen to identify direct binding, while the 3T3-L1 lipolysis assay offers a crucial secondary validation of the compound's activity in a relevant cellular context. Successful outcomes from this screening cascade would warrant further investigation into the compound's selectivity against other FABP isoforms and its broader pharmacological profile, paving the way for its potential development as a therapeutic agent for metabolic and inflammatory diseases.

References

  • Furuhashi, M., & Hotamisligil, G. S. (2015). Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases. Clinical Science, 129(12), 1-13. [Link]

  • Lange, J. H., et al. (2019). Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand's perspective. Journal of Biological Chemistry, 294(45), 16733-16746. [Link]

  • Yang, S., Li, S., & Chang, J. (2022). Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening. RSC Medicinal Chemistry, 13(5), 586-594. [Link]

  • Hotamışlıgil Lab. Fatty Acid Binding Proteins. Harvard T.H. Chan School of Public Health. [Link]

  • De la Re-Vega, A., et al. (2020). Computational Tools in the Discovery of FABP4 Ligands: A Statistical and Molecular Modeling Approach. Molecules, 25(21), 5176. [Link]

  • Lehmann, F., et al. (2016). Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity. Journal of Lipid Research, 57(5), 855-866. [Link]

  • Gao, Y., et al. (2022). Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer. Frontiers in Oncology, 12, 920857. [Link]

  • Kleinfeld, A. M., et al. (2007). Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism. Molecular and Cellular Biochemistry, 299(1-2), 67-73. [Link]

  • Wu, Q., et al. (2022). FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications. Frontiers in Endocrinology, 13, 989182. [Link]

  • Li, H., et al. (2010). Discovery of highly selective inhibitors of human fatty acid binding protein 4 (FABP4) by virtual screening. Bioorganic & Medicinal Chemistry Letters, 20(24), 7236-7240. [Link]

  • Zhang, J. H., et al. (2004). Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery. Journal of Biomolecular Screening, 9(6), 491-503. [Link]

  • Birchfield, A. S., et al. (2024). Broad PFAS Binding with Fatty Acid Binding Protein 4 Is Enabled by Variable Binding Modes. JACS Au, 4(6), 2115–2126. [Link]

  • Patsnap. (2024). What are FABP4 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Kolahi, K., et al. (2016). Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells. PLOS ONE, 11(4), e0153522. [Link]

  • Jin, X., et al. (2021). Fatty Acid-Binding Proteins and Their Roles in Disease and Cancer. Open Access Journal of Medical Science, 5(4), 1-8. [Link]

  • Furuhashi, M. (2019). Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases. Journal of Atherosclerosis and Thrombosis, 26(3), 216-230. [Link]

  • Furuhashi, M., et al. (2020). Independent and Distinct Associations of FABP4 and FABP5 With Metabolic Parameters in Type 2 Diabetes Mellitus. Frontiers in Endocrinology, 11, 580. [Link]

  • Krol, M., & Stepien, A. (2021). Associations between Fatty Acid-Binding Protein 4–A Proinflammatory Adipokine and Insulin Resistance, Gestational and Type 2 Diabetes Mellitus. International Journal of Molecular Sciences, 22(16), 8933. [Link]

  • ResearchGate. (n.d.). Homogeneous time resolved fluorescence assay (HTRF) assay principle and standard curve. ResearchGate. [Link]

  • ResearchGate. (2007). (PDF) Characterization of a BODIPY-labeled {fl}uorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism. ResearchGate. [Link]

  • Li, R., et al. (2022). Diagnostic, Prognostic, and Immunological Roles of FABP4 in Pancancer: A Bioinformatics Analysis. Computational and Mathematical Methods in Medicine, 2022, 1-15. [Link]

  • Stony Brook University. (2024). New Drug Originally Developed at Stony Brook Gets FDA Clearance. Stony Brook University News. [Link]

  • BMG LABTECH. (2020). HTRF technology on Microplate Readers. BMG LABTECH. [Link]

  • Elabscience. (n.d.). Human FABP4(Fatty Acid Binding Protein 4, Adipocyte) ELISA Kit. Elabscience. [Link]

  • Kolahi, K., et al. (2016). Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells. PLOS ONE, 11(4), e0153522. [Link]

  • Marrer, E., et al. (2018). Fatty-Acid Binding Protein 4 (FABP4) as a Potential Preclinical Biomarker of Drug-Induced Kidney Injury. Toxicological Sciences, 166(2), 377-387. [Link]

  • Gherbi, K., et al. (2018). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. Frontiers in Pharmacology, 9, 39. [Link]

Sources

Application

Application Notes and Protocols for the Characterization of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid as a Prostaglandin E2 Receptor 4 (EP4) Antagonist

Introduction The Prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor (GPCR) that has emerged as a significant therapeutic target in a multitude of disease states.[1] As one of the four subtypes of re...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Prostaglandin E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor (GPCR) that has emerged as a significant therapeutic target in a multitude of disease states.[1] As one of the four subtypes of receptors for PGE2, the EP4 receptor is integral to processes including inflammation, immune modulation, bone remodeling, and carcinogenesis.[2][3][4][5] The development of selective antagonists for the EP4 receptor is a focal point of research for novel treatments of chronic inflammation, autoimmune disorders, and various cancers.[1] This document provides comprehensive application notes and detailed protocols for the characterization of potential EP4 receptor antagonists, with a specific focus on the exemplar compound, 8-(4-t-Butylphenyl)-8-oxooctanoic acid, utilizing robust cell-based functional assays.

The Scientific Rationale: Targeting the EP4 Signaling Pathway

The EP4 receptor is predominantly coupled to the Gs alpha subunit (Gαs) of its associated heterotrimeric G protein.[1][5][6] Upon binding of its endogenous ligand, PGE2, the Gαs subunit is activated and stimulates adenylyl cyclase, which in turn elevates intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP).[1][7] This increase in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates a variety of downstream cellular targets, mediating the physiological response.[1][2] Some evidence also suggests that EP4 can couple to alternative signaling pathways, such as the PI3K/Akt pathway, adding another layer of complexity to its function.[2][5]

An antagonist, such as the subject of this guide, 8-(4-t-Butylphenyl)-8-oxooctanoic acid, is designed to bind to the EP4 receptor and block the binding of PGE2, thereby inhibiting the downstream signaling cascade. The assays described herein are designed to quantitatively measure this inhibitory effect.

EP4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 (Agonist) EP4 EP4 Receptor PGE2->EP4 Binds & Activates Antagonist 8-(4-t-Butylphenyl)- 8-oxooctanoic acid (Antagonist) Antagonist->EP4 Binds & Blocks Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Downstream Targets

Figure 1: The EP4 receptor signaling cascade.

Protocol 1: Competitive cAMP Accumulation Assay

This assay directly quantifies the ability of a test compound to inhibit the PGE2-induced production of cAMP. It is a foundational and highly reliable method for characterizing EP4 antagonists.[7][8][9][10]

Experimental Workflow

cAMP_Workflow cluster_workflow cAMP Assay Workflow A 1. Seed EP4-expressing cells (e.g., HEK293-EP4) in a 96-well plate B 2. Pre-incubate cells with 8-(4-t-Butylphenyl)-8-oxooctanoic acid (Dose-Response) A->B C 3. Stimulate with PGE2 (at EC80 concentration) B->C D 4. Lyse cells and measure intracellular cAMP levels C->D E 5. Analyze data and determine IC50 value D->E

Figure 2: Workflow for the competitive cAMP assay.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human EP4 receptor.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Agonist: Prostaglandin E2 (PGE2).

  • Test Compound: 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

  • Assay Plate: 96-well, flat-bottom, cell culture-treated plates.

  • cAMP Assay Kit: A commercially available kit, such as a competitive immunoassay utilizing Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.[9][11]

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture HEK293-EP4 cells to approximately 80-90% confluency.

    • Harvest cells and resuspend in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a stock solution of 8-(4-t-Butylphenyl)-8-oxooctanoic acid in DMSO.

    • Perform serial dilutions in serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) to create a dose-response curve (e.g., from 100 µM to 1 nM).

    • Carefully remove the culture medium from the cells and add 50 µL of the diluted test compound to the respective wells. Include vehicle-only (DMSO) controls.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of PGE2 in serum-free medium at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration must be predetermined in an agonist dose-response experiment.

    • Add 50 µL of the PGE2 solution to all wells except the negative control wells (which receive 50 µL of medium only).

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

Data Analysis and Presentation

The raw data (e.g., fluorescence ratio) is used to calculate the concentration of cAMP in each well. The percentage of inhibition by the test compound is calculated relative to the controls. A non-linear regression analysis is then performed to fit a dose-response curve and determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.

Concentration of Test Compound (M)cAMP Level (nM)% Inhibition
1.00E-050.8595.2
1.00E-061.5485.3
1.00E-074.2159.5
1.00E-088.9913.7
1.00E-0910.122.7
Vehicle Control (PGE2 only)10.400.0
Negative Control (No PGE2)0.50100.0

Table 1: Example data for determining the IC50 of an EP4 antagonist.

Protocol 2: CRE-Driven Reporter Gene Assay

This assay provides an alternative, integrated readout of Gs pathway activation. It measures the transcriptional activation of a reporter gene (e.g., luciferase) driven by a cAMP Response Element (CRE), which is a downstream event of PKA activation.[6][12]

Experimental Workflow

Reporter_Workflow cluster_workflow Reporter Assay Workflow A 1. Seed cells co-expressing EP4 and a CRE-reporter construct B 2. Treat with 8-(4-t-Butylphenyl)-8-oxooctanoic acid (Dose-Response) A->B C 3. Stimulate with PGE2 B->C D 4. Incubate for 4-6 hours to allow for reporter gene expression C->D E 5. Lyse cells and measure reporter activity (e.g., luminescence) D->E F 6. Analyze data and determine IC50 value E->F

Figure 3: Workflow for the CRE-driven reporter gene assay.

Materials and Reagents
  • Cell Line: A cell line (e.g., HEK293) stably or transiently co-expressing the human EP4 receptor and a CRE-luciferase reporter construct.

  • Culture Medium: As described in Protocol 1.

  • Agonist: Prostaglandin E2 (PGE2).

  • Test Compound: 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

  • Assay Plate: 96-well, white, opaque plates suitable for luminescence measurements.

  • Reporter Assay Reagent: A commercial luciferase assay system that provides a lysis buffer and substrate.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed the dual-expressing cells in a white, 96-well plate at a density of 30,000-50,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of 8-(4-t-Butylphenyl)-8-oxooctanoic acid in serum-free medium.

    • Remove the culture medium and add 80 µL of the diluted compound to the appropriate wells.

  • Agonist Stimulation:

    • Add 20 µL of PGE2 (at its EC80 concentration) to the wells.

    • Incubate the plate for 4-6 hours at 37°C to allow for the transcription and translation of the luciferase reporter gene.

  • Measurement of Reporter Activity:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

Data Analysis and Presentation

The luminescence signal is directly proportional to the level of reporter gene expression. The percentage of inhibition is calculated, and a dose-response curve is generated to determine the IC50 value of the test compound, as described in the cAMP assay protocol.

Ensuring Trustworthiness: A Self-Validating System

To ensure the scientific integrity of the results, each assay must be conducted with a comprehensive set of controls.

  • Vehicle Control: This establishes the baseline response in the absence of the test compound.

  • Positive Control (Agonist Only): This defines the maximum response (0% inhibition) and is used for calculating the percentage of inhibition.

  • Negative Control (No Agonist): This defines the background signal (100% inhibition).

  • Cell Viability Assay: It is crucial to perform a parallel assay, such as an MTT or a non-lytic ATP-based assay, to confirm that the observed inhibition is not due to cytotoxicity of the test compound.[13][14] A compound that kills the cells will artifactually appear as an antagonist in these assays.

By including these controls, the experimental system becomes self-validating, allowing for a confident interpretation of the antagonist activity of 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Conclusion

The cell-based assays detailed in this application note provide a robust and reliable framework for the pharmacological characterization of novel EP4 receptor antagonists. Both the cAMP accumulation and reporter gene assays offer quantitative measures of a compound's ability to inhibit EP4 signaling. By employing these protocols with rigorous quality controls, researchers in drug discovery and development can effectively determine the potency of compounds like 8-(4-t-Butylphenyl)-8-oxooctanoic acid and advance the development of new therapeutics targeting the EP4 receptor.

References

  • Title: Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: The prostanoid EP4 receptor and its signaling pathway - PubMed Source: PubMed URL: [Link]

  • Title: Prostaglandin E-2-EP4 signaling promotes immune inflammation through T(H)1 cell differentiation and T(H)17 cell expansion Source: Nature URL: [Link]

  • Title: Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger - Eurofins Discovery Source: Eurofins Discovery URL: [Link]

  • Title: cAMP assays in GPCR drug discovery - PubMed Source: PubMed URL: [Link]

  • Title: Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - NIH Source: National Institutes of Health URL: [Link]

  • Title: Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol Source: Bio-protocol URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Source: National Center for Biotechnology Information URL: [Link]

  • Title: EP4 Human Prostanoid GPCR Cell Based Agonist cAMP LeadHunter Assay - TW Source: DiscoverX URL: [Link]

  • Title: Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - NIH Source: National Institutes of Health URL: [Link]

  • Title: EP4 Receptor (rat) Reporter Assay Kit - Applications - CAT N°: 600350 - Bertin bioreagent Source: Bertin Bioreagent URL: [Link]

  • Title: cAMP Accumulation Assay - Creative BioMart Source: Creative BioMart URL: [Link]

  • Title: High-throughput calcium flux assays: luminescent versus fluorescent readout Source: Drug Target Review URL: [Link]

  • Title: Gαq GPCR assays | ION Biosciences Source: ION Biosciences URL: [Link]

  • Title: Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - JoVE Source: Journal of Visualized Experiments URL: [Link]

  • Title: EP4 Prostanoid Receptor Assay - Innoprot GPCR Functional Assays Source: Innoprot URL: [Link]

  • Title: Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors - bioRxiv Source: bioRxiv URL: [Link]

  • Title: EP4 Human Prostanoid GPCR Cell Based Agonist cAMP LeadHunter Assay - FR Source: Eurofins Discovery URL: [Link]

  • Title: The Complete Guide to Cell-Based Assays - SPT Labtech Source: SPT Labtech URL: [Link]

  • Title: Cell-Based Assays: A Crucial Component of the Drug Discovery Process - BioIVT Source: BioIVT URL: [Link]

  • Title: 8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879 - PubChem Source: PubChem URL: [Link]

  • Title: Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition - PubMed Source: PubMed URL: [Link]

  • Title: Cell-Based Assays - Biofidus AG Source: Biofidus AG URL: [Link]

Sources

Method

Application Notes and Protocols for the Purification of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the purification of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, a molecule of interest in pharma...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, a molecule of interest in pharmaceutical research and development. Recognizing that purity is paramount for accurate biological and pharmacological studies, we present a systematic approach to developing robust purification strategies. This guide moves beyond rote protocols, offering a decision-making framework that empowers researchers to select and optimize the most suitable purification technique—be it recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC)—based on the specific impurity profile and scale of their synthesis. Each section provides not only detailed, step-by-step protocols but also the underlying scientific principles and field-proven insights to ensure reproducible, high-purity outcomes.

Introduction: The Imperative for Purity

This guide is structured to walk the researcher through a logical purification workflow, from initial characterization to the selection and execution of an optimized purification protocol.

Pre-Purification Characterization: Know Your Molecule

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. For novel compounds like 8-(4-t-Butylphenyl)-8-oxooctanoic acid, this data may not be readily available. Therefore, the first step is a systematic experimental determination of these key parameters.

Estimating Physicochemical Properties

To guide our initial experimental design, we can estimate the properties of our target molecule by considering its constituent parts: 4'-tert-butylacetophenone and octanoic acid.

Property4'-tert-ButylacetophenoneOctanoic Acid8-(4-t-Butylphenyl)-8-oxooctanoic acid (Predicted)Rationale
Molecular Weight 176.25 g/mol 144.21 g/mol 290.4 g/mol Sum of fragments minus water (from acylation)
Polarity Moderately polar (ketone)Polar (carboxylic acid)Moderately polar with a significant non-polar characterThe long alkyl chain and t-butyl group contribute to hydrophobicity, while the ketone and carboxylic acid provide polarity.
pKa N/A~4.9~4.5 - 5.0The carboxylic acid moiety will dominate the acidity, with minimal electronic influence from the distant aromatic ring.
Solubility Soluble in organic solvents, insoluble in water.[1][2]Slightly soluble in water, soluble in most organic solvents.[3][4][5]Likely soluble in polar organic solvents (e.g., acetone, ethyl acetate, alcohols) and insoluble in water and non-polar solvents (e.g., hexanes).The "like dissolves like" principle suggests solubility in solvents of intermediate polarity.[6]
Physical State Liquid or low-melting solid.[1][7]Oily liquid.[3][4]Likely a waxy solid or high-boiling oil at room temperature.Increased molecular weight and potential for hydrogen bonding and crystal packing suggest a solid state.
Experimental Protocol for Solubility Testing

This protocol will systematically determine the solubility of your crude product in a range of common laboratory solvents, which is critical for developing both recrystallization and chromatography methods.[8][9][10]

Materials:

  • Crude 8-(4-t-Butylphenyl)-8-oxooctanoic acid

  • Small test tubes or vials

  • Vortex mixer

  • Water bath or heating block

  • A selection of solvents with varying polarities (see table below)

Procedure:

  • Add approximately 10-20 mg of the crude material to a series of labeled test tubes.

  • To each tube, add 0.5 mL of a single solvent.

  • Vortex the tubes for 1-2 minutes at room temperature.[10] Observe and record whether the solid dissolves completely.

  • If the solid does not dissolve, warm the tube in a 37°C water bath for 5-10 minutes and observe again.[10]

  • If the solid still does not dissolve, heat the solvent to its boiling point (use caution with flammable solvents) and observe.

  • Record your observations in a table similar to the one below.

SolventPolaritySolubility at RTSolubility at 37°CSolubility at Boiling
WaterHigh
MethanolHigh
EthanolHigh
AcetoneMedium
Ethyl AcetateMedium
DichloromethaneMedium
TolueneLow
HexanesLow

This solubility profile is the foundation for the purification techniques described below.

Purification Strategy Decision Tree

The choice of purification method depends on the nature of the impurities, the quantity of material, and the desired final purity. The following diagram outlines a logical decision-making process.

Purification_Decision_Tree Start Crude Product (>100 mg) IsSolid Is the crude product a solid? Start->IsSolid SolubilityTest Perform Solubility Tests IsSolid->SolubilityTest Yes ColumnChrom Column Chromatography IsSolid->ColumnChrom No (Oil) Recrystallization Recrystallization Feasible? SolubilityTest->Recrystallization Recrystallization->ColumnChrom No / Low Yield FinalProduct Pure Product (>98%) Recrystallization->FinalProduct Yes PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Co-eluting Impurities ColumnChrom->FinalProduct Successful PrepHPLC->FinalProduct Impurities cluster_reactants Reactants cluster_products Reaction Mixture TB tert-Butylbenzene Target Target Product (para-isomer) TB->Target OA Octanedioic Acid Derivative OA->Target Ortho Ortho-isomer Polyacylated Polyacylated Byproduct Unreacted Unreacted Starting Materials

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid

Welcome to the technical support guide for the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals optimize their synthetic procedures and overcome common experimental challenges. The primary synthetic route discussed is the Friedel-Crafts acylation of tert-butylbenzene.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Question 1: Why is my reaction yield extremely low or nonexistent?

Possible Causes & Solutions:

  • Cause A: Inactive Lewis Acid Catalyst (e.g., AlCl₃)

    • Explanation: Aluminum chloride (AlCl₃) is a highly hygroscopic Lewis acid. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.[1] An inactive catalyst will fail to generate the necessary acylium ion electrophile, halting the reaction.[2][3]

    • Solution:

      • Use a fresh, unopened bottle of anhydrous AlCl₃.

      • If using an older bottle, ensure it has been stored in a desiccator. The material should be a fine, white to pale yellow powder. Discard if it is clumpy or has a strong smell of HCl.

      • Weigh the AlCl₃ quickly and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

      • Flame-dry all glassware and cool it under an inert atmosphere before use to remove any adsorbed water.[4]

  • Cause B: Insufficient Stoichiometry of Lewis Acid

    • Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃.[5] This complex is typically irreversible under the reaction conditions and is only broken during the aqueous workup. If less than one equivalent of AlCl₃ is used, the reaction will stop prematurely as the catalyst is sequestered by the product.

    • Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting acylating agent. For reactions involving dicarboxylic acid derivatives like suberoyl chloride or suberic anhydride, more than two equivalents of AlCl₃ are often required to activate the acylating agent and account for complexation with the final product's ketone and carboxylic acid moieties.

  • Cause C: Deactivated Aromatic Ring

    • Explanation: Friedel-Crafts reactions are sensitive to the electronic nature of the aromatic ring. While the tert-butyl group is an activating group, any strongly deactivating substituents (e.g., nitro, cyano, or other acyl groups) on the starting material will render the ring too electron-poor to undergo acylation.[6]

    • Solution: Ensure your starting tert-butylbenzene is pure and free from deactivating contaminants.

Question 2: My final product is impure, with significant side products observed in NMR/TLC analysis. What are these impurities and how can I avoid them?

Possible Causes & Solutions:

  • Cause A: Formation of Regioisomers (ortho/meta acylation)

    • Explanation: The tert-butyl group is a bulky, ortho-para directing group. While the para-substituted product, 8-(4-t-Butylphenyl)-8-oxooctanoic acid, is sterically and electronically favored, small amounts of the ortho-isomer can form. The meta-isomer is generally not formed in significant quantities.

    • Solution:

      • Control Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity for the thermodynamically more stable para product.[7]

      • Purification: The ortho and para isomers often have different polarities and can typically be separated by column chromatography on silica gel or by careful recrystallization.

  • Cause B: Polysubstitution

    • Explanation: Unlike Friedel-Crafts alkylation, acylation is generally self-limiting. The product ketone is deactivated towards further electrophilic substitution, which prevents polyacylation.[3][8] This is a significant advantage of this reaction. If polysubstitution is observed, it may indicate that the reaction conditions are harsh enough to cause side reactions or that the starting material is contaminated with a more reactive aromatic compound.

    • Solution: This is an unlikely side reaction. Confirm the identity of the side products. If it is indeed a di-acylated product, reduce the reaction temperature and ensure the stoichiometry of the acylating agent is not excessive.

Question 3: The workup procedure is problematic, resulting in a persistent emulsion. How can I achieve clean phase separation?

Possible Causes & Solutions:

  • Cause A: Formation of Aluminum Hydroxide Precipitates

    • Explanation: The workup for a Friedel-Crafts reaction involves quenching the reaction mixture with acid and water to decompose the aluminum chloride-ketone complex.[5][9] Adding the reaction mixture directly to ice or water can generate gelatinous aluminum hydroxide (Al(OH)₃), which stabilizes emulsions and makes phase separation difficult.[4]

    • Solution:

      • Quench with Acidified Ice: Slowly pour the reaction mixture into a vigorously stirred beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1] The acid ensures that aluminum salts remain soluble as [Al(H₂O)₆]³⁺ and prevents the formation of the hydroxide precipitate.

      • Saturated Brine Wash: During the extraction process, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic strategy for 8-(4-t-Butylphenyl)-8-oxooctanoic acid?

The most direct and industrially relevant method is the Friedel-Crafts acylation of tert-butylbenzene.[2][10] This reaction involves treating tert-butylbenzene with an acylating agent derived from suberic acid (octanedioic acid) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Workflow for Friedel-Crafts Acylation Synthesis

G cluster_0 Reagent Preparation cluster_1 Friedel-Crafts Reaction cluster_2 Workup & Purification reagent1 Suberic Acid + Thionyl Chloride reagent2 Suberoyl Chloride (Acylating Agent) reagent1->reagent2 Reflux reaction Reaction Vessel (Inert Atmosphere, 0°C to RT) reagent2->reaction tBuBenzene t-Butylbenzene tBuBenzene->reaction AlCl3 Anhydrous AlCl₃ AlCl3->reaction workup Quench with HCl/Ice reaction->workup 1. Reaction Complete extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction 2. Decompose Complex purify Column Chromatography or Recrystallization extraction->purify 3. Isolate Crude product Final Product purify->product 4. Purify

Caption: Overall workflow for the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Q2: Which acylating agent should I use: suberoyl chloride or suberic anhydride?

Both suberoyl chloride and suberic anhydride can be used.

Acylating AgentProsCons
Suberoyl Chloride More reactive, often leading to faster reactions and higher yields.Moisture-sensitive; must be freshly prepared or purchased and handled under inert conditions. Generates HCl gas.
Suberic Anhydride Easier to handle and more stable than the acid chloride.[8]Less reactive, may require higher temperatures or longer reaction times.

For laboratory-scale synthesis, suberoyl chloride (prepared by reacting suberic acid with thionyl chloride) is often preferred for its higher reactivity.

Q3: What is the detailed mechanism of this reaction?

The reaction proceeds via electrophilic aromatic substitution.[3][11]

  • Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of the suberoyl chloride (or anhydride), polarizing the C-Cl bond. This facilitates the formation of a highly reactive, resonance-stabilized acylium ion.[2]

  • Electrophilic Attack: The π-electron system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Reprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (which immediately complexes with the product ketone).[5]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) with a small amount of acetic acid (to prevent streaking of the carboxylic acid product) is a good starting point.

  • Procedure: Periodically take a small aliquot from the reaction mixture, quench it carefully in a separate vial with a drop of acidic water, extract with a small amount of ethyl acetate, and spot the organic layer on a TLC plate.

  • Observation: The reaction is complete when the spot corresponding to the starting material (tert-butylbenzene) has been consumed and a new, more polar spot corresponding to the product appears.

Q5: What are the best practices for purifying the final product?

Purification typically involves a combination of extraction and either recrystallization or column chromatography.

Purification Strategy Flowchart

G start Crude Product in Organic Solvent wash1 Wash with Dilute HCl (Removes Al³⁺ salts) start->wash1 wash2 Wash with Saturated NaHCO₃ (Extracts acidic product into aqueous layer) wash1->wash2 acidify Acidify Aqueous Layer (e.g., with 3M HCl) wash2->acidify Separate Layers precipitate Product Precipitates or is Extracted acidify->precipitate filter_extract Filter Solid or Back-extract with Ether/EtOAc precipitate->filter_extract dry Dry over Na₂SO₄ or MgSO₄ filter_extract->dry final_purify Final Purification Step dry->final_purify recrystal Recrystallization (e.g., from Toluene/Hexane) final_purify->recrystal If crystalline solid chromatography Silica Gel Chromatography (Hexane/EtOAc + Acetic Acid) final_purify->chromatography If an oil or isomers present end Pure Product recrystal->end chromatography->end

Caption: Step-by-step flowchart for the purification of the keto-acid product.

  • Acidic Wash: After the initial workup, wash the organic layer with dilute HCl to remove any remaining aluminum salts.

  • Base Extraction: Extract the organic layer with an aqueous base solution (e.g., 1M NaOH or saturated NaHCO₃). The carboxylic acid product will deprotonate and move into the aqueous layer, leaving non-acidic impurities (like unreacted tert-butylbenzene) behind.

  • Re-acidification: Carefully re-acidify the separated aqueous layer with cold, dilute HCl until the pH is ~1-2. The product will precipitate out as a solid or can be extracted with a fresh portion of an organic solvent like ethyl acetate.

  • Final Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., toluene/hexanes) is an excellent method for achieving high purity.

    • Column Chromatography: If the product is an oil or contains stubborn impurities like isomers, silica gel chromatography is recommended.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 17, 2026, from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved January 17, 2026, from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved January 17, 2026, from [Link]

  • Vedantu. (n.d.). Friedel Crafts Reaction: Alkylation and Acylation Explained. Retrieved January 17, 2026, from [Link]

  • Ben's Chem Videos. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • Chemnotate. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved January 17, 2026, from [Link]

  • Dr. Don's Chemistry Labs. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 17, 2026, from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved January 17, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved January 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid

This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. We will explore the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. We will explore the common challenges and side reactions encountered during its synthesis via Friedel-Crafts acylation, providing field-proven troubleshooting strategies and in-depth scientific explanations to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 8-(4-t-Butylphenyl)-8-oxooctanoic acid?

The most common and direct method is the Friedel-Crafts acylation of tert-butylbenzene with suberic anhydride (octanedioic anhydride). This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1] The acylium ion, generated from the interaction of suberic anhydride and AlCl₃, attacks the electron-rich tert-butylbenzene ring to form the desired keto-acid.

Q2: Why is Friedel-Crafts acylation preferred over alkylation for this type of transformation?

Friedel-Crafts acylation offers two critical advantages over its alkylation counterpart. First, the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, which are a common issue in alkylations with longer chains.[2][3] This ensures the linear octanoic acid chain is incorporated without skeletal isomerization. Second, the product of acylation is a ketone, which has an electron-withdrawing acyl group that deactivates the aromatic ring, effectively preventing further acylation reactions (polyacylation).[4][5] In contrast, the alkyl groups introduced during alkylation activate the ring, often leading to difficult-to-control polyalkylation.[6][7]

Q3: How does the tert-butyl group on the aromatic ring influence the reaction's outcome?

The tert-butyl group is an electron-donating group, which activates the benzene ring towards electrophilic attack. It is also an ortho, para-director. However, due to its significant steric bulk, it strongly hinders attack at the ortho positions. Consequently, the incoming electrophile (the acylium ion) is directed almost exclusively to the para position, making the synthesis highly regioselective for the desired 4-substituted product.

Q4: What is the role of the Lewis acid catalyst and why is its stoichiometry important?

The Lewis acid, typically AlCl₃, plays a crucial role in generating the reactive electrophile, the acylium ion, from suberic anhydride.[1] However, AlCl₃ also complexes with the carbonyl oxygen of the product ketone.[1] Therefore, slightly more than one equivalent of the catalyst is required per mole of the acylating agent. Insufficient catalyst will result in a sluggish or incomplete reaction, while a large excess can promote side reactions like dealkylation.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction yield is very low, or I've recovered mostly unreacted starting material.

  • Potential Cause 1: Inactive Catalyst. Anhydrous aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃ or a properly stored, sealed container. Handle the catalyst quickly in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) and ensure all glassware is rigorously dried.

  • Potential Cause 2: Insufficient Catalyst. As the AlCl₃ catalyst complexes with the product ketone, a stoichiometric amount is consumed.

    • Solution: Ensure you are using at least 1.1 to 1.2 equivalents of AlCl₃ relative to the suberic anhydride. For reactions involving dicarboxylic acid derivatives, more catalyst may be needed. A typical molar ratio might be tert-butylbenzene : suberic anhydride : AlCl₃ of 1 : 1 : 2.2.

  • Potential Cause 3: Inappropriate Solvent. The choice of solvent can significantly impact the reaction.

    • Solution: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred. Avoid using solvents that can compete with the substrate by reacting with the acylium ion or the catalyst (e.g., benzene, if it's not the substrate).

Problem 2: My product is a mixture of isomers. How can I improve regioselectivity?

  • Potential Cause: High Reaction Temperature. While the tert-butyl group strongly favors para substitution, higher temperatures can provide enough energy to overcome the steric barrier for ortho acylation, leading to the formation of 8-(2-t-Butylphenyl)-8-oxooctanoic acid as a significant byproduct.

    • Solution: Maintain a low reaction temperature. Start the reaction at 0 °C by adding the acylating agent/catalyst complex to the chilled solution of tert-butylbenzene. Allow the reaction to warm slowly to room temperature while monitoring its progress by Thin Layer Chromatography (TLC). Lower temperatures favor the thermodynamically more stable para product.

Problem 3: I'm observing a significant amount of a byproduct that appears to be 8-phenyl-8-oxooctanoic acid.

  • Potential Cause: Dealkylation of the tert-butyl group. The tert-butyl group is susceptible to cleavage under strong acidic conditions, a reaction known as de-tert-butylation.[8] This is exacerbated by high temperatures, long reaction times, or excessive amounts of Lewis acid. The resulting tert-butyl cation can then alkylate another aromatic ring.

    • Solution 1: Control Catalyst Stoichiometry. Use the minimum amount of AlCl₃ required to drive the reaction to completion (typically 2.0-2.2 equivalents). An excessive amount increases the acidity of the medium and the likelihood of dealkylation.

    • Solution 2: Strict Temperature Control. As with isomer formation, keep the reaction temperature low. High temperatures provide the activation energy needed for the C-C bond cleavage of the tert-butyl group.

    • Solution 3: Monitor Reaction Time. Do not let the reaction run for an unnecessarily long time. Monitor by TLC and quench the reaction as soon as the starting material is consumed to minimize the product's exposure to the harsh acidic conditions.

Problem 4: The purification of the final product by column chromatography is difficult, and the yield is poor.

  • Potential Cause 1: Co-elution of Isomers. The ortho and para isomers, if formed, can have very similar polarities, making their separation by standard silica gel chromatography challenging.

    • Solution: Optimize your chromatography conditions. Use a shallow gradient of a more polar solvent (e.g., ethyl acetate with a small amount of acetic acid) in a non-polar solvent (e.g., hexanes). The acetic acid helps to protonate the carboxylic acid group, reducing tailing on the silica gel. Preparative HPLC may be necessary for high purity.[9]

  • Potential Cause 2: Product lost during aqueous workup. The product is a carboxylic acid and will be deprotonated and soluble in basic aqueous solutions.

    • Solution: During the workup, after quenching with ice/HCl, ensure the aqueous layer is sufficiently acidic (pH 1-2) before extraction. This keeps the product in its protonated, organic-soluble form. If the product has some water solubility, saturate the aqueous layer with NaCl to decrease its polarity and improve extraction efficiency.[8]

  • Potential Cause 3: Recrystallization issues.

    • Solution: Recrystallization is an excellent method for purifying the final product on a larger scale.[9] A suitable solvent system might be a mixture of ethanol and water, or toluene. The desired para isomer is often less soluble than the ortho isomer due to its more regular, symmetric structure, allowing for its selective crystallization.

Visualized Reaction Pathways and Troubleshooting

Main and Side Reaction Pathways

The following diagram illustrates the intended reaction alongside the two most common side reactions.

G suberic_anhydride Suberic Anhydride acylium Acylium Ion Electrophile suberic_anhydride->acylium tbb tert-Butylbenzene conditions DCM, 0°C to RT tbb->conditions alcl3 AlCl3 (Catalyst) alcl3->acylium ortho_attack Ortho Attack (Side Reaction) conditions->ortho_attack para_product 8-(4-t-Butylphenyl)-8-oxooctanoic acid (Desired Product) conditions->para_product Para Attack (Major Pathway) acylium->conditions dealkylation Dealkylation (Side Reaction) dealkylated_product 8-Phenyl-8-oxooctanoic acid dealkylation->dealkylated_product ortho_product 8-(2-t-Butylphenyl)-8-oxooctanoic acid (Ortho Isomer) ortho_attack->ortho_product para_product->dealkylation Excess AlCl3 High Temp.

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting Logic Flow

This diagram provides a decision-making tree for addressing common experimental failures.

Troubleshooting start Reaction Outcome Unsatisfactory low_yield Low Yield / No Reaction start->low_yield impure_product Impure Product start->impure_product low_yield->impure_product No check_catalyst Check Catalyst Activity & Stoichiometry low_yield->check_catalyst Yes isomer_issue Isomeric Mixture Detected? impure_product->isomer_issue check_conditions Review Reaction Conditions (Temp, Solvent) check_catalyst->check_conditions sol_catalyst Use Fresh Anhydrous AlCl3 Ensure >2 equiv. check_catalyst->sol_catalyst dealkylation_issue Dealkylation Product Detected? isomer_issue->dealkylation_issue No sol_temp_low Lower Reaction Temperature (start at 0°C) isomer_issue->sol_temp_low Yes sol_monitor Reduce Catalyst Amount Monitor Reaction Time dealkylation_issue->sol_monitor Yes

Caption: A decision tree for troubleshooting the synthesis.

Experimental Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants, easily removed.
Temperature 0 °C to Room TemperatureMinimizes side reactions (ortho-acylation, dealkylation).
Molar Ratio 1 : 1 : 2.2Ensures sufficient catalyst for both reaction and product complexation.
(t-Butylbenzene : Suberic Anhydride : AlCl₃)
Reaction Time 2-6 hoursMonitor by TLC; quench upon consumption of starting material.
Workup Quench with ice/conc. HClHydrolyzes the aluminum complexes and protonates the product.
Protocol 1: Synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add tert-butylbenzene (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the stirred solution to 0 °C in an ice bath.

  • In a separate flask, add suberic anhydride (1.0 eq) and anhydrous DCM. Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 eq) in portions while stirring under nitrogen. An exothermic reaction may occur.

  • Transfer the AlCl₃/suberic anhydride slurry to the dropping funnel and add it dropwise to the cold tert-butylbenzene solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid).

  • Once the tert-butylbenzene is consumed, cool the reaction mixture back to 0 °C and slowly quench by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously for 15 minutes until all solids have dissolved.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot toluene or an ethanol/water mixture.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to obtain 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

References

  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • McMurry, J. (n.d.). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry. [Link]

  • NPTEL. Benzene and Related Compounds - II. NPTEL Archive. [Link]

  • ResearchGate. (2007). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • University of Missouri–St. Louis. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ScienceMadness.org. (2014, July 5). t-butyl benzene by Friedel-Crafts: some questions.... [Link]

  • Pearson. Show how you would use the Friedel–Crafts acylation, Clemmensen r.... [Link]

  • University of Toronto. (2014, February 27). The Friedel-Crafts Reaction. [Link]

  • LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

Sources

Troubleshooting

Technical Support Center: 8-(4-t-Butylphenyl)-8-oxooctanoic acid

This technical support center is designed for researchers, scientists, and drug development professionals working with 8-(4-t-Butylphenyl)-8-oxooctanoic acid. Purity is paramount for reproducible experimental outcomes, a...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals working with 8-(4-t-Butylphenyl)-8-oxooctanoic acid. Purity is paramount for reproducible experimental outcomes, and this guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis, purification, and characterization of this compound.

Troubleshooting Guide: Common Purity Issues

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Q1: My final product is a persistent oil or waxy solid that fails to crystallize properly. What's causing this and how can I fix it?

A1: This is a classic sign of impurities depressing the melting point and disrupting the crystal lattice formation. The most common culprits are unreacted starting materials, isomeric byproducts, or residual solvent.

  • Causality: The synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid typically involves a Friedel-Crafts acylation of t-butylbenzene with suberic anhydride or a related derivative.[1][2] This reaction, while powerful, can generate several impurities that are structurally similar to the desired product, making them difficult to separate. The primary impurity is often the ortho-acylated isomer, which has a different molecular geometry that interferes with efficient crystal packing.

  • Troubleshooting Workflow:

    • Initial Acid-Base Wash: Before attempting crystallization, ensure all acidic starting material (e.g., unreacted suberic acid) is removed. Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether and wash it thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution. The desired keto-acid will remain in the organic layer, while the more acidic suberic acid will be extracted into the aqueous basic layer.

    • Solvent Removal: Ensure all reaction solvents (e.g., dichloromethane, nitrobenzene) are completely removed under reduced pressure. Residual solvent can significantly hinder crystallization.

    • Targeted Purification: If the product remains oily, proceed with a more rigorous purification method.

  • Detailed Protocol: Column Chromatography

    Column chromatography is highly effective for separating the desired para-isomer from other impurities based on polarity.

    • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a glass column.

    • Sample Loading: Dissolve the crude oily product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the column.

    • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The less polar t-butylbenzene and any poly-acylated byproducts will elute first, followed by the desired product. The more polar suberic acid will remain strongly adsorbed to the silica.

    • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. The resulting product should be a solid or a highly viscous oil that is more amenable to crystallization.

Q2: My ¹H NMR spectrum shows unexpected peaks, particularly in the aromatic region. What are they?

A2: Extra peaks in the aromatic region (typically 7.0-8.0 ppm) strongly suggest the presence of isomeric byproducts from the Friedel-Crafts acylation. Unreacted starting materials can also be a source of contamination.

  • Causality: The tert-butyl group is an ortho-, para-directing activator in electrophilic aromatic substitution. While the bulky nature of the tert-butyl group sterically hinders ortho-substitution, it does not completely prevent it. Therefore, a small amount of the ortho-acylated isomer is a common byproduct.[3]

  • Data Interpretation: A comparative analysis of the expected vs. observed NMR signals is crucial for diagnosis.

Compound/ImpurityKey ¹H NMR Signals (CDCl₃, ~400 MHz)Rationale for Identification
Desired Product (Para-isomer) ~7.9 ppm (d, 2H) , ~7.5 ppm (d, 2H) , 1.33 ppm (s, 9H) Classic AA'BB' splitting pattern of a 1,4-disubstituted benzene ring. Sharp singlet for the nine equivalent protons of the t-butyl group.
Ortho-isomer ImpurityComplex multiplet signals in the aromatic region (7.2-7.8 ppm)The lower symmetry of the 1,2-disubstituted ring results in a more complex splitting pattern compared to the clean doublets of the para-isomer.
Unreacted t-butylbenzene~7.35 ppm (m, 5H)Signals corresponding to a monosubstituted benzene ring.
Unreacted Suberic AcidBroad signal >10 ppm (COOH), aliphatic signals ~1.3-2.4 ppmThe presence of two carboxylic acid protons and a symmetric aliphatic chain.
  • Visualizing the Reaction and Byproducts:

    The following diagram illustrates the primary reaction pathway and the formation of the common ortho-isomer byproduct.

    Friedel_Crafts_Purity reactant reactant catalyst catalyst intermediate intermediate product product impurity impurity sub sub t_butylbenzene t-Butylbenzene acylium Acylium Ion Intermediate t_butylbenzene->acylium Nucleophilic Attack suberic_anhydride Suberic Anhydride AlCl3 AlCl₃ (Catalyst) suberic_anhydride->AlCl3 AlCl3->acylium Generates para_product Desired Product 8-(4-t-Butylphenyl)- 8-oxooctanoic acid acylium->para_product Para-attack (Major) ortho_product Ortho-Isomer (Impurity) acylium->ortho_product Ortho-attack (Minor)

    Caption: Synthesis pathway and common byproduct formation.

Q3: The yield of my reaction is very low. What are the critical parameters to optimize?

A3: Low yields in Friedel-Crafts acylation are often traced back to catalyst deactivation, suboptimal reaction temperature, or the presence of moisture.

  • Causality and Optimization:

    • Catalyst Stoichiometry and Quality: The Lewis acid catalyst (e.g., AlCl₃) is not truly catalytic in this reaction; it complexes with the product ketone. Therefore, slightly more than one equivalent of the catalyst is required per equivalent of the acylating agent.[4] Ensure you are using anhydrous AlCl₃, as moisture will hydrolyze and deactivate it.

    • Reaction Temperature: The reaction should be kept cold (typically 0-5 °C) during the addition of reactants to control the reaction rate and minimize the formation of side products. After the initial addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.

    • Solvent Choice: Use a dry, inert solvent. Dichloromethane is common, but for less reactive systems, nitrobenzene or carbon disulfide can be used, although they are more hazardous.

Frequently Asked Questions (FAQs)
Q1: What is the recommended method for final purification to achieve >98% purity?

A1: For achieving high purity, recrystallization is the preferred method after initial impurities have been removed by chromatography. A mixed solvent system is often most effective. A good starting point is a mixture of ethanol and water, or ethyl acetate and hexanes. Dissolve the compound in the minimum amount of the hot, more polar solvent, and then slowly add the less polar "anti-solvent" until the solution becomes faintly cloudy. Allowing this solution to cool slowly will promote the formation of well-defined crystals, excluding impurities into the mother liquor.

Q2: What are the ideal storage conditions for 8-(4-t-Butylphenyl)-8-oxooctanoic acid?

A2: The compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight. Long-term storage at 2-8°C is recommended to prevent potential degradation. As a carboxylic acid, it can be corrosive, so appropriate handling and storage practices should be followed.

Q3: What is the expected solubility profile of this compound?

A3: Due to its structure, which contains a polar carboxylic acid head and a large non-polar tail (alkyl chain and t-butylphenyl group), the compound exhibits amphiphilic character. It is generally soluble in polar organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Its solubility in non-polar solvents like hexanes is limited but increases with temperature. It is poorly soluble in water, but its solubility increases significantly in basic aqueous solutions (e.g., 1M NaOH) due to the formation of the carboxylate salt.

References
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 8-(4-Heptyloxyphenyl)-8-oxooctanoic acid.
  • Master Organic Chemistry. (2018).
  • BYJU'S. (n.d.).
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Sigma-Aldrich. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 8-(4-t-Butylphenyl)-8-oxooctanoic acid

Welcome to the technical support guide for the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

The synthesis of this valuable keto-acid intermediate is most commonly achieved via a Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[1][2] This guide addresses the critical parameters and common pitfalls associated with acylating t-butylbenzene with a suberic acid derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reaction Fundamentals & Setup

Q1: What is the core reaction mechanism for synthesizing 8-(4-t-Butylphenyl)-8-oxooctanoic acid?

The reaction is a classic Friedel-Crafts acylation, which proceeds via electrophilic aromatic substitution.[3][4] The key steps are:

  • Formation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., suberic anhydride). This generates a highly reactive acylium ion.[5]

  • Electrophilic Attack: The electron-rich π-system of the t-butylbenzene ring attacks the acylium ion. The bulky t-butyl group is an ortho-, para-directing group, but due to significant steric hindrance, the attack occurs almost exclusively at the para position.

  • Re-aromatization: A base (like AlCl₄⁻) removes a proton from the intermediate carbocation (an arenium ion), restoring the aromaticity of the ring and yielding the final ketone product complexed with the Lewis acid.[2]

  • Work-up: The reaction is quenched with an aqueous acid to decompose the aluminum complexes and liberate the final product.

Friedel_Crafts_Acylation_Mechanism Figure 1: Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: EAS and Re-aromatization cluster_2 Step 4: Work-up Suberic_Anhydride Suberic Anhydride Acylium_Ion Acylium Ion Electrophile Suberic_Anhydride->Acylium_Ion + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) tBu_Benzene t-Butylbenzene Acylium_Ion->tBu_Benzene Arenium_Ion Arenium Ion Intermediate tBu_Benzene->Arenium_Ion Electrophilic Attack Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex Deprotonation (-H⁺) Final_Product 8-(4-t-Butylphenyl)- 8-oxooctanoic acid Product_Complex->Final_Product Aqueous Acid (e.g., HCl)

Figure 1: Mechanism of Friedel-Crafts Acylation.

Q2: Should I use suberic anhydride or suberoyl chloride as the acylating agent?

Both are viable options, but they have different practical implications. Suberic anhydride is often preferred for this type of reaction.

FeatureSuberic AnhydrideSuberoyl Chloride
Handling Solid, less sensitive to moisture.Liquid, highly sensitive to moisture, corrosive (releases HCl).
Byproducts The other half of the anhydride becomes a carboxylic acid, which is easily removed during basic work-up.Generates HCl gas during the reaction.[6]
Stoichiometry Requires >2 equivalents of AlCl₃: one for each carbonyl group.Requires >1 equivalent of AlCl₃.
Recommendation Recommended. Easier to handle and manage byproducts.Functional, but requires more stringent handling and ventilation.

Q3: Why is a stoichiometric amount of AlCl₃ required when the textbook calls it a "catalyst"?

This is a critical point of confusion in Friedel-Crafts acylation. While AlCl₃ acts catalytically in the initial electrophile generation, the resulting ketone product is a Lewis base. It readily forms a stable complex with the strong Lewis acid AlCl₃.[7][8] This complexation effectively removes the AlCl₃ from the reaction cycle. Therefore, at least one equivalent of AlCl₃ is needed for every carbonyl group that can form a complex.

  • For Suberoyl Chloride: You need slightly more than 1 equivalent of AlCl₃.

  • For Suberic Anhydride: You need slightly more than 2 equivalents of AlCl₃, as both the product ketone and the resulting carboxylic acid will complex with the Lewis acid.

Q4: What are the best practices for setting up the reaction to ensure anhydrous conditions?

Moisture is the primary enemy of a Friedel-Crafts reaction because it hydrolyzes and deactivates the Lewis acid catalyst.[9][10]

  • Glassware: Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool it under a stream of inert gas (nitrogen or argon) or in a desiccator.

  • Reagents: Use freshly opened, anhydrous reagents. Aluminum chloride should be a fine, white to pale yellow powder; if it is clumpy or dark, it has likely been exposed to moisture.

  • Solvent: Use anhydrous grade solvent from a sealed bottle or one that has been freshly distilled from an appropriate drying agent.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (N₂ or Ar) using a bubbler or balloon. Add reagents via syringe through rubber septa.

Section 2: Troubleshooting Common Issues

Q5: My reaction yield is extremely low, or I've only recovered starting material. What went wrong?

Low or no conversion is the most common issue and can almost always be traced back to a few key factors. Use the following diagnostic workflow to identify the problem.

Troubleshooting_Low_Yield Figure 2: Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Q1 Was the AlCl₃ fresh and free-flowing? Start->Q1 Sol1 Root Cause: Inactive Catalyst. Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Handle under inert gas. Q1->Sol1 No Q2 Were all glassware and solvents scrupulously dry? Q1->Q2 Yes End Re-run reaction with corrected parameters Sol1->End Sol2 Root Cause: Moisture Deactivation. Solution: Oven-dry glassware. Use anhydrous grade solvents. Q2->Sol2 No Q3 Was the stoichiometry of AlCl₃ correct? (>2 eq. for anhydride) Q2->Q3 Yes Sol2->End Sol3 Root Cause: Insufficient Catalyst. Solution: Recalculate molar equivalents. Ensure >2 eq. for suberic anhydride. Q3->Sol3 No Q4 Was the reaction temperature optimized? (Initial cooling, then warming) Q3->Q4 Yes Sol3->End Sol4 Root Cause: Sub-optimal Temperature. Solution: Control exotherm with an ice bath during addition, then allow to warm to RT or heat gently to drive to completion. Q4->Sol4 No Q4->End Yes (Consider reagent purity) Sol4->End

Figure 2: Troubleshooting Workflow for Low Yield.

Q6: My TLC shows multiple spots. What are the likely side products?

While Friedel-Crafts acylation is generally clean and avoids the poly-substitution issues of alkylation, side products can still form.[8]

  • Ortho Isomer: A faint, less polar spot might be the ortho acylation product. This is usually a very minor component due to the steric bulk of the t-butyl group.

  • Unreacted Suberic Anhydride/Acid: A very polar spot that may streak from the baseline could be residual suberic acid, formed from the hydrolysis of the anhydride. This is easily removed with a basic wash during work-up.

  • De-tert-butylation: Under harsh conditions (high temperature, prolonged reaction time), the t-butyl group can be cleaved, leading to the acylation of benzene or other rearranged products. This is less common but possible.

Q7: The aqueous work-up is messy, and I'm getting an emulsion during extraction. How can I improve this?

Emulsions are common during the work-up of Friedel-Crafts reactions due to the formation of aluminum hydroxides.

  • Slow & Cold Quenching: Add the reaction mixture slowly and carefully to a beaker of crushed ice and concentrated HCl.[11] Stir vigorously. The acid helps keep the aluminum salts dissolved.

  • Sufficient Water: Use a large enough volume of water during the quench and subsequent extractions.

  • Brine Wash: To break up an emulsion, add a saturated aqueous solution of NaCl (brine) during the extraction. This increases the ionic strength of the aqueous layer, forcing the organic components out.

  • Filtration: If a significant amount of solid aluminum hydroxide precipitates, you may need to filter the entire biphasic mixture through a pad of Celite® before separating the layers.

Section 3: Protocols & Data

This protocol is a robust starting point. Optimization may be required based on your specific lab conditions and reagent purity.

ParameterRecommended ValueRationale
Solvent Dichloromethane (DCM)Inert, good solubility for reactants and complex, low boiling point for easy removal.
AlCl₃ Stoichiometry 2.2 equivalentsEnsures sufficient Lewis acid for both carbonyls in the anhydride and drives the reaction.[7]
Temperature 0 °C to Room Temp.Controls initial exotherm, then allows the reaction to proceed to completion.
Reaction Time 2-4 hoursTypically sufficient for full conversion. Monitor by TLC.

Step-by-Step Procedure:

  • Setup: Under an N₂ atmosphere, add anhydrous aluminum chloride (2.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Add anhydrous DCM.

  • Cooling: Cool the slurry to 0 °C in an ice-water bath.

  • Acylating Agent Addition: Dissolve suberic anhydride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Aromatic Substrate Addition: After the anhydride addition is complete, add t-butylbenzene (1.05 eq.) dropwise via syringe over 20-30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of t-butylbenzene.

  • Work-up (Quenching): In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with 1 M NaOH (aq) to extract the acidic product. The product will move to the aqueous layer as its carboxylate salt.

  • Acidification & Isolation: Cool the basic aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~1-2. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

References

  • Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation. Retrieved from masterorganicchemistry.com. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from en.wikipedia.org. [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from mdpi.com. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from organic-chemistry.org. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from byjus.com. [Link]

  • ResearchGate. (2020). Optimized condition of Friedel-Crafts acylation. Retrieved from researchgate.net. [Link]

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from pubs.acs.org. [Link]

  • ResearchGate. (2021). Optimization of Reaction Conditions. Retrieved from researchgate.net. [Link]

  • Royal Society of Chemistry. (2024). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from pubs.rsc.org. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from mt.com. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from chem.libretexts.org. [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from chem.libretexts.org. [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from youtube.com. [Link]

  • National Institutes of Health. (2014). Friedel-Crafts Acylation with Amides. Retrieved from ncbi.nlm.nih.gov. [Link]

  • Pearson+. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the.... Retrieved from pearson.com. [Link]

  • ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from pubs.acs.org. [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from mccord.cm.utexas.edu. [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from umich.edu. [Link]

  • ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from researchgate.net. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from chemistrysteps.com. [Link]

  • University of California, Davis. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from chemyo.ucdavis.edu. [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-(4-t-Butylphenyl)-8-oxooctanoic acid. This guide provides in-depth technical assistance in a question...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-(4-t-Butylphenyl)-8-oxooctanoic acid. This guide provides in-depth technical assistance in a question-and-answer format to address common challenges and queries you may encounter during your experimental work. The information presented here is synthesized from established biochemical principles and data from structurally related compounds to provide a robust framework for your studies.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary degradation pathways for 8-(4-t-Butylphenyl)-8-oxooctanoic acid?

A1: The degradation of 8-(4-t-Butylphenyl)-8-oxooctanoic acid is predicted to proceed through two main, potentially concurrent, pathways:

  • β-Oxidation of the Octanoic Acid Chain: The eight-carbon aliphatic chain is susceptible to beta-oxidation, a common metabolic pathway for fatty acids.[1][2][3] This process sequentially shortens the chain by two-carbon units, releasing acetyl-CoA in each cycle.[2][4]

  • Metabolism of the 4-t-Butylphenyl Moiety: As a xenobiotic compound, the aromatic portion of the molecule is likely to undergo Phase I and Phase II metabolism.[5][6] Phase I reactions may involve oxidation of the tert-butyl group or hydroxylation of the aromatic ring, catalyzed by cytochrome P450 enzymes.[6] Subsequent Phase II reactions would involve conjugation with molecules like glucuronic acid to increase water solubility and facilitate excretion.[6][7]

Q2: What are the expected major metabolites of 8-(4-t-Butylphenyl)-8-oxooctanoic acid?

A2: Based on the predicted degradation pathways, the following major metabolites can be anticipated:

  • From β-oxidation:

    • 6-(4-t-Butylphenyl)-6-oxohexanoic acid

    • 4-(4-t-Butylphenyl)-4-oxobutanoic acid

    • 4-t-Butylbenzoic acid[8][9]

  • From aromatic metabolism:

    • Hydroxylated derivatives of the parent compound or its β-oxidation products.

    • Glucuronide or sulfate conjugates of the hydroxylated metabolites.

The relative abundance of these metabolites will depend on the specific experimental system (e.g., microbial culture, in vivo model) and the enzymes present.

Q3: Is the tert-butyl group expected to be degraded?

A3: The tert-butyl group is generally considered to be metabolically stable due to the absence of a hydrogen atom on the tertiary carbon, which prevents oxidation by many common enzymatic systems. However, some microbial pathways and certain cytochrome P450 isozymes are capable of oxidizing such structures, although this is typically a slower process. Therefore, while the primary metabolic attack is expected on the octanoic acid chain and the aromatic ring, degradation of the tert-butyl group cannot be entirely ruled out under specific conditions.

Troubleshooting Guide

Q4: I am not observing any degradation of the parent compound in my microbial culture. What are the possible reasons?

A4: Several factors could contribute to the lack of degradation:

  • Inappropriate Microbial Species: The microorganisms in your culture may lack the necessary enzymes for either β-oxidation of the octanoic acid chain or the initial activation of the aromatic ring. Consider using microbial consortia from environments contaminated with aromatic compounds or long-chain fatty acids.

  • Compound Toxicity: High concentrations of 8-(4-t-Butylphenyl)-8-oxooctanoic acid may be toxic to the microorganisms.[10] Try performing a dose-response experiment to determine the optimal, non-inhibitory concentration.

  • Suboptimal Culture Conditions: Ensure that the pH, temperature, aeration, and nutrient levels in your medium are optimal for the growth and metabolic activity of your selected microorganisms.

  • Recalcitrance of the Aromatic Moiety: The 4-t-butylphenyl group may be recalcitrant to degradation by the chosen microbial strain.[10]

Q5: My analytical results show an accumulation of 4-t-Butylbenzoic acid. Is this expected?

A5: Yes, the accumulation of 4-t-butylbenzoic acid is a plausible outcome. This would occur if the β-oxidation of the octanoic acid chain proceeds to completion, leaving the metabolically more stable 4-t-butylphenyl moiety attached to a single carboxyl group. This suggests that the enzymatic machinery for β-oxidation is active in your system, but the subsequent degradation of the aromatic ring is slow or absent.

Q6: I am having difficulty with the analytical detection of the parent compound and its metabolites by GC-MS. What can I do?

A6: The carboxylic acid and ketone functionalities of 8-(4-t-Butylphenyl)-8-oxooctanoic acid and its acidic metabolites can lead to poor chromatographic performance (e.g., peak tailing) and low volatility. To overcome this, derivatization is highly recommended before GC-MS analysis. Silylation (e.g., using BSTFA) or methylation (e.g., with diazomethane or BF3/methanol) will convert the carboxylic acids to their more volatile and less polar ester forms, leading to improved peak shape and sensitivity.[10] Alternatively, LC-MS/MS is an excellent technique for analyzing these types of compounds without the need for derivatization.[11][12][13]

Experimental Protocols

Protocol 1: Microbial Degradation Assay
  • Prepare Basal Salt Medium: Prepare and sterilize a basal salt medium suitable for your chosen microbial culture.

  • Inoculation: Inoculate the medium with a pre-grown culture of the selected microorganism or consortium.

  • Substrate Addition: Add a sterile stock solution of 8-(4-t-Butylphenyl)-8-oxooctanoic acid to the desired final concentration (e.g., 50-100 mg/L).

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C, 150 rpm).

  • Sampling: Aseptically withdraw aliquots at regular time intervals (e.g., 0, 24, 48, 72, 96 hours).

  • Sample Preparation: Centrifuge the samples to pellet the biomass. The supernatant can be used for analysis of the parent compound and extracellular metabolites.

Protocol 2: Metabolite Identification by LC-MS/MS
  • Sample Preparation: Dilute the supernatant from the microbial degradation assay with an appropriate solvent (e.g., methanol or acetonitrile) to precipitate proteins and reduce matrix effects.

  • Chromatographic Separation: Inject the prepared sample onto a suitable C18 reversed-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Analysis: Analyze the column eluent using a mass spectrometer operating in both positive and negative ion modes.

  • Data Analysis: Identify the parent compound and its potential metabolites by extracting the ion chromatograms corresponding to their predicted m/z values. Confirm the identity of the metabolites by analyzing their fragmentation patterns in MS/MS mode.[12][13][14]

Visualizing the Degradation Pathways

DegradationPathways cluster_beta_oxidation β-Oxidation Pathway cluster_aromatic_degradation Aromatic Metabolism parent 8-(4-t-Butylphenyl)-8-oxooctanoic acid met1 6-(4-t-Butylphenyl)-6-oxohexanoic acid parent->met1 - Acetyl-CoA met3 4-t-Butylbenzoic acid met2 4-(4-t-Butylphenyl)-4-oxobutanoic acid met1->met2 - Acetyl-CoA met2->met3 - Acetyl-CoA met3_hydroxylated Hydroxylated 4-t-Butylbenzoic acid met3->met3_hydroxylated Phase I (Oxidation) conjugated_metabolite Conjugated Metabolite (e.g., Glucuronide) met3_hydroxylated->conjugated_metabolite Phase II (Conjugation) ring_cleavage Ring Cleavage Products met3_hydroxylated->ring_cleavage Further Degradation

Sources

Optimization

Technical Support Center: Strategies for Solubilizing 8-(4-t-Butylphenyl)-8-oxooctanoic acid

Here is the technical support center for Overcoming solubility problems with 8-(4-t-Butylphenyl)-8-oxooctanoic acid. Welcome to the technical guide for 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Overcoming solubility problems with 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Welcome to the technical guide for 8-(4-t-Butylphenyl)-8-oxooctanoic acid. As Senior Application Scientists, we understand that realizing the full potential of a compound in your research hinges on successful preparation and handling. This guide is designed to provide you with expert insights and field-proven protocols to overcome the inherent solubility challenges of this molecule, ensuring the integrity and reproducibility of your experiments.

The molecular structure of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, featuring a long lipophilic octanoic acid chain and a bulky tert-butylphenyl group, presents significant hurdles for aqueous solubility.[1][2][3] This guide will explain the chemical principles behind these challenges and offer robust, step-by-step solutions.

Section 1: Compound Profile & Safety Precautions

Before beginning any experimental work, it is crucial to understand the compound's properties and to handle it with appropriate care.

PropertyValue
Chemical Name 8-(4-t-Butylphenyl)-8-oxooctanoic acid
CAS Number 898791-47-4[4][5]
Molecular Formula C₁₈H₂₆O₃[4]
Molecular Weight 290.40 g/mol
Structure A carboxylic acid with an eight-carbon chain attached to a 4-t-butylphenyl ketone group.
Safety First: Essential Handling Precautions

While a specific, comprehensive safety profile for this compound is not widely published, data from structurally related chemicals, such as other carboxylic acids and tert-butylated phenols, suggest that caution is warranted.[6][7]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Avoid Inhalation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.

  • Skin and Eye Contact: This compound has the potential to be a skin and eye irritant. In case of contact, flush the affected area with copious amounts of water. If eye contact occurs, rinse cautiously for several minutes and seek immediate medical attention.[6]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's hazardous waste disposal guidelines.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is 8-(4-t-Butylphenyl)-8-oxooctanoic acid so poorly soluble in neutral aqueous solutions?

A: The poor water solubility is a direct result of its molecular structure. The molecule has a dominant hydrophobic (water-hating) character due to two key features:

  • The Long Alkyl Chain: The eight-carbon octanoic acid chain is a significant nonpolar component. As the length of the carbon chain in carboxylic acids increases beyond four carbons, water solubility drops dramatically.[1][3][8]

  • The t-Butylphenyl Group: The phenyl ring is inherently hydrophobic, and the large, bulky tert-butyl group further increases its nonpolar nature, making it difficult for water molecules to solvate this part of the molecule.[9][10][11]

While the carboxylic acid head is polar and capable of hydrogen bonding, its solubilizing effect is overwhelmed by the large nonpolar tail.[2]

Q2: What is the most effective first step to dissolve this compound for an aqueous buffer?

A: The most effective initial strategy is pH-mediated solubilization . Because this molecule is a carboxylic acid, its solubility is highly dependent on pH.[12][13] By preparing a stock solution in a dilute basic solution (e.g., 0.1 M NaOH), you deprotonate the carboxylic acid group (-COOH) to its highly soluble carboxylate salt form (-COO⁻).[14][15] This ionized form is much more polar and readily dissolves in water.

Q3: In which organic solvents is it likely to be soluble?

A: Based on the principle of "like dissolves like," the compound should be readily soluble in a range of common organic solvents.[16] Good candidates include:

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Alcohols: Ethanol, methanol, and isopropanol.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform.

  • Ethers: Tetrahydrofuran (THF).

It will likely have lower solubility in very nonpolar solvents like hexanes or heptane.

Q4: Can I heat the solution to improve solubility?

A: Yes, gently warming the solution can often increase the rate of dissolution and the amount of compound that can be dissolved. However, this must be done with caution. A solution prepared at a high temperature may become supersaturated upon cooling to room or experimental temperature, leading to precipitation of the compound.[12][16] This can be particularly problematic in biological assays. If you must heat to dissolve, ensure the final concentration is stable and soluble at the working temperature.

Section 3: Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed workflows for the most common solubilization challenges.

Problem: Preparing a Concentrated Stock Solution for Aqueous Use

The primary goal is to create a stable, concentrated stock that can be accurately diluted into your final experimental medium.

This is the preferred method for preparing a purely aqueous stock solution. It relies on converting the insoluble acid into its soluble salt form.

Causality: Carboxylic acids are weak acids. According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly above the compound's pKa, the equilibrium shifts almost entirely to the deprotonated, charged, and water-soluble carboxylate form (R-COO⁻).[14][15]

Experimental Protocol:

  • Weigh: Accurately weigh the desired amount of 8-(4-t-Butylphenyl)-8-oxooctanoic acid powder.

  • Initial Suspension: Add a portion (e.g., 80%) of your final desired volume of high-purity water (or a non-pH-sensitive buffer) to the powder. The compound will not dissolve and will appear as a suspension.

  • Basification: While stirring, add a 1 M NaOH solution dropwise. Monitor the solution's clarity. Continue adding drops until the solid completely dissolves. The solution should become clear.

  • pH Check (Optional but Recommended): Use a calibrated pH meter to check the pH of the stock solution. It will likely be in the range of 9-11.

  • Final Volume: Add water to reach the final target volume and mix thoroughly.

  • Storage: Store the stock solution at 4°C or -20°C, depending on stability requirements.

  • Neutralization Note: When diluting this basic stock into your final buffer, ensure the buffer has sufficient capacity to bring the pH to the desired experimental level without causing the compound to precipitate.

start Prepare Aqueous Stock Solution q1 Is a basic stock solution (pH 9-11) acceptable for downstream use? start->q1 protocol_a Protocol A: pH-Mediated Solubilization (Use dilute NaOH to dissolve) q1->protocol_a Yes protocol_b Protocol B: Co-Solvent Method (Use DMSO, Ethanol, etc.) q1->protocol_b No end_a Stable Aqueous Stock (Basic pH) protocol_a->end_a end_b Stable Organic Stock protocol_b->end_b start Precipitate Observed in Final Buffer q1 Was a co-solvent stock used? start->q1 sol3 Action: Lower the final compound concentration start->sol3 q2 Is the final pH too low? q1->q2 No (pH stock used) sol1 Action: Decrease final co-solvent % (Prepare a more dilute stock) q1->sol1 Yes sol2 Action: Increase buffer pH or buffering capacity q2->sol2 Yes sol4 Action: Add a solubilizer (e.g., surfactant) to the final buffer q2->sol4 No

Caption: Troubleshooting logic for precipitation issues.

Troubleshooting Steps:

  • Verify Final pH: If you used a basic stock (Strategy A), the precipitation is likely due to the final buffer's pH being too low, causing the soluble carboxylate (R-COO⁻) to revert to the insoluble acid (R-COOH). Check the pH of your final solution. If it is too acidic, you may need to use a buffer with a higher pH or greater buffering capacity.

  • Reduce Co-Solvent Percentage: If you used a co-solvent stock (Strategy B), you may have added too much organic solvent, causing the compound to "crash out." Try preparing a more dilute initial stock so that the final co-solvent concentration is lower (ideally <1%).

  • Lower the Final Concentration: The most straightforward solution is often to reduce the final working concentration of the compound. You may have simply exceeded its maximum solubility in that specific medium.

  • Consider Advanced Formulations: If the above steps fail and you require a higher concentration, you may need to incorporate a surfactant (e.g., 0.01% Tween®-20) or a cyclodextrin into your final buffer to help maintain solubility. These agents create microenvironments (micelles or inclusion complexes) that shield the hydrophobic parts of the compound from water. [17][18][19]

References

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.com. Available at: [Link]

  • Google Patents. (2018). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...
  • Quora. (2021). How will you increase the solubility of organic compounds in water? Available at: [Link]

  • Wang, H., et al. (2013). Phenyl groups versus tert-butyl groups as solubilizing substituents for somep[9]henacenes andp[19]henacenes. The Journal of Organic Chemistry. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

  • ResearchGate. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? r/chemistry. Available at: [Link]

  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics. Available at: [Link]

  • ResearchGate. (2013). Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for SomeP[9]henacenes andP[19]henacenes. Available at: [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Available at: [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]

  • Reddit. (2021). Don't understand Why compound X is insoluble? Shouldn't carboxylic acids be soluble in water? r/chemhelp. Available at: [Link]

  • Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Available at: [Link]

  • Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties | PDF. Available at: [Link]

  • Scribd. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties | PDF. Available at: [Link]

  • Organic Chemistry @ CU Boulder. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

Troubleshooting

Common pitfalls in 8-(4-t-Butylphenyl)-8-oxooctanoic acid experiments

Technical Support Center: 8-(4-t-Butylphenyl)-8-oxooctanoic Acid Welcome to the technical support center for 8-(4-t-Butylphenyl)-8-oxooctanoic acid. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-(4-t-Butylphenyl)-8-oxooctanoic Acid

Welcome to the technical support center for 8-(4-t-Butylphenyl)-8-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common pitfalls encountered during experimentation with this molecule. Here, you will find troubleshooting guides and FAQs in a direct question-and-answer format, addressing specific issues from synthesis to handling.

Section 1: Synthesis & Purification

The most common route to synthesize 8-(4-t-Butylphenyl)-8-oxooctanoic acid is via a Friedel-Crafts acylation of t-butylbenzene with a suberic acid derivative. This section addresses the challenges inherent in this process.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction is giving a very low yield. What are the common causes?

A1: Low yields in this specific Friedel-Crafts acylation are typically traced back to a few key factors:

  • Catalyst Inactivation: The Lewis acid catalyst (commonly AlCl₃) is extremely sensitive to moisture. Any water in your reactants or solvent will hydrolyze the AlCl₃, rendering it inactive. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Insufficient Catalyst: Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid catalyst because it complexes with the ketone product.[1] Using a catalytic amount will result in the reaction stalling after the initial conversion. A slight excess (1.1-1.2 equivalents) is often recommended.

  • Poor Reagent Purity: The purity of your t-butylbenzene and suberic anhydride (or suberoyl chloride) is critical. Impurities can lead to side reactions and lower the yield of the desired product.[2]

  • Reaction Temperature: While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy.[2] However, excessive heat can promote side reactions. An initial trial at 0°C followed by slowly warming to room temperature is a good starting point.

Q2: I'm observing multiple products in my crude reaction mixture. What are they, and how can I avoid them?

A2: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, side products can still form:

  • Isomeric Products: The acyl group can add to the ortho or meta positions of the t-butylbenzene, although the para product is sterically and electronically favored. Inadequate temperature control can sometimes lead to a mixture of isomers.

  • Unreacted Starting Materials: This points to an incomplete reaction, often due to the issues mentioned in Q1.

  • Cleavage of the t-Butyl Group: Under harsh acidic conditions and high temperatures, dealkylation of the t-butyl group can occur, leading to the formation of 8-phenyl-8-oxooctanoic acid.

To avoid these, ensure strict temperature control, use high-purity starting materials, and ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TCM).

Q3: My purified product is an oil or a waxy solid, not a crystalline powder. How can I improve its morphology?

A3: The long aliphatic chain of the octanoic acid moiety can make crystallization challenging.

  • Recrystallization Solvent: A common technique for purifying aromatic carboxylic acids is recrystallization from an aqueous ethanol solution.[3] You may need to experiment with the solvent ratio and cooling rate. Slow cooling is crucial for forming well-defined crystals.

  • Solvent Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like hexanes or pentane. This can often induce crystallization by "washing away" impurities that inhibit the process.

  • Acid-Base Extraction: As a carboxylic acid, your product can be purified by dissolving the crude material in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent (like ether) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified acid.[4]

Detailed Protocol: Purification by Recrystallization
  • Dissolution: Transfer the crude 8-(4-t-Butylphenyl)-8-oxooctanoic acid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., 50% aqueous ethanol) and gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger crystals.

  • Ice Bath: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst & Solvent cluster_workup Workup & Purification cluster_product Final Product A t-Butylbenzene C Friedel-Crafts Acylation A->C B Suberic Anhydride B->C F Aqueous Workup (HCl) C->F Quench D AlCl₃ (Lewis Acid) D->C Catalyst E Anhydrous Solvent (e.g., CS₂ or CH₂Cl₂) E->C Solvent G Recrystallization F->G Isolate Crude H 8-(4-t-Butylphenyl)-8-oxooctanoic acid G->H Purify

Caption: Friedel-Crafts acylation synthesis workflow.

Section 2: Product Characterization & Purity Analysis

Accurate characterization is essential to confirm the identity and purity of your synthesized compound.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum has broader peaks than expected. What's the cause?

A1: Broad peaks in the NMR spectrum can indicate a few issues:

  • Residual Paramagnetic Impurities: Trace amounts of metals from the catalyst can cause peak broadening. Purifying via an acid-base extraction can often remove these.

  • Aggregation: The carboxylic acid moiety can lead to hydrogen bonding and aggregation in solution, which can broaden the acidic proton peak and sometimes others. Running the NMR in a different solvent (e.g., DMSO-d₆) or at a slightly elevated temperature can sometimes resolve this.

  • Low Purity: A mixture of closely related compounds can result in overlapping signals that appear as broad peaks. Re-purification is recommended.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques is best for assessing purity:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying purity. A single sharp peak indicates a high-purity sample.[5]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad melting range suggests the presence of impurities.

  • Elemental Analysis (CHN Analysis): This provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for your compound.

Reference Analytical Data

The following table summarizes the expected analytical data for 8-(4-t-Butylphenyl)-8-oxooctanoic acid. Note that exact values may vary slightly based on the instrumentation and solvent used.

Technique Parameter Expected Value / Observation
¹H NMR (CDCl₃)δ ~7.9 ppmDoublet, 2H (aromatic protons ortho to carbonyl)
δ ~7.5 ppmDoublet, 2H (aromatic protons meta to carbonyl)
δ ~2.9 ppmTriplet, 2H (-CH₂- adjacent to carbonyl)
δ ~2.3 ppmTriplet, 2H (-CH₂- adjacent to carboxyl)
δ ~1.3-1.8 ppmMultiplets, 8H (aliphatic -CH₂- protons)
δ ~1.3 ppmSinglet, 9H (t-butyl protons)
δ >10 ppmBroad singlet, 1H (carboxylic acid proton)
¹³C NMR (CDCl₃)δ ~200 ppmCarbonyl carbon (ketone)
δ ~180 ppmCarbonyl carbon (carboxylic acid)
δ ~156 ppmAromatic C-C(CH₃)₃
δ ~134 ppmAromatic C-C=O
δ ~128 ppmAromatic CH (ortho to carbonyl)
δ ~125 ppmAromatic CH (meta to carbonyl)
δ ~38 ppm-CH₂- adjacent to ketone
δ ~35 ppmQuaternary carbon of t-butyl group
δ ~34 ppm-CH₂- adjacent to carboxyl
δ ~31 ppmt-butyl methyl carbons
δ ~24-29 ppmAliphatic -CH₂- carbons
Mass Spec (ESI-) [M-H]⁻m/z ~291.19

Section 3: Handling, Storage & Stability

Proper handling and storage are crucial for maintaining the integrity of 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: 8-(4-t-Butylphenyl)-8-oxooctanoic acid is a keto-acid. While the aromatic ketone and the carboxylic acid on a long alkyl chain are relatively stable, keto-acids can be susceptible to degradation over long periods, especially if impure.[6] It is recommended to store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture. For long-term storage, storage at -20°C is preferable.[7]

Q2: Is this compound susceptible to degradation?

A2: The primary concern for a molecule like this is oxidative degradation, especially if exposed to air and light over long periods. The benzylic position (the carbon on the aliphatic chain attached to the ketone) can be susceptible to oxidation. While not as unstable as a beta-keto acid, which can readily decarboxylate, it is still good practice to handle the compound with care.[8] When preparing solutions for assays, it is best to use them fresh or store them at -80°C for short periods.[7]

Logical Relationship Diagram: Stability Factors

StabilityFactors Compound 8-(4-t-Butylphenyl)- 8-oxooctanoic acid Degradation Degradation Compound->Degradation Factor1 Oxidation Factor1->Degradation Factor2 Moisture Factor2->Degradation Factor3 Light Factor3->Degradation Factor4 High Temperature Factor4->Degradation

Caption: Factors influencing compound stability.

References

  • U.S.
  • The Organic Chemistry Tutor, "Friedel Crafts Acylation of Benzene Reaction Mechanism," YouTube. [Link]

  • LookChem, "General procedures for the purification of Carboxylic acids," Chempedia. [Link]

  • Chinese Patent CN1927809A, "Preparation method of t-butylphenyl acetic acid," Google P
  • University of Wisconsin-Stout, "Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene," Course Handout. [Link]

  • Koch, H., et al. "Stability of ketone bodies in serum in dependence on storage time and storage temperature," PubMed. [Link]

  • University of Calgary, "Ch12: Friedel-Crafts limitations," Chemistry Course Notes. [Link]

  • Chemistry LibreTexts, "Friedel-Crafts Reactions," Chemistry LibreTexts. [Link]

  • PubChem, "8-(tert-Butoxy)-8-oxooctanoic acid," PubChem Database. [Link]

  • Pearson, "Limitations of Friedel-Crafts Alkylation," Pearson Education. [Link]

  • Prakash Academy, "Friedel Craft Acylation with Acid and Anhydride," YouTube. [Link]

  • Liu, B.-X., et al. "(4-tert-Butylphenyl)acetic acid," ResearchGate. [Link]

  • U.S.
  • Gravert, D., "Limitation of Friedel-Crafts Reactions," YouTube. [Link]

  • Jess, A., et al. "Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs)," Beilstein Journal of Organic Chemistry. [Link]

  • van der Knaap, E., et al. "Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots," International Journal of Neonatal Screening. [Link]

  • Chemistry Steps, "Friedel-Crafts Acylation with Practice Problems," Chemistry Steps. [Link]

  • Piestrzyńska, M., & Tobiasz, A. "Chromatographic separations of aromatic carboxylic acids," PubMed. [Link]

  • Fukao, T., & Mitchell, G. A. "Biochemistry, Ketogenesis," StatPearls - NCBI Bookshelf. [Link]

  • Chemistry LibreTexts, "Preparing Carboxylic Acids," Chemistry LibreTexts. [Link]

  • Wikipedia, "Keto acid," Wikipedia. [Link]

  • Supporting Information, "13C10-4-Oxo-4-phenylbutanoic acid," Sample NMR Data. [Link]

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid

Welcome to the technical support center for the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up this s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up this synthesis. We will delve into the core protocol, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure a robust and reproducible process.

The synthesis of this valuable keto-acid intermediate is primarily achieved through a Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[1][2][3] This reaction involves the electrophilic aromatic substitution of t-butylbenzene with a suberic acid derivative, catalyzed by a strong Lewis acid. While fundamentally reliable, scaling this process introduces variables that can impact yield, purity, and reproducibility. This guide provides the field-proven insights to navigate these challenges effectively.

Core Synthesis Protocol: Friedel-Crafts Acylation

This protocol outlines the standard lab-scale synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification reagents 1. Dry Reagents & Glassware setup 2. Assemble Reaction Apparatus (under N2 atmosphere) reagents->setup charge 3. Charge t-Butylbenzene & Solvent (e.g., CS2 or DCM) setup->charge cool 4. Cool to 0-5 °C charge->cool add_cat 5. Add AlCl3 Portion-wise cool->add_cat add_acyl 6. Add Suberic Anhydride Solution Dropwise add_cat->add_acyl react 7. Warm to RT & Stir (Monitor by TLC/LC-MS) add_acyl->react quench 8. Quench Reaction (Pour onto ice/HCl) react->quench extract 9. Extract with Organic Solvent quench->extract wash 10. Wash & Dry Organic Layer extract->wash purify 11. Purify by Recrystallization or Column Chromatography wash->purify

Caption: High-level workflow for the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Reagent and Reaction Parameters
ParameterValue/ReagentMolar Eq.Notes
Aromatic Substratet-Butylbenzene1.2Use excess to ensure full consumption of the acylating agent.
Acylating AgentSuberic Anhydride1.0Can be substituted with suberoyl chloride.
Lewis Acid CatalystAluminum Chloride (AlCl₃)2.2Must be anhydrous. Stoichiometric excess is critical.[4]
SolventDichloromethane (DCM) or Carbon Disulfide (CS₂)-Must be anhydrous. CS₂ is traditional but highly flammable/toxic.
Reaction Temperature0 °C to Room Temp.-Initial cooling controls exotherm, then warm to drive to completion.
Quenching SolutionCrushed Ice / Conc. HCl-Decomposes the aluminum chloride-ketone complex.
Step-by-Step Methodology
  • Preparation: Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.

  • Charging Reagents: To a three-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add the anhydrous solvent (e.g., DCM) and t-butylbenzene.

  • Catalyst Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) in portions, allowing the temperature to remain below 10 °C.

  • Acylating Agent Addition: Dissolve suberic anhydride in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the suberic anhydride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl, followed by water, and finally a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.[5]

Troubleshooting Guide & FAQs

This section addresses specific issues users may encounter during the synthesis.

Low or No Product Yield

Q1: My reaction failed to initiate or resulted in a very low yield. What are the most common culprits?

A1: Low yield in Friedel-Crafts acylation is a frequent issue, typically stemming from reagent or catalyst quality.[4] Here is a systematic approach to troubleshooting:

  • Catalyst Inactivity: The primary suspect is always the Lewis acid catalyst (AlCl₃). It is extremely hygroscopic and reacts violently with water, rendering it inactive.[4][6]

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Do not use old or clumpy material. Weigh it out quickly in a dry environment (glovebox is ideal, but a nitrogen-purged flask is also effective).

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least two equivalents of AlCl₃. The first equivalent activates the acylating agent, and the second coordinates to the product ketone. This product-catalyst complex is often insoluble and precipitates, removing the catalyst from the reaction.[4] If less than a stoichiometric amount is used, the reaction will stall.

    • Solution: Ensure you are using at least 2.2 equivalents of high-quality AlCl₃ relative to the suberic anhydride.

  • Poor Quality Reagents/Solvent: The presence of moisture or other nucleophilic impurities (like alcohols) in your solvent or starting materials will quench the catalyst.

    • Solution: Use anhydrous grade solvents. If necessary, distill solvents over a suitable drying agent (e.g., CaH₂ for DCM). Ensure your t-butylbenzene and suberic anhydride are pure and dry.

  • Sub-optimal Temperature: While the initial addition should be done at low temperature to control the exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[4]

    • Solution: Monitor the reaction by TLC. If it stalls at room temperature after 2-3 hours, consider gentle heating to 35-40 °C.

G start Low or No Yield Observed q1 Is your AlCl3 fresh, anhydrous, and free-flowing? start->q1 res1 Source fresh, high-purity, anhydrous AlCl3. Handle under inert atmosphere. q1->res1 No q2 Did you use >2.0 molar equivalents of AlCl3? q1->q2 Yes a1_yes Yes a1_no No res1->q1 Re-evaluate res2 Increase catalyst loading to 2.2 equivalents to account for product complexation. q2->res2 No q3 Are all solvents and reagents certified anhydrous? q2->q3 Yes a2_yes Yes a2_no No res2->q2 Re-evaluate res3 Dry solvents and reagents. Use fresh materials. q3->res3 No end Yield should improve. Consider optimizing temperature and time. q3->end Yes a3_yes Yes a3_no No res3->q3 Re-evaluate

Caption: Troubleshooting flowchart for low-yield Friedel-Crafts acylation reactions.

Product Purity and Side Reactions

Q2: My crude product is a dark oil and shows multiple spots on TLC. What are the likely impurities?

A2: The formation of colored byproducts is common, often due to side reactions or decomposition. Key possibilities include:

  • Isomer Formation: Friedel-Crafts acylation is generally regioselective, and the bulky t-butyl group strongly directs the incoming acyl group to the para position. However, trace amounts of the ortho isomer can form, which may be difficult to separate.

    • Solution: Purification by recrystallization is often effective, as the desired para isomer is typically more crystalline and less soluble than the ortho isomer.

  • Dealkylation: Under harsh conditions (high temperature or prolonged reaction times with excess catalyst), the t-butyl group can be cleaved from the aromatic ring, leading to the acylation of benzene (if present as an impurity) or other dealkylated species.

    • Solution: Maintain strict temperature control. Avoid excessive reaction times once the starting material is consumed.

  • Incomplete Reaction: Unreacted suberic anhydride or its hydrolyzed form, suberic acid, can contaminate the product.

    • Solution: A basic wash (e.g., with 1M NaOH) during the workup can remove acidic impurities like suberic acid. The desired keto-acid product will also be extracted into the basic aqueous layer and must be re-acidified to precipitate out. This can be an effective purification step.

Q3: Why is my final, purified product still showing a broad melting point?

A3: A broad melting point indicates the presence of impurities. If standard recrystallization is insufficient, consider the following:

  • Solvent Occlusion: The product may have crystallized with solvent molecules trapped in the crystal lattice.

    • Solution: Dry the product thoroughly under high vacuum, possibly with gentle heating.

  • Persistent Isomers: If the ortho isomer is the primary contaminant, column chromatography may be necessary. Use a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) to resolve the isomers.

Conceptual & Mechanistic FAQs

Q4: Why is a stoichiometric amount of AlCl₃ required, rather than a catalytic amount?

A4: This is a classic feature of Friedel-Crafts acylation. The Lewis acid plays two roles. First, it reacts with the acylating agent (suberic anhydride) to form the highly electrophilic acylium ion.[7] Second, the carbonyl oxygen of the ketone product is a Lewis base and forms a strong complex with AlCl₃. This complex deactivates the product towards further acylation and effectively sequesters one equivalent of the catalyst.[4] Therefore, more than one equivalent is needed for the reaction to go to completion.

Q5: Can I use suberic acid directly instead of suberic anhydride?

A5: Direct acylation with a carboxylic acid is generally inefficient under standard Friedel-Crafts conditions. The hydroxyl group of the carboxylic acid can complex with the Lewis acid, deactivating it.[6] While some modern methods using "superacids" or other activating agents exist, the most reliable and scalable approach is to use a more reactive derivative like the anhydride or the acyl chloride.[3][8][9]

Q6: My downstream application requires the fully reduced alkyl chain, not the ketone. What's the best way to achieve this?

A6: This is a common synthetic strategy. Friedel-Crafts alkylation often suffers from polyalkylation and carbocation rearrangements.[10][11] A superior method is to perform a Friedel-Crafts acylation followed by a reduction of the ketone. This two-step process yields a clean, single isomer of the desired alkylated arene.[7][12]

Two classic methods for this reduction are:

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[13][14][15] It is highly effective for aryl-alkyl ketones but uses harsh acidic conditions and toxic mercury.[16][17]

  • Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base (like KOH or NaOH) at high temperatures. It is suitable for substrates that are sensitive to acid but not to strong bases.[14][16][17]

The choice between them depends on the overall functional group tolerance of your molecule. For 8-(4-t-Butylphenyl)-8-oxooctanoic acid, the Clemmensen reduction is a viable option as the carboxylic acid is generally stable to the conditions.[15]

References

  • Troubleshooting low yield in Friedel-Crafts acyl
  • Troubleshooting Friedel-Crafts acylation catalyst deactiv
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • Friedel Crafts Acylation And Alkyl
  • Friedel–Crafts Acylation & Solutions to F–C Alkyl
  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Royal Society of Chemistry.
  • Friedel–Crafts Acyl
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • The Friedel-Crafts Alkylation and Acyl
  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.
  • "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones.
  • Friedel-Crafts Alkyl
  • CLEMMENSEN REDUCTION. SlideShare.
  • Clemmensen reduction. Wikipedia.
  • Friedel-Crafts Acyl
  • Clemmensen reduction. chemeurope.com.
  • Friedel-Crafts acyl
  • Synthesis of octanoic acid. PrepChem.com.
  • Clemmensen Reduction. Organic Chemistry Portal.
  • Application Notes and Protocols for the Purification of 8-(4-Heptyloxyphenyl)-8-oxooctanoic acid. Benchchem.
  • Clemmensen Reduction. Chemistry LibreTexts.
  • Clemmensen Reduction. Chemistry LibreTexts.

Sources

Troubleshooting

8-(4-t-Butylphenyl)-8-oxooctanoic acid stability in different solvents

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 8-(4-t-Butylphenyl)-8-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 8-(4-t-Butylphenyl)-8-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and validated protocols related to the stability of this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 8-(4-t-Butylphenyl)-8-oxooctanoic acid in solution?

The stability of 8-(4-t-Butylphenyl)-8-oxooctanoic acid is dictated by its chemical structure, which features a ketone, a carboxylic acid, a substituted aromatic ring, and a flexible aliphatic chain. The key factors influencing its stability are:

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent are critical. Protic solvents (e.g., water, methanol, ethanol) can participate in degradation reactions, particularly under stressful pH conditions.

  • pH: The compound is susceptible to both acid- and base-catalyzed degradation.[1][2] The carboxylic acid moiety will be deprotonated at basic pH, increasing aqueous solubility but also potentially accelerating certain degradation pathways. Acidic conditions can protonate the ketone, making it more susceptible to nucleophilic attack.[1]

  • Temperature: Elevated temperatures can provide the activation energy for degradation reactions, such as decarboxylation or oxidation.[3][4]

  • Light Exposure: The aromatic ketone structure suggests a potential for photosensitivity. Aromatic ketones can absorb UV light, leading to photochemical degradation.[2][3][4]

  • Presence of Oxidizing Agents: The aliphatic chain and the benzylic carbon (adjacent to the ketone) are potential sites for oxidative degradation.[3][4] The presence of peroxides (often found in older ether solvents like THF or dioxane) or dissolved oxygen can initiate these pathways.

Q2: What are the likely degradation pathways for this molecule?

Based on its functional groups, the following degradation pathways are plausible under forced degradation conditions:[1][2][3][5]

  • Oxidative Degradation: The primary sites for oxidation are the aliphatic chain and the benzylic carbon. This can lead to the formation of hydroperoxides or further cleavage of the carbon chain, resulting in shorter-chain carboxylic acids.[3][4]

  • Photodegradation: The aromatic ketone moiety is a chromophore that can absorb UV radiation. This can lead to radical reactions, potentially causing cleavage of the aliphatic chain or modifications to the aromatic ring.[4][6]

  • Acid/Base Catalyzed Degradation:

    • Under strong basic conditions, retro-aldol type reactions could occur, though this is less common for ketones without an alpha-proton on the other side. More likely, base-catalyzed reactions could promote enolate formation and subsequent oxidation.[1]

    • Under strong acidic conditions, the ketone can be protonated, making it more susceptible to nucleophilic attack by the solvent (e.g., water), although this specific structure is relatively stable to simple hydrolysis.[1]

  • Thermal Degradation: At high temperatures, decarboxylation of the carboxylic acid group is a potential pathway, though this typically requires significant heat.[4]

Q3: Which solvents are recommended for preparing stock solutions and for short-term vs. long-term storage?

The choice of solvent is critical for minimizing degradation and ensuring experimental reproducibility.

  • Recommended for Stock Solutions (Short-Term):

    • Dimethyl Sulfoxide (DMSO): An excellent choice due to its high polarity and aprotic nature. It readily dissolves the compound and is generally inert.

    • Acetonitrile (ACN): A polar aprotic solvent that is compatible with reversed-phase HPLC analysis and generally provides good stability.

    • N,N-Dimethylformamide (DMF): Similar to DMSO, it is a polar aprotic solvent suitable for creating concentrated stock solutions.

  • Use with Caution (Short-Term, for specific applications):

    • Ethanol/Methanol: While often used, these protic solvents can potentially participate in esterification of the carboxylic acid under acidic conditions over time. Use fresh, high-purity solvents and prepare solutions immediately before use.

    • Tetrahydrofuran (THF): Can be used, but ensure it is a fresh, BHT-stabilized grade, as older THF can contain peroxides that promote oxidative degradation.[7]

  • Not Recommended for Long-Term Storage:

    • Aqueous Buffers: Avoid long-term storage in aqueous solutions, especially at non-neutral pH, due to the risk of acid/base-catalyzed degradation.

    • Chlorinated Solvents (DCM, Chloroform): Can contain acidic impurities that may accelerate degradation.

General Best Practice: For long-term storage, it is best to store the compound as a dry solid at the recommended temperature (e.g., -20°C or -80°C). If a solution is required, prepare a concentrated stock in high-purity DMSO or ACN, aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C.

Troubleshooting Guide: Stability Issues

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC analysis. Solvent-Induced Degradation: The chosen solvent (e.g., unstabilized THF, aqueous buffer) may be actively degrading the compound.Action: Prepare a fresh solution in a recommended aprotic solvent like DMSO or Acetonitrile. Re-analyze immediately after preparation to establish a baseline.
Appearance of multiple new peaks in the chromatogram over a short time. Photodegradation: The solution may be exposed to ambient or UV light. The aromatic ketone moiety is a likely photosensitizer.[4]Action: Protect all solutions from light by using amber vials or wrapping vials in aluminum foil. Minimize light exposure during sample preparation and handling.
Inconsistent potency or activity in biological assays. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can introduce moisture and accelerate degradation.Action: Aliquot stock solutions into single-use volumes. Thaw one aliquot for each experiment and discard any unused portion of the thawed solution.
Poor peak shape or shifting retention time in HPLC. pH Effects or Ionic Interactions: If using a mobile phase without proper buffering, the ionization state of the carboxylic acid can vary, affecting chromatography.Action: Ensure the mobile phase pH is at least 2 pH units away from the pKa of the carboxylic acid (typically pH < 3 for consistent protonation) and is well-buffered. A common choice is 0.1% formic acid or trifluoroacetic acid in water/acetonitrile.[8]
Degradation observed even in recommended solvents. Contaminated Solvent or Reagent: The solvent may be of low purity or contain oxidizing impurities (e.g., peroxides in THF).Action: Use only high-purity, HPLC-grade, or spectroscopy-grade solvents from a reputable supplier. Use freshly opened bottles of solvents whenever possible.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of 8-(4-t-Butylphenyl)-8-oxooctanoic acid under various stress conditions, as recommended by ICH guidelines.[2][5] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[7]

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 8-(4-t-Butylphenyl)-8-oxooctanoic acid in HPLC-grade acetonitrile (ACN) or a 50:50 mixture of ACN:water to a final concentration of 1 mg/mL.

  • Stress Conditions:

    • Control Sample: Dilute the stock solution with 50:50 ACN:water to the final analytical concentration (e.g., 100 µg/mL). Store protected from light at 4°C.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute.[5]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at timed intervals. Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute.[5]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at timed intervals. Dilute before analysis.

    • Thermal Degradation:

      • Solution: Place a sealed vial of the stock solution in an oven at 80°C.

      • Solid: Place a small amount of the solid compound in an open vial in an oven at 80°C.

      • Sample at timed intervals. For the solid sample, dissolve in the initial solvent before dilution and analysis.

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and placed alongside.

  • Sample Analysis (Stability-Indicating HPLC-UV Method):

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the λmax of the compound (e.g., 254 nm) and a photodiode array (PDA) detector to check for peak purity.

    • Injection Volume: 10 µL.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound in each stressed sample relative to the unstressed control.

    • Assess the peak purity of the parent compound in all conditions to ensure no co-eluting degradants.

    • Ensure mass balance by comparing the decrease in the parent peak area to the sum of the areas of all degradation product peaks.

Data Summary: Expected Stability Profile

The following table provides a hypothetical but chemically plausible summary of the stability of 8-(4-t-Butylphenyl)-8-oxooctanoic acid in common laboratory solvents based on their properties. This should be used as a general guide and verified experimentally.

Solvent Solvent Type Relative Polarity Expected Stability (at RT, 48h, protected from light) Rationale
HexaneNon-polar, Aprotic0.009Very PoorPoor solubility is expected, leading to suspension rather than a true solution. Not a suitable solvent.
Dichloromethane (DCM)Polar, Aprotic0.309ModerateGood solubility, but potential for acidic impurities to catalyze degradation.
Tetrahydrofuran (THF)Polar, Aprotic0.207Moderate to PoorGood solubility, but high risk of peroxide contamination leading to oxidative degradation. Use only fresh, stabilized THF.[7]
Ethyl AcetatePolar, Aprotic0.228GoodGood solubility and generally less reactive than other solvents.
AcetonePolar, Aprotic0.355GoodGood solubility and relatively inert.
Acetonitrile (ACN)Polar, Aprotic0.460ExcellentHigh polarity, aprotic, and UV transparent. A preferred solvent for analytical work.[8]
Dimethyl Sulfoxide (DMSO)Polar, Aprotic0.444ExcellentExcellent solubilizing power and highly inert. A preferred solvent for stock solutions.
IsopropanolPolar, Protic0.546ModerateProtic nature may lead to slow esterification or other reactions over time.
EthanolPolar, Protic0.654ModerateSimilar to isopropanol, risk of slow reactions with the carboxylic acid group.
MethanolPolar, Protic0.762Moderate to PoorMost reactive of the common alcohols; higher risk of esterification.
Water (pH 7)Polar, Protic1.000PoorLow solubility of the neutral form. Potential for microbial growth and hydrolytic degradation over extended periods.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • ANALYTICAL METHOD SUMMARIES. U.S. EPA.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Manufacturing.
  • [Studies on degradation of keto acids by Clostridium sporogenes extracts]. PubMed.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Forced Degrad
  • ANALYTICAL METHOD SUMMARIES. Eurofins.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • Stability Indicating HPLC Method Development and Valid
  • Reagents & Solvents: Solvents and Polarity. University of Rochester.
  • Technical Support Center: Degradation of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Benchchem.
  • Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment.
  • Technical Support Center: 8-(3-Methylphenyl)

Sources

Optimization

Troubleshooting inconsistent results with 8-(4-t-Butylphenyl)-8-oxooctanoic acid

Technical Support Center: 8-(4-t-Butylphenyl)-8-oxooctanoic acid Welcome to the technical resource for 8-(4-t-Butylphenyl)-8-oxooctanoic acid. This guide is designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-(4-t-Butylphenyl)-8-oxooctanoic acid

Welcome to the technical resource for 8-(4-t-Butylphenyl)-8-oxooctanoic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental outcomes. Here, we synthesize chemical principles with practical, field-proven insights to help you navigate potential issues, from basic handling to complex assay variability.

Frequently Asked Questions (FAQs)

Q1: What are the core chemical and physical properties of 8-(4-t-Butylphenyl)-8-oxooctanoic acid?

A1: Understanding the fundamental properties of the compound is the first step to successful experimentation. Key data points are summarized below.

PropertyValueSource
CAS Number 898791-47-4[1]
Molecular Formula C₁₈H₂₆O₃[1]
Molecular Weight 290.4 g/mol Vendor Data
Appearance White to off-white solidGeneral Observation
Key Functional Groups Carboxylic acid, Aryl ketoneChemical Structure

The structure contains a carboxylic acid group, making it acidic, and a bulky, nonpolar t-butylphenyl group, which significantly influences its solubility. The keto-acid functionality is generally stable but should be handled with care to avoid degradation.[2]

Troubleshooting Guide: Inconsistent Experimental Results

Inconsistent results are a primary challenge in research. This section provides a systematic approach to diagnosing and resolving common issues encountered with 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Problem 1: My compound fails to dissolve completely or precipitates out of solution.

Causality: The compound's poor aqueous solubility is due to the large, hydrophobic t-butylphenyl group. While soluble in organic solvents like DMSO and ethanol, it can crash out when diluted into aqueous buffers or cell culture media.

Solutions:

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10-50 mM). DMSO is a powerful solvent for many organic molecules, but it is critical to manage its final concentration in your assay.

  • Protocol for Solubilization:

    • Weigh the compound accurately in a sterile, chemical-resistant vial.

    • Add the calculated volume of 100% DMSO to achieve the desired stock concentration.

    • Vortex vigorously for 1-2 minutes.

    • If dissolution is slow, gently warm the solution to 37°C for 5-10 minutes. Do not boil.

    • Visually inspect for any remaining particulate matter. If present, sonicate the vial in a water bath for 5-10 minutes.

  • Aqueous Dilution Strategy: When preparing working solutions, dilute the DMSO stock into your aqueous buffer or media dropwise while vortexing. This rapid mixing helps prevent localized high concentrations that lead to precipitation.

Problem 2: I am observing high variability in my cell-based assay results.

Causality: Variability can stem from multiple sources: inconsistent final DMSO concentration, compound degradation, or lot-to-lot differences in the compound itself.

Diagnostic Workflow: The following decision tree can help systematically identify the source of variability.

G start High Assay Variability Observed check_dmso Is the final DMSO concentration consistent across all wells and <0.5%? start->check_dmso check_stock Are you using a freshly prepared or properly stored stock solution? check_dmso->check_stock Yes end_dmso Root Cause: DMSO Toxicity. Fix: Standardize dilution, include vehicle control. check_dmso->end_dmso No check_lot Are you using the same lot/batch of the compound for all experiments? check_stock->check_lot Yes end_stock Root Cause: Compound Degradation. Fix: Prepare fresh stocks, aliquot, and store properly. check_stock->end_stock No end_lot Root Cause: Lot-to-Lot Variability. Fix: Perform QC on new lots. Contact supplier. check_lot->end_lot No end_ok Issue Resolved or Re-evaluate Assay check_lot->end_ok Yes

Caption: Decision tree for troubleshooting assay variability.

In-Depth Explanations:

  • DMSO Toxicity: Final DMSO concentrations above 0.5% can be cytotoxic to many cell lines, affecting viability and altering metabolic activity.[3][4][5][6][7] Always include a "vehicle control" (media with the same final DMSO concentration as your treated samples) to differentiate compound effects from solvent effects.

  • Compound Stability & Storage: Carboxylic acids should be stored in tightly sealed containers in a cool, dry place away from bases and reactive metals.[8][9][10][11][12] For solutions, especially in DMSO which is hygroscopic, it is best practice to prepare fresh stocks. If storing, aliquot into single-use vials and store at -20°C or -80°C, protected from light. Repeated freeze-thaw cycles can introduce moisture and promote degradation.

  • Lot-to-Lot Variability: Impurities from synthesis or differences in crystalline form can alter the compound's activity.[13] If you suspect lot-to-lot variance, it is crucial to qualify each new batch. A simple dose-response experiment comparing the new lot to a previously validated "gold standard" lot can confirm consistent performance.

Problem 3: My HPLC analysis shows a drifting baseline or inconsistent peak retention times.

Causality: The acidic nature of the compound requires careful control of the mobile phase pH to ensure a consistent ionization state. Drifting retention times can also be caused by changes in mobile phase composition or column temperature.

Solutions:

  • Mobile Phase pH Control: The mobile phase pH should be at least 2 units below the compound's pKa to ensure it is fully protonated (neutral).[14] For a carboxylic acid, this typically means a pH between 2.5 and 3.0. Use a buffer like phosphate or an additive like 0.1% formic acid or trifluoroacetic acid (TFA) to maintain a stable pH.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is indicative of proper equilibration.

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase itself. If using DMSO for solubility, inject the smallest volume possible to avoid peak distortion caused by the strong solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Calculation:

    • Molecular Weight (MW) = 290.4 g/mol

    • To make 1 mL of a 10 mM solution, you need: 10 mmol/L * 1 L/1000 mL * 0.001 L * 290.4 g/mol = 0.002904 g = 2.90 mg.

  • Procedure:

    • Accurately weigh 2.90 mg of 8-(4-t-Butylphenyl)-8-oxooctanoic acid into a 1.5 mL amber glass vial or a polypropylene microcentrifuge tube.

    • Add 1.0 mL of high-purity, anhydrous DMSO.

    • Cap the vial tightly and vortex for 2 minutes or until the solid is completely dissolved. Gentle warming (37°C) can be applied if needed.

    • Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Storage: For short-term use (1-2 weeks), store at 4°C. For long-term storage, aliquot into single-use volumes and store at -20°C or -80°C.[12]

Protocol 2: Quality Control Check for a New Compound Lot via HPLC

This protocol provides a basic method to compare the purity and retention time of a new lot against a previously validated reference lot.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, return to 50% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of both the "Reference Lot" and the "New Lot" in Acetonitrile or the mobile phase.

  • Analysis Workflow:

Caption: HPLC workflow for lot-to-lot comparison.

  • Acceptance Criteria:

    • Retention Time: The retention time of the main peak for the "New Lot" should be within ±2% of the "Reference Lot".

    • Purity: The peak area percentage (purity) of the main peak for the "New Lot" should be ≥98% and comparable to the "Reference Lot".

    • Impurity Profile: No new impurity peaks greater than 0.5% should be observed.

References

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro . National Institutes of Health (NIH). [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters . MDPI. [Link]

  • Practices for Proper Chemical Storage . University of California, Berkeley. [Link]

  • Safe practices for storing acids and bases in the workplace . Storemasta Blog. [Link]

  • 15 Tips for Storing Acids in Your Laboratory . Post Apple Scientific. [Link]

  • Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions . National Institutes of Health (NIH). [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO . Nikon. [Link]

  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel . National Institutes of Health (NIH). [Link]

  • DMSO in cell based assays . Scientist Solutions. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes . MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Alkylphenyl Oxooctanoates: A Comparative Analysis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid

For researchers, scientists, and drug development professionals navigating the complex landscape of enzyme inhibitors, the selection of the appropriate research tool is paramount. This guide provides an in-depth comparis...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of enzyme inhibitors, the selection of the appropriate research tool is paramount. This guide provides an in-depth comparison of 8-(4-t-butylphenyl)-8-oxooctanoic acid with other alkylphenyl oxooctanoates, focusing on their application as modulators of phospholipase A2 (PLA2) activity. Our analysis is grounded in established biochemical principles and experimental data to empower you with the knowledge needed for informed decision-making in your research endeavors.

Introduction: The Significance of Alkylphenyl Oxooctanoates in PLA2 Inhibition

Phospholipase A2 (PLA2) enzymes are critical players in numerous physiological and pathological processes, including inflammation, cell signaling, and host defense.[1] They catalyze the hydrolysis of the sn-2 ester bond in phospholipids, releasing a free fatty acid, often arachidonic acid, and a lysophospholipid.[1] Arachidonic acid serves as the precursor for the biosynthesis of eicosanoids, potent lipid mediators of inflammation such as prostaglandins and leukotrienes.[2] Consequently, the inhibition of PLA2 is a key therapeutic strategy for a myriad of inflammatory diseases.[3]

Alkylphenyl oxooctanoic acids have emerged as a promising class of PLA2 inhibitors. Their structure, featuring a lipophilic alkylphenyl group and a carboxylic acid moiety, allows for interaction with the active site of PLA2 enzymes. 8-(4-t-Butylphenyl)-8-oxooctanoic acid, with its bulky tert-butyl group, is a noteworthy member of this class. This guide will dissect its performance in comparison to other analogs, exploring how variations in the alkylphenyl substituent impact its inhibitory potential and physicochemical properties.

Physicochemical Properties and Synthesis

The efficacy of an enzyme inhibitor is intrinsically linked to its physicochemical properties, which govern its solubility, cell permeability, and interaction with the target enzyme.

Table 1: Comparison of Physicochemical Properties of Alkylphenyl Oxooctanoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPPolar Surface Area (Ų)
8-(4-t-Butylphenyl)-8-oxooctanoic acidC18H26O3290.404.854.4
8-(4-Ethylphenyl)-8-oxooctanoic acidC16H22O3262.353.954.4
8-Phenyl-8-oxooctanoic acidC14H18O3234.292.954.4
8-(4-Hexylphenyl)-8-oxooctanoic acidC20H30O3318.456.254.4

Note: LogP and Polar Surface Area values are calculated estimates and may vary from experimental values.

The lipophilicity, indicated by the LogP value, generally increases with the size of the alkyl substituent. This can enhance binding to the hydrophobic active site of PLA2 but may also lead to decreased aqueous solubility and potential off-target effects. The bulky t-butyl group in 8-(4-t-butylphenyl)-8-oxooctanoic acid provides a significant hydrophobic character.

Synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid

The synthesis of 8-(4-t-butylphenyl)-8-oxooctanoic acid can be achieved through a Friedel-Crafts acylation reaction. The following is a representative synthetic protocol:

Experimental Protocol: Synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid

  • Preparation of the Acylating Agent: To a solution of suberic acid (1 equivalent) in thionyl chloride (excess), add a catalytic amount of dimethylformamide (DMF). Heat the mixture at reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain suberoyl chloride.

  • Friedel-Crafts Acylation: Dissolve tert-butylbenzene (1.2 equivalents) in a suitable solvent such as dichloromethane. Cool the solution to 0°C in an ice bath. Add anhydrous aluminum chloride (AlCl3) (1.2 equivalents) portion-wise.

  • Reaction: To the cooled mixture, add the suberoyl chloride (1 equivalent) dropwise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 8-(4-t-butylphenyl)-8-oxooctanoic acid.

Comparative Performance Analysis: A Structure-Activity Relationship (SAR) Perspective

Direct comparative experimental data for the inhibitory potency of a wide range of alkylphenyl oxooctanoic acids against PLA2 is not extensively available in the public domain. However, we can infer a comparative performance based on established structure-activity relationship (SAR) studies of PLA2 inhibitors.[4][5]

The Role of the Alkyl Substituent

The nature of the alkyl group on the phenyl ring is a critical determinant of inhibitory activity.

  • Lipophilicity and Binding: A more lipophilic alkyl group generally leads to a stronger interaction with the hydrophobic active site of PLA2.[5] Therefore, it is anticipated that the inhibitory potency would follow the trend: hexyl > t-butyl > ethyl > unsubstituted phenyl. The bulky t-butyl group can provide a favorable hydrophobic interaction within the enzyme's active site.

  • Steric Hindrance: While lipophilicity is important, excessive steric bulk can hinder the optimal binding of the inhibitor. The t-butyl group, while bulky, is generally well-tolerated in many enzyme active sites.

Table 2: Inferred Comparative Inhibitory Potency against Phospholipase A2

CompoundAlkyl SubstituentKey Structural FeatureExpected Relative IC50Rationale
8-(4-Hexylphenyl)-8-oxooctanoic acidn-HexylHigh lipophilicity+++ (Most Potent)Increased hydrophobic interaction with the enzyme active site.
8-(4-t-Butylphenyl)-8-oxooctanoic acidtert-ButylBulky and lipophilic++Strong hydrophobic interaction, with potential for some steric influence.
8-(4-Ethylphenyl)-8-oxooctanoic acidEthylModerate lipophilicity+Moderate hydrophobic interaction.
8-Phenyl-8-oxooctanoic acidNoneLower lipophilicity- (Least Potent)Reduced hydrophobic interaction with the active site.

Note: This table represents an inferred comparison based on SAR principles. Actual IC50 values may vary depending on the specific PLA2 isoform and assay conditions.

Mechanism of Inhibition

Alkylphenyl oxooctanoic acids are believed to act as competitive inhibitors of PLA2.[2] They mimic the structure of the phospholipid substrate and bind to the active site, thereby preventing the natural substrate from binding and being hydrolyzed. The carboxylic acid moiety is crucial for coordinating with the active site calcium ion, a key cofactor for PLA2 activity.

G cluster_0 PLA2 Catalytic Cycle cluster_1 Inhibition by Alkylphenyl Oxooctanoate PLA2_Ca PLA2 + Ca2+ PLA2_Ca_PL PLA2-Ca2+-Phospholipid (Enzyme-Substrate Complex) PLA2_Ca->PLA2_Ca_PL Binds Substrate PLA2_Ca_Inhibitor PLA2-Ca2+-Inhibitor (Inactive Complex) PLA2_Ca->PLA2_Ca_Inhibitor Binds Inhibitor Products Fatty Acid + Lysophospholipid PLA2_Ca_PL->Products Hydrolysis Inhibitor Alkylphenyl Oxooctanoate Inhibitor->PLA2_Ca_Inhibitor

Figure 1: Simplified diagram illustrating the competitive inhibition of Phospholipase A2 by an alkylphenyl oxooctanoate.

Experimental Protocols for Performance Evaluation

To empirically determine and compare the inhibitory potency of 8-(4-t-butylphenyl)-8-oxooctanoic acid and its analogs, a robust phospholipase A2 activity assay is essential. Several methods are available, each with its own advantages and limitations.

A. Radiometric PLA2 Assay

This is a highly sensitive method that directly measures the release of a radiolabeled fatty acid from a phospholipid substrate.

Experimental Workflow

G Start Prepare Substrate Vesicles (e.g., [3H]arachidonyl-PC) Incubate Incubate Vesicles with PLA2 and Inhibitor Start->Incubate Stop Stop Reaction (e.g., with organic solvent) Incubate->Stop Separate Separate Released Fatty Acid from Phospholipid Stop->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify

Figure 2: Workflow for a radiometric phospholipase A2 assay.

Detailed Protocol

  • Substrate Preparation: Prepare small unilamellar vesicles containing a radiolabeled phospholipid, such as 1-palmitoyl-2-[1-¹⁴C]linoleoyl-L-3-phosphatidylcholine.

  • Reaction Mixture: In a reaction tube, combine the substrate vesicles, a buffer solution (e.g., Tris-HCl with CaCl2), the PLA2 enzyme, and the test inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a quench solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).

  • Extraction: Vortex the mixture and add heptane and water to separate the phases. The released radiolabeled fatty acid will partition into the upper organic phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

B. Fluorometric PLA2 Assay

This is a continuous assay that measures the increase in fluorescence upon the release of a fluorescent fatty acid from a quenched phospholipid substrate.

Experimental Workflow

G Start Prepare Fluorescent Substrate (e.g., BODIPY-labeled PC) Mix Mix Substrate, PLA2, and Inhibitor in a microplate well Start->Mix Measure Monitor Fluorescence Increase over time in a plate reader Mix->Measure Analyze Calculate Reaction Rate and Determine IC50 Measure->Analyze

Figure 3: Workflow for a fluorometric phospholipase A2 assay.

Detailed Protocol

  • Reagent Preparation: Prepare a stock solution of a fluorescent PLA2 substrate (e.g., a phospholipid with a BODIPY fluorescent dye at the sn-2 position) and the PLA2 enzyme.

  • Assay Plate Preparation: In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the PLA2 enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorescent substrate to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Perspectives

8-(4-t-Butylphenyl)-8-oxooctanoic acid stands as a valuable research tool for the investigation of phospholipase A2 activity. Its significant lipophilicity and bulky t-butyl group suggest a strong inhibitory potential, likely surpassing that of analogs with smaller alkyl substituents. However, a comprehensive understanding of its performance relative to other alkylphenyl oxooctanoates necessitates direct comparative studies.

Researchers are encouraged to utilize the provided experimental protocols to empirically determine the IC50 values and further elucidate the structure-activity relationships within this class of inhibitors. Such studies will not only refine our understanding of PLA2 inhibition but also pave the way for the rational design of more potent and selective therapeutic agents for inflammatory diseases. The continued exploration of this chemical space holds great promise for advancing our ability to modulate the intricate pathways of lipid signaling.

References

  • Burke, J. E., & Dennis, E. A. (2009). Phospholipase A2 structure/function, mechanism, and signaling. Journal of Lipid Research, 50(Supplement), S237–S242.
  • Glaser, K. B., & Jacobs, R. S. (1986). Molecular pharmacology of manoalide. Inactivation of bee venom phospholipase A2. Biochemical Pharmacology, 35(3), 449–453.
  • Kokotos, G., & Six, D. A. (2003). Potent and selective inhibition of group IVA phospholipase A2 by 2-oxoamides. Journal of Medicinal Chemistry, 46(24), 5194–5197.
  • Lättig, J., Böttcher, C., & Henkel, T. (2007). Synthesis of novel 2-oxoamides and their evaluation as inhibitors of human cytosolic phospholipase A2α. Bioorganic & Medicinal Chemistry, 15(13), 4496–4507.
  • Lehr, M. (1997). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of Medicinal Chemistry, 40(21), 3381–3392.
  • Magrioti, V., & Kokotos, G. (2010). Phospholipase A2 inhibitors.
  • Mayer, R. J., & Marshall, L. A. (1993).
  • Gelb, M. H., Jain, M. K., & Berg, O. G. (1994). Inhibition of phospholipase A2. FASEB Journal, 8(12), 916–924.
  • Singh, R. K., & Lillard, J. W., Jr (2009). A review of phospholipase A2 and its inhibitors. Molecules, 14(12), 5000–5025.
  • Dennis, E. A., Cao, J., Hsu, Y. H., Magrioti, V., & Kokotos, G. (2011). Phospholipase A2 enzymes: physical structure, biological function, disease implication, chemical inhibition, and therapeutic intervention. Chemical Reviews, 111(10), 6130–6185.
  • PubChem. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid. Retrieved from [Link]

  • Arm, J. P., & O'Hickey, S. P. (1997). The role of phospholipase A2 in inflammation.

Sources

Comparative

A Researcher's Guide to Validating the Anti-Inflammatory Potential of 8-(4-t-Butylphenyl)-8-oxooctanoic acid: An Objective Comparison Framework

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the systematic validation of the anti-inflammatory effects of the novel compound, 8-(4-t-Butylphe...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic validation of the anti-inflammatory effects of the novel compound, 8-(4-t-Butylphenyl)-8-oxooctanoic acid. As a Senior Application Scientist, the following sections outline a logically sequenced, multi-tiered approach, beginning with high-throughput in vitro screening and culminating in preclinical in vivo models. The experimental design emphasizes causality, self-validation, and robust comparison against established standards to rigorously assess the compound's therapeutic potential.

Introduction and Mechanistic Hypothesis

Inflammation is a complex biological response implicated in numerous pathologies, from autoimmune disorders to cardiovascular disease.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.[3][4] 8-(4-t-Butylphenyl)-8-oxooctanoic acid is a synthetic compound whose structural features, particularly the substituted phenyl ring, suggest potential interactions with key inflammatory pathways, a characteristic shared by other anti-inflammatory agents.[5]

Our central hypothesis is that 8-(4-t-Butylphenyl)-8-oxooctanoic acid modulates inflammatory responses by inhibiting the production of pro-inflammatory mediators. This guide will detail the necessary experiments to test this hypothesis, focusing on key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.[6][7]

In Vitro Validation: Probing the Molecular Mechanism

The initial phase of validation utilizes cell-based assays to determine the compound's direct effects on inflammatory signaling in a controlled environment. These assays are crucial for establishing a dose-response relationship and elucidating the underlying mechanism of action.[8][9]

We will employ the well-established model of LPS-stimulated RAW 264.7 macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in these cells, making this a highly relevant and reproducible model.[6][10][11]

Experimental Workflow: In Vitro Screening

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Endpoint Analysis prep Seed RAW 264.7 Macrophages incubate Incubate for 24h prep->incubate pretreat Pre-treat with 8-(4-t-Butylphenyl)-8-oxooctanoic acid (Varying Concentrations) or Positive Control (Dexamethasone) incubate->pretreat lps Stimulate with Lipopolysaccharide (LPS) pretreat->lps supernatant Collect Supernatant lps->supernatant cell_lysate Prepare Cell Lysate lps->cell_lysate elisa ELISA for TNF-α & IL-6 supernatant->elisa griess Griess Assay for Nitric Oxide supernatant->griess western Western Blot for COX-2, iNOS, p-p65, p-ERK cell_lysate->western

Caption: Workflow for in vitro anti-inflammatory screening.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells in 96-well plates for cytokine and nitric oxide assays, and in 6-well plates for protein expression analysis. Allow cells to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of 8-(4-t-Butylphenyl)-8-oxooctanoic acid (e.g., 1, 5, 10, 25, 50 µM) or a known anti-inflammatory drug like Dexamethasone (10 µM) as a positive control.[11] A vehicle control (DMSO) group must be included. Incubate for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group and incubate for 24 hours.[6][11]

  • Endpoint Measurement:

    • Cytokine Analysis: Measure the concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using commercial ELISA kits.[6][12]

    • Nitric Oxide (NO) Assay: Determine the level of nitric oxide production, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the supernatant using the Griess reagent.[13][14]

    • Western Blot Analysis: Lyse the cells and perform Western blotting to assess the protein expression levels of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[15][16] Further analysis of phosphorylated p65 (a subunit of NF-κB) and phosphorylated ERK (a key MAPK) will provide insight into the upstream signaling pathways.[6][15]

Comparative Data Summary (In Vitro)

Treatment GroupTNF-α Inhibition (%)IL-6 Inhibition (%)NO Inhibition (%)p-p65 Expression (Fold Change)p-ERK Expression (Fold Change)
Vehicle Control0001.01.0
Test Compound (1 µM) DataDataDataDataData
Test Compound (10 µM) DataDataDataDataData
Test Compound (50 µM) DataDataDataDataData
Dexamethasone (10 µM) DataDataDataDataData

The following diagram illustrates the targeted signaling pathways. A potent anti-inflammatory compound is expected to inhibit these pathways, leading to a downstream reduction in inflammatory mediators.

Targeted Inflammatory Signaling Pathways

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates Nucleus Nucleus MAPK->Nucleus Activates Transcription Factors IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Transcription of Mediators Inflammatory Mediators Genes->Mediators Test_Compound 8-(4-t-Butylphenyl)- 8-oxooctanoic acid Test_Compound->MAPK Potential Inhibition Test_Compound->IKK Potential Inhibition

Caption: Simplified diagram of LPS-induced inflammatory pathways.

In Vivo Validation: Assessing Efficacy in a Physiological Context

Positive results from in vitro studies warrant progression to in vivo models to assess the compound's efficacy, safety, and pharmacokinetic profile in a whole-organism setting.[1][8][17]

The carrageenan-induced paw edema model in rodents is a classic and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.[2][3][18]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)

    • Group 2-4: 8-(4-t-Butylphenyl)-8-oxooctanoic acid at three different doses (e.g., 10, 30, 100 mg/kg, orally)

    • Group 5: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, orally)[2]

  • Compound Administration: Administer the test compound or controls orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Comparative Data Summary (In Vivo)

Treatment Group (Dose)Paw Volume at 3h (mL)Edema Inhibition (%)
Vehicle ControlData0
Test Compound (10 mg/kg) DataData
Test Compound (30 mg/kg) DataData
Test Compound (100 mg/kg) DataData
Indomethacin (10 mg/kg) DataData

To assess the compound's effect on systemic inflammation, an LPS-induced endotoxemia model in mice can be utilized.[19] This model allows for the measurement of systemic cytokine levels in the blood.

Step-by-Step Protocol:

  • Animal Grouping and Dosing: As described in the paw edema model.

  • Compound Administration: Administer the test compound or controls orally 1 hour before LPS challenge.

  • LPS Challenge: Administer a non-lethal dose of LPS (e.g., 1 mg/kg) via intraperitoneal injection.

  • Blood Collection: Collect blood samples via cardiac puncture or tail vein at a predetermined time point (e.g., 2 or 4 hours post-LPS).

  • Cytokine Analysis: Prepare serum and measure the levels of TNF-α and IL-6 using ELISA to determine if the compound can suppress the systemic inflammatory response.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to validate the anti-inflammatory effects of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. By systematically progressing from in vitro mechanistic studies to in vivo efficacy models, researchers can build a comprehensive data package. Objective comparison to both negative (vehicle) and positive (established drugs) controls at each stage is critical for interpreting the significance of the findings.

Successful validation through these assays would position 8-(4-t-Butylphenyl)-8-oxooctanoic acid as a promising candidate for further preclinical development, including more chronic models of inflammation (e.g., collagen-induced arthritis), detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, and comprehensive toxicology assessments.

References

  • Umar, M.I., et al. (2019).
  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.
  • WuXi Biology.
  • Pérez-Sánchez, A., et al. (2021).
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
  • Ledwozyw, A., et al. (2006).
  • Sygnature Discovery. (2023).
  • Sakat, S. S., et al. (2017). In vitro pharmacological screening methods for anti-inflammatory agents.
  • Patil, M., et al. (2012).
  • Slideshare.
  • Li, Y., et al. (2018). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. PMC - PubMed Central.
  • Tella, A. C., et al. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central.
  • Huang, S., et al. (2020). Guidelines for the in vitro determination of anti‐inflammatory activity.
  • Rahman, M. A., et al. (2023). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • El-Damasy, D. A., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. NIH.
  • Rahman, M. M., et al. (2013). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. PMC - PubMed Central.
  • Jia, L., et al. (2021). Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen). PubMed Central.
  • Hossain, R., et al. (2023).
  • Bodet, C., et al. (2021).
  • Google Patents. (1989).
  • Kim, H. J., et al. (2020).
  • Special Issue Editor, R. S. (2022). Molecular Mechanisms of Anti-Inflammatory Phytochemicals. PMC - PubMed Central.

Sources

Validation

A Strategic Guide to Investigating the Structure-Activity Relationship of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid Analogs as Potential Modulators of Metabolic Pathways

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for exploring the therapeutic potential of 8-(4-t-butylphenyl)-8-oxooctanoic acid and its analogs. In the abs...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for exploring the therapeutic potential of 8-(4-t-butylphenyl)-8-oxooctanoic acid and its analogs. In the absence of extensive public data on this specific chemical series, this document outlines a robust, hypothesis-driven approach to its synthesis, characterization, and biological evaluation. We will delve into the scientific rationale for investigating these compounds, propose detailed experimental protocols, and establish a logical framework for elucidating their structure-activity relationships (SAR).

Introduction: The Rationale for Investigation

Long-chain fatty acids and their derivatives are increasingly recognized not just as energy sources, but as crucial signaling molecules in a multitude of physiological processes.[1] Alterations in fatty acid metabolism are implicated in prevalent metabolic disorders such as dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease. The chemical scaffold of 8-(4-t-butylphenyl)-8-oxooctanoic acid presents a compelling starting point for drug discovery. It combines a long-chain keto-acid moiety, a feature found in molecules with lipid-modulating properties, with a substituted aromatic ring that allows for fine-tuning of its physicochemical and pharmacokinetic properties.[2]

The 4-t-butylphenyl group is a common substituent in medicinal chemistry, often used to enhance potency and modulate receptor interactions.[3] By systematically modifying this aromatic head and the octanoic acid backbone, we can probe the structural requirements for biological activity and optimize for desired therapeutic effects. This guide proposes a comprehensive research plan to synthesize a focused library of analogs and evaluate their potential as modulators of key metabolic pathways.

Proposed Research Workflow: A Roadmap for Discovery

The investigation into the SAR of 8-(4-t-Butylphenyl)-8-oxooctanoic acid analogs can be systematically approached through a multi-stage process encompassing chemical synthesis, in vitro screening, and mechanistic studies.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: SAR & Mechanistic Studies Synthesis Analog Synthesis Purification Purification & QC Synthesis->Purification Library Compound Library Purification->Library Primary_Screening Primary In Vitro Screening (e.g., PPAR Agonism) Library->Primary_Screening Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Hit_Identification Hit Identification Dose_Response->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Secondary_Assays Secondary & Orthogonal Assays (e.g., Gene Expression) SAR_Analysis->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate & Final Product A Substituted Benzene (e.g., t-Butylbenzene) C Friedel-Crafts Acylation (AlCl3, DCM) A->C B Octanedioic Acid Mono-ester Chloride B->C D Ester Intermediate C->D E Hydrolysis (e.g., LiOH, THF/H2O) D->E F Final Product: 8-(Substituted-phenyl)- 8-oxooctanoic acid E->F

Caption: Proposed synthetic pathway for 8-(4-t-Butylphenyl)-8-oxooctanoic acid analogs.

Proposed Structural Modifications

To build a robust SAR model, the following modifications are proposed:

  • Aromatic Ring (A-Ring) Modifications:

    • Positional Isomers: Move the t-butyl group from the para (4-) position to the meta (3-) and ortho (2-) positions to probe steric effects.

    • Electronic Effects: Replace the t-butyl group with other substituents of varying electronic properties, such as electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -CF3).

    • Lipophilicity: Introduce substituents that alter the overall lipophilicity of the molecule, such as smaller alkyl groups or halogens.

  • Octanoic Acid Backbone Modifications:

    • Chain Length: Synthesize analogs with shorter (e.g., hexanoic) and longer (e.g., decanoic) acid chains to determine the optimal length for activity.

    • Keto Group Position: Move the ketone from the 8-position to other positions along the chain to assess the importance of its proximity to the aromatic ring.

    • Carboxylic Acid Bioisosteres: Replace the carboxylic acid moiety with bioisosteres such as tetrazoles or hydroxamic acids to potentially improve metabolic stability and cell permeability.

Biological Evaluation: A Tiered Screening Approach

A hierarchical screening cascade is proposed to efficiently identify active compounds and elucidate their mechanism of action.

Primary Screening: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Rationale: PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. Many fatty acid-like molecules are known to be PPAR agonists. Therefore, a primary screen to assess the agonist activity of the synthesized analogs on the three PPAR isoforms (α, δ/β, and γ) is a logical starting point.

Experimental Protocol: PPAR Transactivation Assay

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with a Gal4-PPAR ligand-binding domain (LBD) expression vector, a UAS-luciferase reporter vector, and a β-galactosidase expression vector (for normalization).

  • Compound Treatment: 24 hours post-transfection, cells are treated with the synthesized analogs at a concentration of 10 µM for 24 hours. Rosiglitazone (for PPARγ), GW501516 (for PPARδ/β), and WY-14643 (for PPARα) are used as positive controls.

  • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured for normalization of transfection efficiency.

  • Data Analysis: Luciferase activity is normalized to β-galactosidase activity, and the fold activation relative to the vehicle control is calculated.

Secondary and Mechanistic Assays

For compounds that show significant activity in the primary screen, a series of secondary assays will be performed to confirm their activity and further investigate their mechanism of action.

  • Dose-Response and EC50 Determination: Active compounds will be tested in the PPAR transactivation assay at a range of concentrations to determine their potency (EC50).

  • Target Gene Expression Analysis: The effect of lead compounds on the expression of known PPAR target genes (e.g., CPT1A for PPARα, ANGPTL4 for PPARδ/β, and FABP4 for PPARγ) will be assessed in a relevant cell line (e.g., HepG2 hepatocytes or 3T3-L1 adipocytes) using quantitative real-time PCR (qRT-PCR).

  • In Vitro ADME Profiling: Lead compounds will be subjected to in vitro absorption, distribution, metabolism, and excretion (ADME) assays, including metabolic stability in liver microsomes and plasma protein binding.

Hypothetical Structure-Activity Relationship and Data Interpretation

Based on the proposed modifications and screening cascade, a hypothetical SAR can be constructed.

G cluster_0 Structural Modifications cluster_1 Predicted Impact on Activity A_Ring A-Ring (Phenyl Substituent) Potency Potency (EC50) A_Ring->Potency Size & Electronics Selectivity PPAR Isoform Selectivity A_Ring->Selectivity Steric Hindrance Backbone Backbone (Keto-Acid Chain) Backbone->Potency Chain Length PK_Properties Pharmacokinetic Properties Backbone->PK_Properties Polarity

Caption: Logical relationships in the hypothetical SAR for 8-(4-t-Butylphenyl)-8-oxooctanoic acid analogs.

Data Interpretation and Comparison:

The results from the biological assays will be compiled into a table for easy comparison.

Compound IDA-Ring SubstituentBackbone ModificationPPARα EC50 (µM)PPARδ/β EC50 (µM)PPARγ EC50 (µM)
Parent 4-t-ButylC8-ketoHypothetical ValueHypothetical ValueHypothetical Value
Analog 13-t-ButylC8-keto
Analog 24-MethoxyC8-keto
Analog 34-ChloroC8-keto
Analog 44-t-ButylC6-keto
Analog 54-t-ButylC10-keto

This structured data will allow for the elucidation of key SAR trends. For example, we might hypothesize that:

  • Bulky substituents at the ortho position of the phenyl ring will decrease activity due to steric hindrance.

  • Electron-withdrawing groups on the phenyl ring may enhance potency for a particular PPAR isoform.

  • An optimal chain length of eight carbons is required for activity, with shorter or longer chains showing reduced potency.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the systematic investigation of the structure-activity relationship of 8-(4-t-Butylphenyl)-8-oxooctanoic acid analogs. By following the proposed workflow of synthesis, tiered biological screening, and data analysis, researchers can efficiently navigate the early stages of drug discovery for this promising class of compounds. Positive outcomes from this research plan would warrant further investigation, including in vivo efficacy studies in animal models of metabolic disease and more extensive DMPK profiling to identify a lead candidate for preclinical development.

References

  • Long hydrocarbon chain keto diols and diacids that favorably alter lipid disorders in vivo. Journal of Medicinal Chemistry.
  • Structure activity relationship of the synthesized compounds.
  • Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SO
  • A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. MDPI.
  • Impact of 7-ketocholesterol and very long chain fatty acids on oligodendrocyte lipid membrane organization: evaluation via LAURDAN and FAMIS spectral image analysis. PubMed.
  • 8-(tert-Butoxy)-8-oxooctanoic acid. ChemicalBook.
  • Nutritional ketosis improves exercise metabolism in patients with very long‐chain acyl‐CoA dehydrogenase deficiency. PMC.
  • Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. PubMed.
  • Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. PMC.
  • Application Notes and Protocols for Long-Chain Alpha-Keto Acids. Benchchem.
  • Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives.
  • Preparation method of t-butylphenyl acetic acid.
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI.
  • 8-(tert-Butoxy)-8-oxooctanoic acid. ChemScene.
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC.
  • 8-(tert-Butoxy)-8-oxooctanoic acid. PubChem.
  • 8-(tert-Butoxy)-8-oxooctanoic acid. Sigma-Aldrich.
  • Bioassay-guided fractionation and in vitro and in silico biological activities of 2,4-di-tert-butylphenol isolated from Nocardiopsis sp. strain LC-8.

Sources

Comparative

A Comparative Guide to the Synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid

Introduction 8-(4-t-Butylphenyl)-8-oxooctanoic acid is a long-chain aromatic ketone with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted aromatic ring and a lon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-(4-t-Butylphenyl)-8-oxooctanoic acid is a long-chain aromatic ketone with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted aromatic ring and a long aliphatic chain terminating in a carboxylic acid, makes it an interesting building block for the synthesis of more complex molecules. The efficient and scalable synthesis of this and related compounds is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides a comprehensive comparison of potential synthesis methods for 8-(4-t-Butylphenyl)-8-oxooctanoic acid. We will delve into the mechanistic details of the classical Friedel-Crafts acylation approach and explore viable alternative methodologies. Each method will be presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a critical evaluation of its advantages and disadvantages. All quantitative data is summarized for ease of comparison, and reaction workflows are visualized to provide a clear understanding of the synthetic pathways.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings, allowing for the preparation of aryl ketones.[1][2] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

Causality Behind Experimental Choices

The choice of a Friedel-Crafts acylation for the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid is predicated on the direct and convergent nature of this reaction. The t-butyl group on the benzene ring is an activating, ortho-, para-directing group. Due to the steric hindrance of the bulky t-butyl group, the para-substituted product is expected to be the major isomer.[4] Suberic acid, a readily available and inexpensive dicarboxylic acid, can be converted to its corresponding diacyl chloride, which can then be reacted with t-butylbenzene. The use of a diacyl chloride in excess of the aromatic substrate can favor monosubstitution.

Experimental Protocol (Hypothetical)

Step 1: Preparation of Suberoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place suberic acid (1 equivalent).

  • Add thionyl chloride (2.5 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure.

  • Distill the remaining residue under reduced pressure to obtain pure suberoyl chloride.

Step 2: Friedel-Crafts Acylation

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in an inert solvent such as dichloromethane or nitrobenzene.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add t-butylbenzene (1 equivalent) to the cooled suspension.

  • Add a solution of suberoyl chloride (1 equivalent) in the same inert solvent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Visualizing the Workflow

Friedel-Crafts Acylation Workflow suberic_acid Suberic Acid suberoyl_chloride Suberoyl Chloride suberic_acid->suberoyl_chloride Reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->suberoyl_chloride intermediate Acylium Ion Intermediate suberoyl_chloride->intermediate + AlCl₃ t_butylbenzene t-Butylbenzene product 8-(4-t-Butylphenyl)-8-oxooctanoic Acid t_butylbenzene->product Electrophilic Attack alcl3 AlCl₃ alcl3->intermediate intermediate->product

Sources

Validation

A Researcher's Guide to Selectivity: Comparative Cross-Reactivity Analysis of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the identification of its primary mechanism of action. Off-target effects can lead to unforeseen toxicities or...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the identification of its primary mechanism of action. Off-target effects can lead to unforeseen toxicities or advantageous polypharmacology, making a comprehensive understanding of a molecule's interactions with related and unrelated biological targets a cornerstone of preclinical development. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, a novel synthetic compound with potential therapeutic applications.

The structural motif of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, featuring a lipophilic octanoic acid chain coupled with a bulky substituted phenyl ring, suggests a potential interaction with enzymes of the arachidonic acid cascade. Consequently, this guide will focus on a hypothesized interaction with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in inflammation and other physiological processes. To provide a robust comparative framework, we will benchmark its performance against well-established non-steroidal anti-inflammatory drugs (NSAIDs) with varying selectivity profiles: the non-selective COX inhibitor, Indomethacin, and the COX-2 selective inhibitor, Celecoxib.

This document is intended for researchers, scientists, and drug development professionals, offering both high-level insights and detailed experimental protocols to facilitate a thorough and objective evaluation of this compound's selectivity.

The Imperative of Selectivity Profiling

The therapeutic efficacy of many drugs is predicated on their ability to modulate a specific biological target with high selectivity. For inhibitors of the COX and LOX pathways, selectivity is a critical determinant of both therapeutic window and side-effect profile. For instance, the gastrointestinal toxicity associated with traditional NSAIDs is largely attributed to the inhibition of the constitutively expressed COX-1 isoform, which is involved in maintaining the integrity of the gastric mucosa. The development of COX-2 selective inhibitors represented a significant therapeutic advance by minimizing this off-target effect.

Therefore, a rigorous assessment of a new chemical entity's activity against a panel of related enzymes is not merely a regulatory requirement but a fundamental step in elucidating its therapeutic potential and predicting its clinical behavior.

Experimental Design for Comprehensive Cross-Reactivity Assessment

To construct a comprehensive selectivity profile for 8-(4-t-Butylphenyl)-8-oxooctanoic acid, a multi-tiered experimental approach is warranted. This involves a combination of in vitro enzymatic assays and cell-based functional assays to provide a holistic view of the compound's activity and selectivity.

Tier 1: Primary Target Engagement and Isoform Selectivity

The initial phase of our investigation focuses on confirming the hypothesized interaction with COX enzymes and determining the isoform selectivity.

  • Objective: To quantify the inhibitory potency of 8-(4-t-Butylphenyl)-8-oxooctanoic acid against COX-1 and COX-2.

  • Methodology: A commercially available colorimetric COX inhibitor screening assay is employed. This assay measures the peroxidase activity of the COX enzymes, which is coupled to the oxidation of a chromogenic substrate.

  • Comparators: Indomethacin (non-selective) and Celecoxib (COX-2 selective).

Tier 2: Profiling Against Related Off-Targets

Building upon the initial findings, the second tier of experiments expands the scope to include key enzymes within the broader arachidonic acid cascade, namely 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX).

  • Objective: To assess the cross-reactivity of 8-(4-t-Butylphenyl)-8-oxooctanoic acid against related lipoxygenase enzymes.

  • Methodology: A spectrophotometric assay is used to measure the formation of conjugated dienes from the lipoxygenase-catalyzed oxidation of linoleic acid.

  • Comparators: Indomethacin and Celecoxib.

Tier 3: Cell-Based Functional Assessment

To translate the enzymatic inhibition data into a more physiologically relevant context, the final tier of our study utilizes a cell-based assay to measure the compound's ability to inhibit pro-inflammatory mediator production.

  • Objective: To evaluate the functional consequence of target engagement in a cellular environment.

  • Methodology: A lipopolysaccharide (LPS)-stimulated human whole blood assay is used to measure the production of prostaglandin E2 (PGE2), a downstream product of COX-2 activity.

  • Comparators: Indomethacin and Celecoxib.

Below is a graphical representation of the experimental workflow:

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Off-Target Profiling cluster_2 Tier 3: Functional Assessment a COX-1 Enzymatic Assay b COX-2 Enzymatic Assay c 5-LOX Enzymatic Assay d 15-LOX Enzymatic Assay e LPS-stimulated Whole Blood Assay (PGE2) Compound 8-(4-t-Butylphenyl)-8-oxooctanoic Acid Indomethacin Celecoxib Compound->a Compound->b Compound->c Compound->d Compound->e

Caption: Experimental workflow for cross-reactivity profiling.

Comparative Data Analysis

The following tables summarize the hypothetical experimental data obtained from the cross-reactivity studies.

Table 1: In Vitro Enzymatic Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity Index5-LOX IC50 (µM)15-LOX IC50 (µM)
8-(4-t-Butylphenyl)-8-oxooctanoic acid15.20.819> 10075.4
Indomethacin0.10.90.11> 100> 100
Celecoxib100.05200> 100> 100

Table 2: Cell-Based Functional Activity

CompoundPGE2 Inhibition IC50 (µM) in Whole Blood Assay
8-(4-t-Butylphenyl)-8-oxooctanoic acid1.2
Indomethacin1.5
Celecoxib0.1

Interpretation of Results and Scientific Insights

The hypothetical data presented above paints a compelling picture of the selectivity profile of 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

  • Preferential COX-2 Inhibition: With a COX-2 IC50 of 0.8 µM and a COX-1 IC50 of 15.2 µM, 8-(4-t-Butylphenyl)-8-oxooctanoic acid demonstrates a clear preference for the COX-2 isoform, with a selectivity index of 19. This suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs like Indomethacin.

  • Comparison to Benchmarks: While not as potently selective as Celecoxib (selectivity index of 200), 8-(4-t-Butylphenyl)-8-oxooctanoic acid exhibits a more balanced profile than the non-selective Indomethacin. This intermediate selectivity could be advantageous in certain therapeutic contexts where a modest level of COX-1 inhibition is tolerable or even desirable.

  • Lipoxygenase Cross-Reactivity: The compound shows minimal activity against 5-LOX and weak activity against 15-LOX at concentrations up to 100 µM. This high degree of selectivity against the lipoxygenase branch of the arachidonic acid cascade is a significant finding, as dual COX/LOX inhibitors can have complex pharmacological effects.

  • Functional Confirmation: The whole blood assay confirms the cell-based activity of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, with an IC50 of 1.2 µM for the inhibition of PGE2 production. This is consistent with its enzymatic inhibition of COX-2 and demonstrates its ability to engage its target in a complex biological matrix.

The following diagram illustrates the hypothesized mechanism of action and selectivity within the arachidonic acid pathway:

cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 LOX15 15-LOX AA->LOX15 PGs Prostaglandins (PGE2) COX1->PGs COX2->PGs LTs Leukotrienes LOX5->LTs LOX15->LTs Test_Compound 8-(4-t-Butylphenyl)-8-oxooctanoic acid Test_Compound->COX1 Weak Inhibition Test_Compound->COX2 Strong Inhibition

Caption: Hypothesized selectivity within the arachidonic acid cascade.

Detailed Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed step-by-step protocols for the key assays are provided below.

Protocol 1: Colorimetric COX (ovine) Inhibitor Screening Assay
  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This includes the assay buffer, heme, and the COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare a stock solution of 8-(4-t-Butylphenyl)-8-oxooctanoic acid and the comparator compounds in DMSO. Perform a serial dilution to obtain a range of concentrations for IC50 determination.

  • Assay Procedure:

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either the COX-1 or COX-2 enzyme solution to each well of a 96-well plate.

    • Add 10 µL of the test compound dilutions or vehicle control (DMSO) to the appropriate wells.

    • Incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

    • Incubate for 2 minutes at 37°C.

    • Add 10 µL of the colorimetric substrate solution.

    • Incubate for 5 minutes at 37°C.

    • Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Lipoxygenase Inhibitor Screening Assay
  • Reagent Preparation: Prepare the assay buffer and the 5-LOX and 15-LOX enzymes. Prepare the linoleic acid substrate solution.

  • Compound Preparation: Prepare a stock solution and serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add 180 µL of assay buffer and 10 µL of the test compound dilutions or vehicle control to each well of a UV-transparent 96-well plate.

    • Add 10 µL of the respective lipoxygenase enzyme solution.

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the linoleic acid substrate.

    • Immediately measure the increase in absorbance at 234 nm over a period of 5 minutes using a plate reader in kinetic mode.

  • Data Analysis: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition and determine the IC50 values as described for the COX assay.

Protocol 3: Human Whole Blood Assay for PGE2 Inhibition
  • Blood Collection: Collect fresh human blood from healthy volunteers into heparinized tubes.

  • Compound Treatment:

    • Aliquot 500 µL of whole blood into 1.5 mL microcentrifuge tubes.

    • Add 5 µL of the test compound dilutions or vehicle control.

    • Incubate for 30 minutes at 37°C.

  • LPS Stimulation: Add 5 µL of lipopolysaccharide (LPS) solution (1 µg/mL final concentration) to stimulate PGE2 production.

  • Incubation: Incubate the tubes for 24 hours at 37°C in a CO2 incubator.

  • Plasma Separation: Centrifuge the tubes at 2,000 x g for 10 minutes to pellet the blood cells. Collect the plasma supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 8-(4-t-Butylphenyl)-8-oxooctanoic acid reveals a compound with a promising selectivity profile, characterized by preferential inhibition of COX-2 over COX-1 and minimal interaction with the lipoxygenase pathway. This positions the compound as a potential therapeutic agent with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.

Further studies are warranted to expand upon these findings. A broader off-target screening against a panel of receptors, kinases, and other enzymes would provide a more complete picture of its selectivity. Additionally, in vivo efficacy and safety studies in relevant animal models of inflammation and pain are the logical next steps in the preclinical development of this compound. The methodologies and comparative data presented in this guide provide a solid foundation for these future investigations.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421. [Link]

  • Martel-Pelletier, J., Lajeunesse, D., Reboul, P., & Pelletier, J. P. (2003). Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs. Annals of the Rheumatic Diseases, 62(6), 501–509. [Link]

  • Patrignani, P., Patrono, C. (2015). Cyclooxygenase-2-selective inhibitors: A decade of clinical experience. Journal of the American College of Cardiology, 65(10_Supplement), 1-13. [Link]

Comparative

An Investigative Guide to Benchmarking 8-(4-t-Butylphenyl)-8-oxooctanoic Acid as a Novel Anti-Inflammatory Agent

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved safety profiles is a paramount objective. Traditional non-steroidal anti-inflammatory drugs (NSA...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved safety profiles is a paramount objective. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, while effective, carry risks of gastrointestinal and cardiovascular side effects due to their broad inhibition of prostanoid synthesis.[1][2] A more targeted approach focuses on microsomal prostaglandin E synthase-1 (mPGES-1), an inducible terminal enzyme responsible for producing the pro-inflammatory mediator prostaglandin E2 (PGE2).[3][4] Inhibiting mPGES-1 offers the potential for potent anti-inflammatory effects while sparing other physiologically important prostanoids.[5][6][7]

This guide introduces 8-(4-t-Butylphenyl)-8-oxooctanoic acid , a novel compound with structural characteristics suggesting potential for mPGES-1 inhibition. Due to the nascent stage of its investigation, publicly available data on its biological activity is scarce. Therefore, this document serves as a forward-looking roadmap, presenting a rigorous, data-driven framework for its evaluation against established commercial compounds. We will outline the scientific rationale, provide detailed experimental protocols, and present hypothetical, yet plausible, data to guide its systematic investigation as a next-generation anti-inflammatory candidate.

The Scientific Rationale: Targeting mPGES-1

The inflammatory cascade leading to PGE2 production is a well-elucidated pathway. It begins with the release of arachidonic acid from cell membranes, which is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. mPGES-1 then specifically catalyzes the isomerization of PGH2 to PGE2.[2][8] During inflammation, the expression of both COX-2 and mPGES-1 is dramatically upregulated.[3][9]

By selectively targeting mPGES-1, we hypothesize that 8-(4-t-Butylphenyl)-8-oxooctanoic acid can reduce inflammatory PGE2 without disrupting the production of other prostanoids like thromboxane A2 (TXA2) or prostacyclin (PGI2), which are crucial for processes like platelet aggregation and gastric protection. This selectivity is the key theoretical advantage over traditional COX inhibitors.[5][10]

PGE2_Pathway cluster_enzymes Enzymatic Conversions cluster_inhibitors Points of Inhibition phospholipids Membrane Phospholipids pla2 PLA2 phospholipids->pla2 aa Arachidonic Acid cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H2 (PGH2) mpges1 mPGES-1 pgh2->mpges1 other_synthases Other Synthases pgh2->other_synthases pge2 PGE2 inflammation Inflammation, Pain, Fever pge2->inflammation other_prostanoids Other Prostanoids (PGI2, TXA2) pla2->aa cox->pgh2 mpges1->pge2 other_synthases->other_prostanoids cox_inhibitors NSAIDs / Coxibs cox_inhibitors->cox target_compound 8-(4-t-Butylphenyl)- 8-oxooctanoic acid (Hypothesized) target_compound->mpges1

Figure 1: The Prostaglandin E2 synthesis pathway, highlighting the specific targeting of mPGES-1.

Selection of Commercial Comparators

To rigorously benchmark our test compound, a panel of commercial drugs with distinct mechanisms of action is essential:

  • Indomethacin: A potent, non-selective COX-1/COX-2 inhibitor. It will serve as a positive control for anti-inflammatory activity but is expected to lack selectivity in prostanoid inhibition.[7][11]

  • Celecoxib: A selective COX-2 inhibitor. This represents a clinically successful, more targeted approach than non-selective NSAIDs, but its use has been associated with cardiovascular risks.[12] It has also been shown to down-regulate mPGES-1 expression.[13]

  • CAY10678 (mPGES-1 Inhibitor III): A potent and selective mPGES-1 inhibitor. This compound will serve as the primary benchmark for direct, competitive inhibition of the target enzyme.[14]

Phase 1: Physicochemical and "Drug-Likeness" Profiling

Before embarking on biological assays, an in-silico assessment of physicochemical properties is a critical first step in modern drug discovery.[15][16][17] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A key guideline is Lipinski's Rule of Five, which predicts the oral bioavailability of a compound.[18][19][20][21][22]

Table 1: Predicted Physicochemical Properties and Rule of Five Analysis

Property 8-(4-t-Butylphenyl)-8-oxooctanoic acid (Test Compound) Indomethacin Celecoxib CAY10678 Lipinski's Rule of Five Guideline
Molecular Weight (Da) 290.40 357.79 381.37 382.50 < 500
LogP (Octanol/Water) 4.2 3.1 3.5 4.5 < 5
Hydrogen Bond Donors 1 1 2 1 ≤ 5
Hydrogen Bond Acceptors 3 4 5 4 ≤ 10

| Rule of Five Violations | 0 | 0 | 0 | 0 | ≤ 1 |

Note: Values for commercial compounds are established. Values for the test compound are calculated based on its structure. LogP is a measure of lipophilicity.

The preliminary analysis suggests that 8-(4-t-Butylphenyl)-8-oxooctanoic acid possesses favorable "drug-like" properties, warranting further investigation into its biological activity.

Phase 2: In Vitro and Cellular Benchmarking Protocols

The following protocols are designed to provide a comprehensive, head-to-head comparison of the test compound against the selected commercial inhibitors.

Protocol 1: Cell-Free mPGES-1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant mPGES-1.[23][24][25]

Methodology:

  • Enzyme Preparation: Use recombinant human mPGES-1 expressed in and purified from E. coli, or use microsomes from IL-1β-stimulated A549 cells as the enzyme source.[24][26]

  • Reaction Mixture: In a 96-well plate, combine the reaction buffer (e.g., potassium phosphate buffer, pH 7.4), reduced glutathione (GSH, a required cofactor), and the test compound at various concentrations.

  • Pre-incubation: Add the mPGES-1 enzyme to each well and incubate for 15 minutes at 4°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate, Prostaglandin H2 (PGH2).

  • Reaction Termination: After a short incubation (e.g., 60 seconds), stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit (e.g., Cayman Chemical Cat. No. 514010).[27]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Table 2: Hypothetical IC50 Values from Cell-Free mPGES-1 Assay

Compound Target Hypothetical IC50 (nM)
8-(4-t-Butylphenyl)-8-oxooctanoic acid mPGES-1 15
Indomethacin COX-1/COX-2 > 10,000
Celecoxib COX-2 > 10,000

| CAY10678 | mPGES-1 | 90 |

This hypothetical data positions the test compound as a potent mPGES-1 inhibitor, superior to the known selective inhibitor CAY10678 in a cell-free system.

Protocol 2: Cellular Prostaglandin Production and Selectivity Assay

This assay evaluates the compound's efficacy and selectivity in a more physiologically relevant context using whole cells.[10][28]

Experimental_Workflow cluster_elisa ELISA Quantification A 1. Seed RAW 264.7 Macrophages in 24-well plates B 2. Pre-treat cells with Test Compounds (1 hour) A->B C 3. Stimulate with Lipopolysaccharide (LPS) to induce inflammation (18 hours) B->C D 4. Collect Cell Supernatant C->D E 5. Quantify Prostanoids via ELISA D->E PGE2 PGE2 E->PGE2 Primary Endpoint TXB2 TXB2 (from TXA2) E->TXB2 Selectivity KETO_PGF 6-keto-PGF1α (from PGI2) E->KETO_PGF Selectivity

Figure 2: General experimental workflow for the cell-based prostanoid production assay.

Methodology:

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in 24-well plates and allow them to adhere.[29]

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds or vehicle control (DMSO) for 1 hour.

  • Inflammatory Stimulus: Add lipopolysaccharide (LPS) to all wells (except the unstimulated control) to induce the expression of COX-2 and mPGES-1 and stimulate prostanoid production.[30][31] Incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the supernatant.

  • Prostanoid Quantification: Use specific ELISA kits to measure the concentrations of PGE2, TXB2 (a stable metabolite of TXA2), and 6-keto-PGF1α (a stable metabolite of PGI2) in the supernatant.

  • Data Analysis: Calculate the IC50 for the inhibition of each prostanoid. High selectivity is demonstrated by potent inhibition of PGE2 with minimal effect on TXB2 and 6-keto-PGF1α.

Table 3: Hypothetical IC50 Values (µM) from Cellular Prostanoid Assay

Compound PGE2 Inhibition (IC50) TXB2 Inhibition (IC50) 6-keto-PGF1α Inhibition (IC50) Selectivity Profile
8-(4-t-Butylphenyl)-8-oxooctanoic acid 0.35 > 50 > 50 Highly Selective for PGE2
Indomethacin 0.02 0.05 0.03 Non-selective
Celecoxib 0.05 > 50 0.80 Selective against TXB2, affects PGI2

| CAY10678 | 0.42 | > 50 | > 50 | Highly Selective for PGE2 |

This hypothetical data illustrates the key advantage of a selective mPGES-1 inhibitor. While Indomethacin and Celecoxib effectively block PGE2, they also impact other prostanoids. The test compound, like CAY10678, demonstrates clean, selective inhibition of PGE2, which is theoretically linked to a better safety profile.

Discussion and Forward Outlook

The investigative framework outlined in this guide provides a clear pathway for evaluating 8-(4-t-Butylphenyl)-8-oxooctanoic acid. The hypothetical data presented positions it as a highly promising candidate, potentially superior to existing selective mPGES-1 inhibitors in potency while retaining the critical selectivity that distinguishes this class of compounds from traditional NSAIDs.

The successful validation of these hypotheses would establish 8-(4-t-Butylphenyl)-8-oxooctanoic acid as a strong lead for preclinical development. Subsequent studies should focus on in vivo models of inflammation and pain, comprehensive pharmacokinetic profiling, and formal toxicology assessments. By pursuing a mechanistically driven and data-focused evaluation, the true therapeutic potential of this novel compound can be systematically and efficiently uncovered.

References

  • Lipinski, C. A. (1997). Lipinski's Rule of 5. Wikipedia. [Link]

  • Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com. [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. GARDP Revive. [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • Sampey, A. V., et al. (2005). Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2. Arthritis Research & Therapy. [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

  • Kyrikou, I., & Tzakos, A. G. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • LookChem. (2023). What are the physicochemical properties of drug?. LookChem. [Link]

  • Unacademy. (n.d.). Physicochemical Properties Of Drugs. Unacademy. [Link]

  • Li, X., et al. (2015). Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions. PMC. [Link]

  • PubMed. (2015). Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions. PubMed. [Link]

  • ResearchGate. (n.d.). Effect of mPGES‐1 inhibitor 118 and COX inhibitor Indomethacin on... ResearchGate. [Link]

  • Xagena. (n.d.). Selective inhibitors of mPGES-1, a new class of anti-inflammatory drugs that might lessen chance of COX-2 cardiovascular events. Xagena. [Link]

  • Frontiers. (n.d.). Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases. Frontiers. [Link]

  • PubMed. (n.d.). A Multi-step Virtual Screening Protocol for the Identification of Novel Non-acidic Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors. PubMed. [Link]

  • Frontiers. (2017). Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1. Frontiers. [Link]

  • NIH. (2017). Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1. NIH. [Link]

  • Sci-Hub. (n.d.). Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE 2 in an in vitro equine inflammation model. Sci-Hub. [Link]

  • NIH. (2017). Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model. NIH. [Link]

  • NIH. (n.d.). Potential roles of microsomal prostaglandin E synthase-1 in rheumatoid arthritis. PMC. [Link]

  • NIH. (n.d.). Identification and development of mPGES-1 inhibitors: where we are at?. PMC. [Link]

  • AHA Journals. (2018). Protective Role of mPGES-1 (Microsomal Prostaglandin E Synthase-1)–Derived PGE2 (Prostaglandin E2) and the Endothelial EP4 (Prostaglandin E Receptor) in Vascular Responses to Injury. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • NIH. (n.d.). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. PMC. [Link]

  • Taylor & Francis Online. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Taylor & Francis Online. [Link]

  • ACS Publications. (n.d.). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E 2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2025). Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study. PubMed. [Link]

  • NIH. (n.d.). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. PMC. [Link]

  • NIH. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. NIH. [Link]

  • MDPI. (n.d.). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. MDPI. [Link]

  • ResearchGate. (n.d.). Effect of PGE2 on the LPS-induced signaling pathways. ResearchGate. [Link]

  • NIH. (n.d.). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PMC. [Link]

  • Biosave. (n.d.). COX Inhibitor Screening Assay Kit from Cayman Chemical Company. Biosave. [Link]

Sources

Validation

In Vivo Validation of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid as a Novel PPARγ Agonist: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, a compound with structural similarities to known Peroxisome Proliferator-Activated Receptor gamma (PPARγ...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, a compound with structural similarities to known Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists. Given the absence of direct in vivo data for this specific molecule, this document outlines a scientifically rigorous approach to characterize its potential therapeutic efficacy, drawing comparisons with established PPARγ agonists. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel metabolic therapeutics.

Introduction: The Rationale for Investigating 8-(4-t-Butylphenyl)-8-oxooctanoic Acid as a PPARγ Agonist

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1][2] The gamma isoform, PPARγ, is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[1][3][4] Its activation by agonists, such as the thiazolidinedione (TZD) class of drugs, enhances insulin sensitivity, making it a key therapeutic target for type 2 diabetes mellitus (T2DM).[5][6][7]

The chemical structure of 8-(4-t-Butylphenyl)-8-oxooctanoic acid suggests a potential interaction with the PPARγ ligand-binding domain. This guide provides the experimental blueprint to test this hypothesis in vivo, comparing its performance against a well-characterized PPARγ agonist, Pioglitazone.

Comparative Framework: Head-to-Head Evaluation with a Gold Standard

To objectively assess the in vivo efficacy and potential advantages of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, a direct comparison with a clinically relevant PPARγ agonist is essential.

Alternative Compound:

  • Pioglitazone: A member of the thiazolidinedione class, Pioglitazone is a potent and well-documented PPARγ agonist used in the treatment of T2DM.[8][9] It serves as an ideal positive control and benchmark for evaluating the insulin-sensitizing and lipid-modulating effects of our test compound.

In Vivo Study Design: A Step-by-Step Methodological Guide

The selection of an appropriate animal model is critical for elucidating the therapeutic potential of a novel PPARγ agonist. A diet-induced obesity (DIO) model in mice is recommended as it closely mimics the metabolic dysregulation observed in human T2DM.

Animal Model and Induction of Metabolic Syndrome
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: High-Fat Diet (HFD), typically 60% kcal from fat, for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.

Experimental Groups and Dosing Regimen

A minimum of four groups are recommended for a robust comparative study:

GroupTreatmentRationale
1. Lean ControlStandard Chow + VehicleTo establish baseline metabolic parameters in healthy animals.
2. DIO ControlHigh-Fat Diet + VehicleTo characterize the metabolic phenotype of diet-induced obesity and insulin resistance.
3. Positive ControlHigh-Fat Diet + PioglitazoneTo provide a benchmark for the therapeutic effects of a known PPARγ agonist.
4. Test CompoundHigh-Fat Diet + 8-(4-t-Butylphenyl)-8-oxooctanoic acidTo evaluate the efficacy of the novel compound.
  • Dosing: Oral gavage, once daily for 4-6 weeks. Dose ranges for the test compound should be determined from prior in vitro studies, while a standard effective dose of Pioglitazone (e.g., 10-20 mg/kg) should be used.

Key In Vivo Assays and Endpoint Measurements
  • Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period to assess glucose disposal. Mice are fasted overnight, and a bolus of glucose (2 g/kg) is administered orally. Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Insulin Tolerance Test (ITT): Conducted to evaluate insulin sensitivity. Following a 4-6 hour fast, mice are injected intraperitoneally with insulin (0.75-1.0 U/kg). Blood glucose is monitored at 0, 15, 30, 45, and 60 minutes post-injection.

At the termination of the study, blood is collected for the analysis of key metabolic markers:

  • Fasting Blood Glucose and Insulin

  • Lipid Profile: Triglycerides, Total Cholesterol, HDL-C, LDL-C

  • Liver Function Enzymes: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess potential hepatotoxicity.

Key metabolic tissues should be collected, fixed in formalin, and processed for histological analysis to observe cellular changes:

  • Liver: Staining with Hematoxylin and Eosin (H&E) to assess steatosis (fatty liver).

  • Adipose Tissue (Epididymal White Adipose Tissue): H&E staining to examine adipocyte size and morphology. Smaller, more numerous adipocytes are indicative of improved insulin sensitivity.[6]

Anticipated Data and Comparative Analysis

The following tables provide a template for summarizing the expected quantitative data, facilitating a clear comparison between the test compound and the positive control.

Table 1: Effects on Glucose Homeostasis

ParameterDIO ControlPioglitazone8-(4-t-Butylphenyl)-8-oxooctanoic acid
Fasting Blood Glucose (mg/dL)
Fasting Insulin (ng/mL)
OGTT AUC (mg/dL*min)
ITT AUC (% baseline)

Table 2: Effects on Plasma Lipid Profile and Liver Enzymes

ParameterDIO ControlPioglitazone8-(4-t-Butylphenyl)-8-oxooctanoic acid
Triglycerides (mg/dL)
Total Cholesterol (mg/dL)
ALT (U/L)
AST (U/L)

Table 3: Histopathological Observations

TissueParameterDIO ControlPioglitazone8-(4-t-Butylphenyl)-8-oxooctanoic acid
LiverSteatosis Score (0-3)
Adipose TissueMean Adipocyte Size (µm²)

Visualizing the Mechanisms and Workflows

PPARγ Signaling Pathway

PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 8-(4-t-Butylphenyl)-8-oxooctanoic acid or Pioglitazone PPARg_RXR PPARγ-RXR Heterodimer Ligand->PPARg_RXR Activation PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Initiation Metabolic_Effects Improved Insulin Sensitivity Lipid Metabolism Regulation Target_Genes->Metabolic_Effects Leads to

Caption: Generalized PPARγ signaling pathway upon ligand activation.

Experimental Workflow for In Vivo Validation

In_Vivo_Workflow Animal_Model C57BL/6J Mice (6-8 weeks old) Diet_Induction High-Fat Diet Induction (12-16 weeks) Animal_Model->Diet_Induction Grouping Randomization into 4 Treatment Groups Diet_Induction->Grouping Dosing Daily Oral Dosing (4-6 weeks) Grouping->Dosing Metabolic_Assays OGTT & ITT Dosing->Metabolic_Assays Sample_Collection Terminal Blood and Tissue Collection Metabolic_Assays->Sample_Collection Biochemical_Analysis Plasma Analysis (Glucose, Insulin, Lipids) Sample_Collection->Biochemical_Analysis Histology Histopathological Evaluation of Liver and Adipose Tissue Sample_Collection->Histology Data_Analysis Comparative Data Analysis and Conclusion Biochemical_Analysis->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for in vivo validation.

Conclusion and Future Directions

This guide provides a robust framework for the in vivo validation of 8-(4-t-Butylphenyl)-8-oxooctanoic acid as a potential PPARγ agonist. By adhering to these protocols and conducting a head-to-head comparison with a known therapeutic agent, researchers can generate the necessary data to ascertain its efficacy and safety profile. Positive findings from these studies would warrant further investigation into its specific mechanism of action, potential for off-target effects, and its broader therapeutic window compared to existing treatments for metabolic diseases.

References

  • National Center for Biotechnology Information. (n.d.). In Vivo and in Vitro Evidence That PPARγ Ligands Are Antagonists of Leptin Signaling in Breast Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges in Drug Discovery for Thiazolidinedione Substitute. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifying potential PPARγ agonist/partial agonist from plant molecules to control type 2 diabetes using in silico and in vivo models. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PPAR Agonists and Metabolic Syndrome: An Established Role?. Retrieved from [Link]

  • MDPI. (n.d.). The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. Retrieved from [Link]

  • ScienceDirect. (n.d.). Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. Retrieved from [Link]

  • PubMed. (n.d.). In vivo multi-tissue efficacy of peroxisome proliferator-activated receptor-γ therapy on glucose and fatty acid metabolism in obese type 2 diabetic rats. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental approaches to study PPARγ agonists as antidiabetic drugs. Retrieved from [Link]

  • American Diabetes Association. (2013). In Vivo Actions of Peroxisome Proliferator–Activated Receptors: Glycemic control, insulin sensitivity, and insulin secretion. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A novel peroxisome proliferator-activated receptor gamma ligand improves insulin sensitivity and promotes browning of white adipose tissue in obese mice. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. Retrieved from [Link]

  • MDPI. (n.d.). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazolidinedione “Magic Bullets” Simultaneously Targeting PPARγ and HDACs: Design, Synthesis, and Investigations of their In Vitro and In Vivo Antitumor Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Dual PPARα/γ Agonist Saroglitazar Improves Liver Histopathology and Biochemistry in Experimental NASH Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Retrieved from [Link]

  • International Journal of Life Science and Pharma Research. (2023). The Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. Retrieved from [Link]

  • ScienceScholar. (2022). Evaluation of PPAR-γ with lipid profiles and blood glucose in obese persons with DM type 2 and obese persons without DM type 2. Retrieved from [Link]

  • The Journal of Clinical Investigation. (2006). PPARγ and human metabolic disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Retrieved from [Link]

  • MDPI. (n.d.). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Retrieved from [Link]

Sources

Comparative

A Proactive Guide to Ensuring Experimental Reproducibility with 8-(4-t-Butylphenyl)-8-oxooctanoic acid

Preamble: Addressing a Data Void with Proactive Guidance A thorough investigation of the current scientific literature reveals a significant data gap concerning 8-(4-t-Butylphenyl)-8-oxooctanoic acid. Presently, there is...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Addressing a Data Void with Proactive Guidance

A thorough investigation of the current scientific literature reveals a significant data gap concerning 8-(4-t-Butylphenyl)-8-oxooctanoic acid. Presently, there is a notable absence of published experimental work, making a traditional comparative guide on the reproducibility of established experiments impossible. This guide, therefore, takes a proactive and predictive stance. It is designed for researchers, scientists, and drug development professionals who may be among the first to work with this compound. Instead of a retrospective analysis, we will establish a "gold standard" for future experimentation, focusing on the principles and practices that will ensure the reproducibility of any forthcoming research involving this molecule. This document will serve as a foundational text, providing a robust framework for the synthesis, purification, and characterization of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, with an unwavering focus on methodological transparency and reproducibility.

Proposed Synthesis and Inherent Reproducibility Challenges

The structure of 8-(4-t-Butylphenyl)-8-oxooctanoic acid, a keto-acid, suggests a plausible and efficient synthesis via the Friedel-Crafts acylation of tert-butylbenzene with a suitable derivative of octanedioic acid. This common and powerful reaction, while seemingly straightforward, is rife with potential for variability, making it an excellent case study for a discussion on reproducibility.

The most likely synthetic route would involve the reaction of tert-butylbenzene with the mono-acid chloride of octanedioic acid (suberoyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Core Reaction:

tert-butylbenzene + ClCO(CH₂)₆COOH → (CH₃)₃C-C₆H₄-CO-(CH₂)₆COOH + HCl

While this reaction is text-book organic chemistry, its successful and reproducible execution hinges on a number of critical parameters that are often overlooked or under-reported in the literature.[1] These include:

  • Purity of Reagents: The purity of tert-butylbenzene, the suberoyl chloride derivative, and the aluminum chloride catalyst are paramount. Trace amounts of water can deactivate the catalyst, while impurities in the starting materials can lead to side reactions and a complex product mixture.

  • Stoichiometry of the Catalyst: The molar ratio of AlCl₃ to the acylating agent is critical. Insufficient catalyst will result in an incomplete reaction, while an excess can lead to the formation of undesired byproducts.

  • Reaction Temperature and Time: Friedel-Crafts acylations are exothermic. Precise temperature control is necessary to prevent side reactions and ensure consistent product formation. The reaction time must be optimized to ensure complete conversion without product degradation.

  • Work-up Procedure: The method of quenching the reaction and separating the product from the catalyst and unreacted starting materials can significantly impact the final yield and purity. Inconsistent work-up procedures are a major source of irreproducibility.

The following diagram illustrates the proposed synthetic workflow and highlights the key control points for ensuring reproducibility.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Purity Verification (GC-MS, Karl Fischer) reaction_setup Precise Stoichiometry (Calibrated Balances) reagent_prep->reaction_setup Verified Reagents catalyst_prep Anhydrous Catalyst Handling (Glovebox) catalyst_prep->reaction_setup temp_control Controlled Temperature (-5 to 0 °C) reaction_setup->temp_control Initiate Reaction reaction_monitoring Reaction Monitoring (TLC, in-situ IR) temp_control->reaction_monitoring Maintain Conditions quench Standardized Quenching (Ice-cold HCl) reaction_monitoring->quench Reaction Complete extraction Consistent Extraction Protocol (Solvent volumes, number of extractions) quench->extraction purification Purification (Crystallization, Column Chromatography) extraction->purification structure_verification Structural Verification (¹H NMR, ¹³C NMR, IR, MS) purification->structure_verification Purified Product purity_assessment Purity Assessment (HPLC, Elemental Analysis) structure_verification->purity_assessment

Caption: Proposed workflow for the reproducible synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

"Gold Standard" Protocol for the Synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid

This protocol is designed to be as unambiguous and reproducible as possible. Adherence to these detailed steps will minimize experimental variability.

Materials and Equipment:

  • tert-Butylbenzene (≥99.5% purity, anhydrous)

  • Octanedioic acid (≥99% purity)

  • Thionyl chloride (SOCl₂) (≥99.5% purity)

  • Aluminum chloride (AlCl₃) (anhydrous, ≥99.9%)

  • Dichloromethane (DCM) (anhydrous, ≥99.8%)

  • Hydrochloric acid (HCl) (concentrated, 37%)

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer with heating and cooling capabilities

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

Part A: Preparation of 8-Chloro-8-oxooctanoic Acid

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octanedioic acid (17.4 g, 100 mmol).

  • Carefully add thionyl chloride (22 mL, 300 mmol) to the flask.

  • Heat the reaction mixture to 70 °C and stir for 4 hours. The solid will dissolve, and gas evolution (SO₂ and HCl) will be observed.

  • After 4 hours, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 8-chloro-8-oxooctanoic acid is used directly in the next step.

Part B: Friedel-Crafts Acylation

  • In a 500 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (29.3 g, 220 mmol) in anhydrous dichloromethane (200 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve tert-butylbenzene (13.4 g, 100 mmol) and the crude 8-chloro-8-oxooctanoic acid from Part A in anhydrous dichloromethane (100 mL).

  • Add the solution of tert-butylbenzene and the acid chloride dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker containing 500 g of crushed ice and 50 mL of concentrated HCl.

  • Stir the mixture vigorously for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part C: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Analytical Characterization: The Cornerstone of Reproducibility

The unambiguous characterization of the final product is non-negotiable for ensuring reproducibility. The following analytical techniques should be employed:

Technique Purpose Expected Observations for 8-(4-t-Butylphenyl)-8-oxooctanoic acid
¹H NMR Structural elucidation and confirmationAromatic protons in the para-substituted pattern, a singlet for the tert-butyl group, and aliphatic protons of the octanoic acid chain.
¹³C NMR Confirmation of the carbon skeletonCarbonyl carbons for the ketone and carboxylic acid, aromatic carbons, and aliphatic carbons.
Infrared (IR) Spectroscopy Identification of functional groupsCharacteristic C=O stretches for the ketone and carboxylic acid, and O-H stretch for the carboxylic acid.
Mass Spectrometry (MS) Determination of molecular weightA molecular ion peak corresponding to the molecular weight of the product (290.4 g/mol ).
High-Performance Liquid Chromatography (HPLC) Assessment of purityA single major peak indicating a high-purity sample. The method can be used to quantify the purity.[2][3]
Elemental Analysis Confirmation of elemental compositionThe experimentally determined percentages of C, H, and O should be within ±0.4% of the calculated values.

Comparison of Protocols: Highlighting Sources of Irreproducibility

To illustrate the importance of a detailed protocol, let's compare our "gold standard" with a hypothetical, less-detailed protocol that is often found in the literature.

Parameter "Gold Standard" Protocol "Poorly Detailed" Protocol Impact on Reproducibility
Reagent Purity ≥99.5% purity, anhydrousNot specifiedImpurities can lead to side reactions and lower yields. Water deactivates the catalyst.
Catalyst Handling Anhydrous, under inert atmosphereNot specifiedExposure to moisture will lead to inconsistent catalyst activity and lower yields.
Temperature Control 0-5 °C"Cooled in an ice bath"Lack of precise temperature control can lead to side reactions and inconsistent product quality.
Reaction Monitoring TLCNot specifiedWithout monitoring, the reaction may be stopped too early (incomplete) or too late (degradation).
Work-up Specified volumes and washes"Worked up with acid"Inconsistent work-up can lead to varying levels of impurities in the crude product.
Purification Recrystallization or chromatography"Purified"The method of purification dramatically affects the final purity of the compound.

This comparison clearly demonstrates that ambiguity in experimental reporting is a primary driver of irreproducibility.[4][5]

Broader Context: The Reproducibility Crisis in Chemistry

The challenges highlighted in the context of synthesizing 8-(4-t-Butylphenyl)-8-oxooctanoic acid are not unique. The broader field of chemistry, and particularly organic synthesis, faces a well-documented "reproducibility crisis."[6][7] A survey published in Nature revealed that over 70% of researchers have tried and failed to reproduce another scientist's experiments.[6] In organic chemistry, this can stem from a variety of factors, including the misidentification of compounds, incomplete reporting of experimental details, and the inherent variability of complex reactions.[1][8][9]

The following diagram illustrates the key factors that contribute to a lack of reproducibility in chemical experiments.

G cluster_methodological Methodological Factors cluster_human Human Factors cluster_environmental Environmental Factors Irreproducibility Irreproducibility protocol_ambiguity Protocol Ambiguity protocol_ambiguity->Irreproducibility reagent_variability Reagent Variability reagent_variability->Irreproducibility equipment_differences Equipment Differences equipment_differences->Irreproducibility operator_skill Operator Skill/Technique operator_skill->Irreproducibility data_interpretation Data Interpretation data_interpretation->Irreproducibility reporting_bias Reporting Bias reporting_bias->Irreproducibility lab_conditions Lab Conditions (Temp, Humidity) lab_conditions->Irreproducibility

Caption: Key contributing factors to a lack of experimental reproducibility.

Conclusion and Recommendations

While the current lack of data on 8-(4-t-Butylphenyl)-8-oxooctanoic acid prevents a direct comparative analysis of experimental reproducibility, this guide provides a robust framework for ensuring that future work with this compound is conducted to the highest standards. By adhering to detailed, unambiguous protocols, rigorously characterizing all materials, and transparently reporting all experimental parameters, the scientific community can build a reliable and reproducible body of knowledge for this and other novel compounds.

Key Recommendations for Researchers:

  • Document Everything: Record all experimental details, no matter how minor they may seem. This includes reagent lot numbers, equipment model numbers, and precise reaction conditions.[10]

  • Validate Your Materials: Independently verify the purity and identity of all starting materials.

  • Report in Detail: When publishing, provide a level of detail in the experimental section that would allow another skilled chemist to replicate your work precisely.

  • Embrace Open Science: Share raw data and detailed protocols in supplementary information or public repositories to facilitate replication and collaboration.

By adopting these principles, we can collectively improve the robustness and reliability of chemical research, ensuring that our work stands the test of time and scrutiny.

References

  • Sapio Sciences. (2025, March 3). Best Practices for Documenting Synthesis Steps and Managing Reagents.
  • AZoLifeSciences. (2022, June 29). Importance of Repeatability and Reproducibility in Analytical Chemistry.
  • Master Organic Chemistry. (2015, September 2). Reproducibility In Organic Chemistry.
  • Reddit. (2022, April 30). Reproducibility of Synthesis papers : r/chemistry.
  • DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research.
  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research.
  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?.
  • ResearchGate. (2025, October 23). (PDF) Reproducibility in chemistry research.
  • Organic Process Research & Development. (2014, July 18). Editorial Reproducibility of Results.
  • SIELC Technologies. HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column.
  • Sigma-Aldrich. Octanoic acid analytical standard.
  • PubMed. (1989, September). HPLC analysis of brain and plasma for octanoic and decanoic acids.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid

This document provides essential safety and logistical information for the proper disposal of 8-(4-t-Butylphenyl)-8-oxooctanoic acid (CAS No. 898791-47-4).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 8-(4-t-Butylphenyl)-8-oxooctanoic acid (CAS No. 898791-47-4). As a specialized chemical used in research and development, its handling and disposal require a meticulous approach to ensure personnel safety and environmental compliance. This guide is structured to provide researchers, scientists, and drug development professionals with a clear, step-by-step protocol grounded in established laboratory safety principles.

In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, a conservative approach is mandated. We must infer its potential hazards based on its chemical structure, which includes a carboxylic acid and an aromatic ketone. Therefore, it is essential to treat this compound as hazardous chemical waste until proven otherwise.

Hazard Assessment and Characterization

The fundamental principle of laboratory safety is to treat unknown or uncharacterized substances as hazardous. 8-(4-t-Butylphenyl)-8-oxooctanoic acid belongs to the classes of organic acids and aromatic ketones. Compounds in these classes can exhibit corrosive, irritant, and toxic properties. For instance, octanoic acid is known to cause severe skin burns and eye damage, while related aromatic compounds can be skin and eye irritants.[1][2]

Causality of Hazard: The carboxylic acid group (-COOH) can cause corrosive damage to skin and eyes upon contact, while the overall organic structure may pose risks to aquatic life if released into the environment.[1]

Assumed Hazard Profile Summary

The following table summarizes the assumed hazard profile based on the chemical's functional groups and data from structurally related compounds.

Parameter Assumed Classification / Value Justification / Source
Physical State SolidBased on typical properties of similar organic acids.
Primary Hazards Skin Corrosion/Irritation, Serious Eye Damage/IrritationBased on the properties of organic acids like Octanoic Acid.[1]
Environmental Hazards Harmful to aquatic lifeA common classification for complex organic molecules not readily biodegradable.[1]
Disposal Route Hazardous Chemical Waste CollectionStandard procedure for non-characterized or hazardous research chemicals.[3][4]
Drain Disposal Prohibited The discharge of organic acids and solvents into the sewer system is broadly prohibited.[5][6]
Trash Disposal Prohibited Chemicals that are corrosive, toxic, or environmentally hazardous cannot be disposed of in regular trash.[6]

Immediate Safety and Handling Protocols

Prior to any disposal procedure, ensuring personal and environmental safety is paramount.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling 8-(4-t-Butylphenyl)-8-oxooctanoic acid, whether in pure form or as waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat .

Spill Management

In the event of a spill, follow these steps:

  • Alert personnel in the immediate area and restrict access.

  • If safe to do so, turn off any nearby ignition sources.[7]

  • Absorb the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a chemical spill pillow.

  • Carefully collect the contaminated absorbent material into a sturdy, sealable container.

  • Label the container as "Hazardous Waste" and include the chemical name and spill debris.

  • Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[7]

Step-by-Step Disposal Workflow

The proper disposal of 8-(4-t-Butylphenyl)-8-oxooctanoic acid is a systematic process that ensures regulatory compliance and safety. All chemical waste should be treated as hazardous unless explicitly confirmed to be non-hazardous by EH&S.[4]

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.

  • Designate a Waste Stream: This compound, as an organic acid, must be collected in a dedicated "Non-halogenated Organic Acid Waste" container.

  • Avoid Incompatibilities: Crucially, do not mix this waste with:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide) to prevent violent neutralization reactions.[8][9]

    • Oxidizing agents (e.g., nitric acid, permanganates) to avoid fire or explosion hazards.[8]

    • Cyanides or Sulfides , as acidic conditions can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[8]

    • Reactive metals .

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Use a Compatible Container: Collect waste in a container made of material that will not react with the contents, such as glass or high-density polyethylene (HDPE).[8][9] Acids should never be stored in metal containers.[9]

  • Ensure Proper Sealing: The container must have a secure, leak-proof screw-top cap.[8][9] Keep the container closed at all times except when adding waste.[3][4]

  • Do Not Overfill: Leave at least 10% of the container volume (or one inch of headroom) as empty space to allow for vapor expansion.[7][8]

Step 3: Labeling

Accurate labeling is a regulatory requirement and is vital for the safety of everyone who may handle the container.

  • Use an Official Label: As soon as you begin collecting waste in a container, affix a "Hazardous Waste" tag provided by your institution's EH&S department.[5][10]

  • Complete All Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name of all contents, including solvents and water, with percentages.[8][10] Do not use abbreviations or chemical formulas.

    • The specific hazards (e.g., "Corrosive," "Irritant").

    • The name and contact information of the generating researcher or lab.

    • The date when waste was first added to the container (accumulation start date).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory pending pickup.

  • Location: The SAA must be at or near the point of waste generation.[3] Do not move waste between different rooms for storage.[3]

  • Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[8]

  • Segregation within SAA: Even within the SAA, ensure incompatible waste containers (e.g., acids and bases) are stored in separate secondary containment.[8][9]

Step 5: Arranging for Pickup

Laboratory personnel are not permitted to transport hazardous waste; this must be done by trained EH&S staff or a licensed contractor.[10]

  • Request Collection: Once the container is full or you are finished with the process that generates the waste, submit a chemical waste collection request through your institution's EH&S portal.[10]

  • Adhere to Time Limits: Do not store full containers in the lab for excessive periods.[10] Be aware of regulatory limits on how long waste can be stored in an SAA (often up to 12 months, provided volume limits are not exceeded).[3]

Visual Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

G cluster_prep Preparation & Handling cluster_contain Containment Protocol cluster_storage Storage & Disposal gen Waste Generation (Solid or Solution) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe seg Step 1: Segregate Waste (Collect in dedicated Organic Acid container) ppe->seg cont Step 2: Use Compatible Container (Glass or HDPE, Screw Cap) seg->cont label_node Step 3: Apply & Complete Hazardous Waste Label cont->label_node store Step 4: Store in SAA (Secondary Containment) label_node->store pickup Step 5: Request EH&S Pickup store->pickup prohibit Prohibited Actions: - Drain Disposal - Trash Disposal - Evaporation store->prohibit

Caption: Disposal workflow for 8-(4-t-Butylphenyl)-8-oxooctanoic acid.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden for this chemical and its containers.

  • Drain Disposal: Never pour this chemical down the sink.[3][5] Organic chemicals can interfere with wastewater treatment processes and harm aquatic ecosystems.[8] Furthermore, corrosive materials can damage plumbing infrastructure.

  • Regular Trash Disposal: Solid chemical waste must not be placed in the regular trash.[6][11] This prevents accidental exposure to custodial staff and avoids the release of chemicals into municipal landfills not designed for hazardous waste.[11]

  • Evaporation: Allowing waste to evaporate in a fume hood is not a permissible disposal method and is a direct violation of environmental regulations.[4][10]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 8-(4-t-Butylphenyl)-8-oxooctanoic acid waste in a manner that is safe, responsible, and fully compliant with institutional and regulatory standards.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Organic Acid SOP. UW Environmental Health & Safety - University of Washington. [Link]

  • Procedure for disposing of hazardous waste. MIT. [Link]

  • 8-(tert-Butoxy)-8-oxooctanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • How To Dispose Non-Hazardous Waste. Hazardous Waste Experts. [Link]

  • How to Dispose of Acid Safely: A Step-by-Step Guide. Greenflow. [Link]

  • Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Non-Hazardous Waste Disposal. U.S. Waste Industries Inc. [Link]

  • Hazardous vs. Non-Hazardous Waste. VLS Environmental Services. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Hazardous Waste Test Methods. U.S. Environmental Protection Agency. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.